molecular formula C13H10ClNO2 B567848 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid CAS No. 1345472-36-7

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Cat. No.: B567848
CAS No.: 1345472-36-7
M. Wt: 247.678
InChI Key: ZFKCUJAPDXTFPW-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a benzoic acid derivative incorporating a chlorinated, methylated pyridine ring. This specific structure classifies it among valuable chemical scaffolds used in medicinal chemistry and drug discovery research. While direct biological data for this compound is limited, its core structure is closely related to compounds investigated as key intermediates and building blocks for the synthesis of potential therapeutic agents . Specifically, structurally similar pyridine-benzoic acid hybrids have been identified and synthesized for evaluation in anticancer research, demonstrating the relevance of this chemotype in developing new bioactive molecules . Furthermore, advanced benzoic acid derivatives are the subject of ongoing research in various fields, including the study of protein kinases, which are critical targets in oncology and antiviral therapy . As such, this compound serves as a versatile chemical reagent for researchers exploring structure-activity relationships, particularly in the design and development of novel small-molecule inhibitors.

Properties

IUPAC Name

4-(6-chloro-2-methylpyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCUJAPDXTFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718579
Record name 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-36-7
Record name 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. This molecule, possessing a bi-aryl scaffold composed of a substituted pyridine and a benzoic acid moiety, is of significant interest to researchers in medicinal chemistry and drug development. The synthetic strategy is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide offers a step-by-step experimental protocol, from starting materials to the purified product. Furthermore, it presents a thorough analysis of the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) analysis, to facilitate the identification and purity assessment of the target compound. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities.

Introduction and Rationale

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. Bi-aryl structures, in particular, are privileged motifs found in numerous biologically active molecules. The target compound, this compound, combines a chlorinated methylpyridine core with a benzoic acid functionality. This unique combination of a potentially reactive chloro-substituent, a lipophilic methyl group, and a polar, ionizable carboxylic acid group makes it an attractive candidate for further chemical modification and biological screening.

The strategic placement of these functional groups allows for the exploration of diverse chemical space. The benzoic acid moiety can serve as a handle for amide bond formation or other derivatizations, while the chloro- and methyl-substituted pyridine ring can influence the molecule's overall physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

This guide details a proposed synthesis of this target molecule, leveraging the power of palladium-catalyzed cross-coupling chemistry. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[1][2]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction between a halogenated pyridine derivative and a boronic acid derivative of benzoic acid.

The proposed retrosynthetic analysis is as follows:

Retrosynthesis cluster_intermediates Target This compound Disconnect Suzuki-Miyaura C-C Bond Formation Target->Disconnect Intermediates Disconnect->Intermediates SM1 3-Bromo-6-chloro-2-methylpyridine (or iodo-analogue) Intermediates->SM1 SM2 4-Carboxyphenylboronic acid Intermediates->SM2

Caption: Retrosynthetic analysis for the target compound.

The forward synthesis, therefore, involves the coupling of 3-Bromo-6-chloro-2-methylpyridine with 4-Carboxyphenylboronic acid. The latter is a commercially available starting material. The former may require a multi-step synthesis, for instance, from a suitable aminomethylpyridine precursor.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the steps for the synthesis of this compound, assuming the availability of the starting materials.

Materials and Reagents
  • 3-Bromo-6-chloro-2-methylpyridine

  • 4-Carboxyphenylboronic acid[4][5]

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand[6]

  • Potassium carbonate (K₂CO₃) or another suitable base[7]

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Reaction Setup and Procedure

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine reactants: 3-Bromo-6-chloro-2-methylpyridine, 4-Carboxyphenylboronic acid, K₂CO₃ B Add Pd catalyst and ligand A->B C Add dioxane/water solvent B->C D Degas with N₂ or Ar C->D E Heat to reflux (e.g., 90-100 °C) D->E F Cool to room temp. E->F G Add water and ethyl acetate F->G H Separate layers G->H I Acidify aqueous layer with 1M HCl to precipitate product H->I J Filter the solid I->J K Wash with cold water J->K L Recrystallize or perform silica gel chromatography K->L M Dry under vacuum L->M N Characterize the pure product M->N

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-Bromo-6-chloro-2-methylpyridine (1.0 eq), 4-Carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 eq) and the phosphine ligand (e.g., PPh₃; 0.08 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure good stirring.

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

    • Separate the layers. The product is expected to be in the aqueous layer as the carboxylate salt.

    • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

    • Carefully acidify the aqueous layer with 1 M HCl with cooling in an ice bath until a precipitate forms (typically pH 3-4).

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water and then a small amount of a non-polar solvent like hexane to remove residual impurities.

    • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

    • Dry the purified product under vacuum to obtain this compound as a solid.

Characterization of this compound

The following section details the expected analytical data for the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects.[8][9]

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH12.5 - 13.5br s-
H-2', H-6' (benzoic)8.0 - 8.2d~8.0
H-3', H-5' (benzoic)7.5 - 7.7d~8.0
H-4 (pyridine)7.8 - 8.0d~8.5
H-5 (pyridine)7.4 - 7.6d~8.5
CH₃2.5 - 2.7s-

Predicted in DMSO-d₆. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.[10]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acid)167 - 169
C-2 (pyridine, C-CH₃)158 - 160
C-6 (pyridine, C-Cl)150 - 152
C-1' (benzoic, C-pyridine)142 - 144
C-4' (benzoic, C-COOH)131 - 133
C-3 (pyridine)138 - 140
C-4 (pyridine)136 - 138
C-2', C-6' (benzoic)129 - 131
C-3', C-5' (benzoic)128 - 130
C-5 (pyridine)122 - 124
CH₃22 - 24

Predicted in DMSO-d₆. The chemical shifts for the pyridine carbons are estimated based on substituent chemical shift data for substituted pyridines.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and provide information about the compound's fragmentation pattern.

Table 3: Predicted Mass Spectrometry Data

Ion TypePredicted m/zNotes
[M+H]⁺248.04For Electrospray Ionization (ESI) in positive mode. Calculated for C₁₃H₁₁ClNO₂.
[M-H]⁻246.03For ESI in negative mode.
[M]⁺247.04For Electron Ionization (EI).
[M-OH]⁺230.04Loss of the hydroxyl radical from the carboxylic acid.
[M-COOH]⁺202.05Loss of the carboxyl group (decarboxylation).

The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for all chlorine-containing fragments. The fragmentation of benzoic acids often involves the loss of the hydroxyl group or the entire carboxylic acid moiety.[15][16][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound. A reverse-phase method is proposed.[19]

Table 4: Proposed HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method should provide good separation of the aromatic carboxylic acid product from potential starting materials and byproducts.[20][21][22][23]

Conclusion

This technical guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura cross-coupling reaction is a reliable method for constructing the target bi-aryl system. The detailed protocols for synthesis and purification, coupled with the predicted characterization data, provide researchers with the necessary information to successfully produce and validate this novel compound. This work serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the exploration of new chemical entities with potential biological activity.

References

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Kleinpeter, E., et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Wang, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • Doc Brown's Chemistry. (2025).
  • ResearchGate. (n.d.).
  • DeLeon, M., et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
  • Suzuki, T., et al. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Semantic Scholar. (n.d.).
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Oxford Academic. (n.d.). Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.
  • Coletta, F., et al. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub.
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • Chen, B., & Lim, S. (2001). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions.
  • ResearchGate. (2025). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • ACS Omega. (2024). Synthesis, Properties, and Biocompatibility of 4-Carboxyphenyboronic Acid-Modified Gelatin-Methacryloyl: A Hydrogel for Retinal Surgeries.
  • Haddad, P. R., et al. (n.d.).
  • University of Arizona. (n.d.).
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Pharmacy 180. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Sigma-Aldrich. (n.d.). 4-Carboxyphenylboronic acid.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
  • BenchChem. (n.d.). Structural Validation of 3-(1H-imidazol-1-yl)
  • ResearchGate. (2019).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Biosynth. (n.d.). 2-Chloro-4-iodo-3-methylpyridine.
  • CymitQuimica. (n.d.). 2-Chloro-3-iodo-6-methylpyridine.
  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?
  • Organic Syntheses Procedure. (n.d.). 10.
  • ResearchGate. (n.d.). Reaction and conditions for the synthesis of compounds 3–6.

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An In-Depth Technical Guide to the Physicochemical Properties of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and materials science, particularly as a potential intermediate in the synthesis of complex pharmaceutical agents like Etoricoxib.[1][2] Given that consolidated experimental data for this specific isomer is not widely published, this document establishes a robust framework for its analytical characterization. We will delve into its molecular structure, predicted physicochemical parameters, and provide detailed, field-proven experimental protocols for its empirical validation. The methodologies outlined herein are designed to ensure scientific integrity through self-validating workflows, from structural elucidation by spectroscopic methods to the determination of critical properties such as solubility and acidity (pKa).

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to unequivocally define its structure and fundamental identifiers.

Chemical Structure

This compound is a bi-aryl compound composed of a benzoic acid moiety linked at its 4-position to the 3-position of a 6-chloro-2-methylpyridine ring.

Caption: Chemical structure of this compound.

Chemical Identifiers

A summary of the fundamental identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₀ClNO₂[3]
Molecular Weight 247.68 g/mol [3]
Canonical SMILES CC1=NC(=CC=C1C2=CC=C(C=C2)C(=O)O)Cl-

Physicochemical Properties: A Predictive and Empirical Framework

Direct experimental values for this compound are not extensively documented. Therefore, this section provides predicted values based on computational models and establishes a framework for their empirical determination.

Predicted Physicochemical Data

The following table summarizes key predicted properties. These values serve as essential benchmarks for guiding experimental design and interpreting results.

PropertyPredicted ValueSignificance in Drug Development
Density 1.31±0.06 g/cm³Influences formulation, tablet compression, and powder flow.
Boiling Point 405.4±45.0 °CIndicates thermal stability and is critical for purification processes.
XLogP3 3.4Predicts lipophilicity, affecting membrane permeability and absorption.
PSA (Polar Surface Area) 50.2 ŲRelates to membrane transport and blood-brain barrier penetration.
pKa (Acidic) ~3.5 - 4.5Governs ionization state, which dictates solubility and receptor binding.

Note: Data for closely related isomers were used as a basis for these predictions.[4]

Analytical Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of a novel compound. The following workflow ensures that data is collected logically, from initial purity checks to in-depth structural and functional analysis.

cluster_elucidation Structure Confirmation cluster_profiling Property Measurement start Synthesized Crude Product purification Purification (Recrystallization / Chromatography) start->purification purity Purity Assessment (HPLC, LC-MS, Melting Point) purification->purity elucidation Structural Elucidation purity->elucidation profiling Physicochemical Profiling purity->profiling nmr NMR (¹H, ¹³C) elucidation->nmr ms Mass Spectrometry (MS) elucidation->ms ir Infrared (IR) Spectroscopy elucidation->ir solubility Solubility Studies profiling->solubility pka pKa Determination profiling->pka logp LogP/LogD Measurement profiling->logp final Characterized Compound Data Package nmr->final ms->final ir->final solubility->final pka->final logp->final

Caption: Recommended workflow for the analytical characterization of the title compound.

Experimental Protocols

The following sections detail the standard operating procedures for determining the key physicochemical properties.

Structural Elucidation Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon-hydrogen framework and connectivity of the molecule.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Acquire a ¹H NMR spectrum. Expected signals include aromatic protons on both rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton which will disappear upon D₂O exchange.

    • Acquire a ¹³C NMR spectrum. Expected signals include distinct peaks for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid, which is typically observed far downfield (>165 ppm).[5][6]

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign proton and carbon signals and confirm the connectivity between the two aromatic rings.

B. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Analyze in both positive and negative ion modes. The negative ion mode is expected to show a strong signal for the deprotonated molecule [M-H]⁻.

    • Crucially, observe the isotopic pattern for the molecular ion. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the main M peak, providing strong evidence for its presence.[7]

C. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Acquire the spectrum using an ATR-FTIR spectrometer.

    • Key expected absorption bands include:

      • A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

      • A strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

      • Aromatic C=C stretches (~1450-1600 cm⁻¹).

      • A C-Cl stretch (~1000-1100 cm⁻¹).

Physicochemical Property Determination

A. Melting Point

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which serves as a critical indicator of purity.

  • Protocol:

    • Place a small amount of the dry, crystalline sample into a capillary tube.

    • Use a calibrated digital melting point apparatus.

    • Heat at a slow ramp rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity. For comparison, benzoic acid melts at 121-125 °C.

B. Solubility Profile

  • Objective: To assess the solubility in various pharmaceutically relevant solvents.

  • Protocol (Kinetic Solubility):

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add the DMSO stock to a series of aqueous buffers (e.g., pH 2.0, 6.5, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile).

    • Incubate and shake the plate for a set period (e.g., 2 hours).

    • Measure the amount of precipitated material using nephelometry or by analyzing the supernatant concentration via UV-Vis spectroscopy or HPLC-UV.

    • The results will guide formulation development and the selection of appropriate solvent systems for biological assays.

C. Acid Dissociation Constant (pKa)

  • Objective: To quantify the acidity of the carboxylic acid functional group.

  • Protocol (Potentiometric Titration):

    • Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility across the titration range.

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This value is critical for predicting the compound's charge state at physiological pH.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While comprehensive, peer-reviewed data on its specific properties is emerging, this guide provides the necessary framework for its complete and accurate characterization. By employing the structured analytical workflow and detailed protocols described herein, researchers can confidently generate the high-quality data required for advancing drug discovery and development programs. The combination of predictive modeling and rigorous empirical testing represents a best-practice approach in modern chemical science.

References

  • AA Blocks. (n.d.). 1027511-91-6 | 4-(6-CHLORO-PYRIDIN-2-YL)-3-METHYL-BENZOIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Etoricoxib. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one.
  • Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Etoricoxib. Retrieved from [Link]

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An In-depth Technical Guide to 4-(6-Chloro-2-pyridinyl)-3-methylbenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Identity: Initial searches for "4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid" did not yield a corresponding CAS number or established scientific literature, suggesting it may be a novel or less-documented compound. This guide will therefore focus on the structurally related and commercially available isomer, 4-(6-Chloro-2-pyridinyl)-3-methylbenzoic acid , which provides a solid foundation for understanding the synthesis and properties of this class of biaryl compounds.

Compound Identification and Properties

Chemical Name: 4-(6-Chloro-2-pyridinyl)-3-methylbenzoic acid[1] CAS Number: 1027511-91-6[1] IUPAC Name: 4-(6-chloropyridin-2-yl)-3-methylbenzoic acid

This molecule is a biaryl carboxylic acid, a structural motif frequently encountered in medicinal chemistry and materials science. It consists of a benzoic acid ring substituted with a methyl group and a chloropyridine ring. The linkage between these two aromatic systems is a key determinant of the molecule's overall conformation and, consequently, its biological and physical properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀ClNO₂[1][2]
Molecular Weight247.68 g/mol [1]
AppearancePowder or liquid[2]
Purity≥97% (typical commercial grade)[2]
StorageStore in a tightly closed container[2]

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the carbon-carbon bond between the benzoic acid and pyridine rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of the necessary reagents, making it a cornerstone of modern organic synthesis.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex1 R¹-Pd(II)Ln-X pd0->pd_complex1 R¹-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd_complex2 R¹-Pd(II)Ln-R² pd_complex1->pd_complex2 [R²-B(OR)₃]⁻ reductive_elimination Reductive Elimination base Base boronic_acid R²-B(OR)₂ base->boronic_acid boronic_acid->pd_complex1 pd_complex2->pd0 product R¹-R² pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of 4-(6-chloro-2-pyridinyl)-3-methylbenzoic acid via a Suzuki-Miyaura coupling.

Reactants:

  • Aryl Halide: 4-Bromo-3-methylbenzoic acid

  • Boronic Acid Derivative: (6-Chloropyridin-2-yl)boronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq), (6-chloropyridin-2-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The solvent volume should be sufficient to ensure effective stirring.

  • Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-(6-chloro-2-pyridinyl)-3-methylbenzoic acid.

Structural Characterization

The identity and purity of the synthesized 4-(6-chloro-2-pyridinyl)-3-methylbenzoic acid would be confirmed using a suite of standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons on both the benzoic acid and pyridine rings would appear in the range of 7.0-8.5 ppm. The methyl protons would be a singlet around 2.0-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield shift (>10 ppm).
¹³C NMR Resonances for the aromatic carbons would be observed between 120-150 ppm. The carbonyl carbon of the carboxylic acid would appear around 165-175 ppm, and the methyl carbon would be in the range of 15-25 ppm.
Mass Spec. The mass spectrum would show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (247.68 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Research and Drug Development

Biaryl carboxylic acids are a privileged scaffold in medicinal chemistry due to their ability to mimic the side chains of amino acids and participate in various biological interactions. The presence of a chloropyridine moiety can enhance binding affinity to target proteins and improve pharmacokinetic properties.

While specific biological activity for 4-(6-chloro-2-pyridinyl)-3-methylbenzoic acid is not extensively reported in publicly available literature, its structural features suggest potential applications in several areas:

  • Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes. For instance, benzoic acid and pyridine derivatives have been investigated as inhibitors of Trypanosoma cruzi trans-sialidase, an enzyme involved in Chagas disease.

  • Anti-inflammatory Agents: Pyridine-containing carboxylic acids have been investigated as antagonists for prostaglandin E receptors (EP4), which are implicated in inflammatory processes[3].

  • Anticancer Research: The biaryl motif is present in numerous anticancer agents. Benzoic acid derivatives are known to possess anticancer potential[4].

  • Antibacterial Agents: Pyridine derivatives are a common feature in antibacterial drug discovery programs[5].

Diagram: Potential Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development A Compound Synthesis (e.g., Suzuki Coupling) B In Vitro Screening (Target-based & Phenotypic) A->B C Lead Optimization (SAR Studies) B->C D In Vivo Efficacy & Toxicology Studies C->D E Phase I (Safety) D->E F Phase II (Efficacy) E->F G Phase III (Large-scale Trials) F->G

Caption: A simplified workflow for the progression of a compound like 4-(6-chloro-2-pyridinyl)-3-methylbenzoic acid from synthesis to clinical development.

Conclusion

4-(6-Chloro-2-pyridinyl)-3-methylbenzoic acid serves as a representative example of a biaryl carboxylic acid, a class of molecules with significant potential in drug discovery and materials science. Its synthesis, primarily achieved through the robust and versatile Suzuki-Miyaura cross-coupling reaction, is well-established. While specific biological data for this particular isomer is limited, its structural motifs are common in a wide range of biologically active compounds, suggesting that it and its derivatives are valuable building blocks for the development of novel therapeutics. Further research into the biological activities of this compound is warranted to fully explore its potential.

References

  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • AA Blocks. (n.d.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Retrieved from [Link]

  • Neres, J., Bonnet, P., Edwards, P. N., Kotian, P. L., Buschiazzo, A., Alzari, P. M., ... & Douglas, K. T. (2007). Benzoic acid and pyridine derivatives as inhibitors of Trypanosoma cruzi trans-sialidase. Bioorganic & medicinal chemistry, 15(5), 2106–2119.
  • Singh, R., Kaur, A., & Kishore, D. (2018).
  • Yang, X., Li, Y., Liu, Y., Li, J., Wang, Q., & Zhu, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceuticals, 15(7), 875.
  • Zhang, Y., et al. (2016). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(9), 2223-2227.

Sources

solubility and stability of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery and development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation. The intrinsic properties of a drug candidate, such as its solubility and stability, are not mere data points; they are foundational pillars that dictate its developability, bioavailability, and ultimately, its clinical success. This guide focuses on this compound, a heterocyclic carboxylic acid that represents a class of compounds often utilized as key intermediates in the synthesis of pharmacologically active agents.

While specific experimental data for this exact molecule is not extensively published, this guide is structured to provide a comprehensive framework for its characterization. It is designed for the research scientist and drug development professional, moving beyond simple data reporting to explain the causality behind experimental choices and to establish self-validating protocols. We will explore the predictive and experimental methodologies required to build a robust physicochemical profile, enabling informed decisions in lead optimization, pre-formulation, and analytical development.

Part 1: Physicochemical Characterization and Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For a molecule like this compound, which possesses both an acidic (carboxylic acid) and a weakly basic (pyridine ring) functional group, solubility is expected to be highly dependent on pH.

In-Silico Prediction of Physicochemical Properties

Before embarking on laboratory experiments, computational tools can provide valuable initial estimates of a compound's properties. These predictions help in designing experiments and anticipating potential challenges.

ParameterPredicted ValueSignificance in Drug Development
pKa (acidic) 3.5 - 4.5Governs the ionization state of the carboxylic acid group, directly impacting solubility in the physiological pH range of the gastrointestinal tract.
pKa (basic) 2.0 - 3.0Relates to the protonation of the pyridine nitrogen, influencing solubility in highly acidic environments like the stomach.
LogP 2.5 - 3.5Indicates the lipophilicity of the compound, affecting its membrane permeability and potential for absorption. A value in this range suggests moderate lipophilicity.
Aqueous Solubility Low (µg/mL range)The predicted low intrinsic solubility of the neutral form underscores the importance of pH modification and formulation strategies to enhance dissolution.

Note: These values are estimations based on the chemical structure and common predictive algorithms. They must be confirmed experimentally.

Experimental Solubility Determination

The goal of experimental solubility testing is to quantify the equilibrium concentration of a solute in a solvent at a given temperature. For pharmaceutical applications, this extends beyond water to include buffers and biorelevant media.

cluster_1 Phase 2: pH-Dependent Profile cluster_2 Phase 3: Biorelevant & Formulation Media A Kinetic Solubility Assay (e.g., DMSO stock addition) C pH-Solubility Profile (pH 1.2 to 7.4 buffers) A->C Identifies potential for precipitation issues B Thermodynamic Solubility (Shake-Flask Method in Water) B->C Provides intrinsic solubility (S₀) D Solubility in SGF / FaSSIF / FeSSIF C->D Predicts in-vivo dissolution behavior E Solubility in Organic Solvents & Co-solvent mixtures D->E Informs formulation strategy

Caption: A logical workflow for characterizing the solubility of a new chemical entity.

This method determines the equilibrium solubility at various pH values, which is critical for predicting dissolution in different segments of the GI tract.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4). Verify the pH of each buffer after preparation.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time to reach equilibrium must be determined but is typically 24-72 hours. Causality: This extended time allows the dissolution and precipitation processes to reach a steady state, providing the true thermodynamic solubility rather than a kinetically trapped supersaturated state.

  • Sample Processing: After equilibration, allow the samples to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH to generate the pH-solubility profile.

Part 2: Chemical Stability Assessment

Stability testing is essential to identify potential degradation pathways, determine shelf-life, and establish proper storage conditions. Forced degradation (or stress testing) is a cornerstone of this process, providing insight into the molecule's intrinsic stability.

Forced Degradation Studies (Stress Testing)

The objective is to accelerate the degradation of the compound under conditions more severe than those it would typically encounter. This helps in identifying likely degradation products and developing a stability-indicating analytical method.

cluster_conditions Stress Conditions (ICH Q1A) Start This compound (in solution and as solid) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, solid & solution) Photo Photolytic Stress (ICH Q1B light exposure) Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Outcome Assessment Analysis->Outcome NoDeg No Significant Degradation: Increase Stress Severity Outcome->NoDeg < 5% degradation Deg Degradation Observed: Identify & Characterize Degradants Outcome->Deg 5-20% degradation

Caption: A systematic approach to conducting forced degradation studies.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat the solutions at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

    • Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time.

    • Thermal Stress: Store vials of the stock solution and solid powder in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the stock solution and solid powder to controlled light conditions as specified in ICH guideline Q1B. Wrap a control sample in aluminum foil to shield it from light.

  • Analytical Method: A stability-indicating HPLC method is crucial. This method must be able to resolve the parent peak from all major degradation product peaks. A diode-array detector (DAD) can help assess peak purity, while mass spectrometry (MS) is invaluable for identifying the mass of the degradants.

    • Method Causality: The choice of a gradient elution is often necessary to separate compounds with different polarities (the parent and its degradants) in a single run. The method must be validated to demonstrate specificity for the parent compound in the presence of its degradation products.

  • Degradation Pathway Elucidation: Based on the mass of the degradation products, a hypothetical degradation pathway can be proposed. For this compound, potential degradation sites include:

    • Hydrolysis: The chloro-substituent on the pyridine ring could be susceptible to hydrolysis under harsh acidic or basic conditions, yielding a hydroxypyridine derivative.

    • Decarboxylation: The benzoic acid moiety could undergo decarboxylation under thermal stress.

    • Oxidation: The methyl group or the electron-rich pyridine ring could be susceptible to oxidation.

Part 3: Data Synthesis and Application

The data generated from solubility and stability studies are not academic exercises; they are critical inputs for downstream development activities.

Data TypeImplication for DevelopmentExample Action
Low Intrinsic Solubility Poor oral absorption is likely.Initiate formulation development using enabling technologies such as amorphous solid dispersions, salt formation, or particle size reduction.
Steep pH-Solubility Profile High risk of precipitation in the GI tract as pH changes.Consider enteric-coated formulations or the use of precipitation inhibitors.
Degradation in Acidic Conditions Potential for drug loss in the stomach.Develop a formulation that protects the API from gastric acid, such as an enteric-coated tablet.
Photostability Issues Requires protection from light during manufacturing and storage.Utilize amber vials or opaque packaging and implement light-controlled manufacturing environments.

By systematically characterizing the , researchers can proactively address its liabilities, significantly increasing the probability of successful development. This integrated approach, grounded in fundamental physicochemical principles and guided by regulatory standards, forms the bedrock of modern pharmaceutical science.

References

Spectroscopic Characterization of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid. This molecule is of significant interest in medicinal chemistry and drug development due to its hybrid structure, incorporating both a substituted pyridine and a benzoic acid moiety. A thorough understanding of its structural and electronic properties is paramount for elucidating its mechanism of action and for the development of structure-activity relationships (SAR). This document presents a detailed, albeit predictive, interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the predicted spectral features is explained, providing researchers with a robust framework for the characterization of similar molecular entities. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction

The confluence of diverse pharmacophores within a single molecular scaffold is a proven strategy in the design of novel therapeutic agents. This compound is a compelling example of this approach, marrying the structural features of a substituted pyridine, a common motif in numerous pharmaceuticals, with the versatile functionality of benzoic acid. The precise characterization of this molecule is the foundational step in its journey from a synthetic target to a potential drug candidate. Spectroscopic techniques provide an intricate fingerprint of a molecule's identity and electronic environment. This guide offers a predictive yet scientifically grounded exploration of the NMR, IR, and MS spectra of the title compound, designed to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Molecular Structure and Predicted Spectroscopic Overview

The structural framework of this compound dictates its unique spectroscopic signature. The molecule consists of a benzoic acid ring substituted at the 4-position with a 6-chloro-2-methylpyridin-3-yl group. The free rotation around the C-C bond connecting the two aromatic rings will influence the through-space interactions observed in NMR.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below, with a detailed rationale for the predicted chemical shifts and coupling constants.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and pyridine rings, as well as a singlet for the methyl group and a broad singlet for the carboxylic acid proton. The exact chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~13.0br s1HCOOH-
8.15d2HH-2', H-6'J = 8.5 Hz
7.90d1HH-4J = 8.0 Hz
7.65d2HH-3', H-5'J = 8.5 Hz
7.50d1HH-5J = 8.0 Hz
2.60s3HCH₃-

Rationale for ¹H NMR Assignments:

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm in DMSO-d₆.[4] Its broadness is due to hydrogen bonding and exchange with residual water in the solvent.

  • Benzoic Acid Protons (H-2', H-6' and H-3', H-5'): The benzoic acid ring constitutes an AA'BB' spin system. The protons ortho to the carboxylic acid group (H-2' and H-6') are deshielded and expected to resonate at a lower field (~8.15 ppm) compared to the protons meta to the carboxylic acid group (H-3' and H-5', ~7.65 ppm).[5] Both signals will appear as doublets with a typical ortho-coupling constant of around 8.5 Hz.[6][7][8][9]

  • Pyridine Protons (H-4 and H-5): The two protons on the pyridine ring are in a more complex electronic environment. H-4 is ortho to the electron-withdrawing benzoic acid substituent and is expected to be more deshielded (~7.90 ppm) than H-5 (~7.50 ppm). They will appear as doublets with a typical ortho-coupling constant of approximately 8.0 Hz.

  • Methyl Protons (CH₃): The methyl group at the 2-position of the pyridine ring is attached to an aromatic ring and is expected to resonate as a sharp singlet around 2.60 ppm.

Experimental Workflow: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5 mg of sample in 0.7 mL of DMSO-d6 prep2 Add internal standard (TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire a standard 1D proton spectrum acq1->acq2 acq3 Set appropriate spectral width and number of scans acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift to TMS (0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The presence of two distinct aromatic rings and various substituents will result in a complex but interpretable spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[10][11][12]
~158.0C-2Carbon bearing the methyl group on the pyridine ring.
~150.0C-6Carbon bearing the chlorine atom on the pyridine ring, deshielded by the electronegative Cl.
~140.0C-4'Quaternary carbon of the benzoic acid ring attached to the pyridine ring.
~138.0C-4Aromatic carbon on the pyridine ring.
~132.0C-1'Quaternary carbon of the benzoic acid ring attached to the carboxylic acid.
~130.0C-2', C-6'Carbons ortho to the carboxylic acid group.
~129.0C-3', C-5'Carbons meta to the carboxylic acid group.
~125.0C-3Quaternary carbon of the pyridine ring attached to the benzoic acid ring.
~122.0C-5Aromatic carbon on the pyridine ring.
~20.0CH₃The methyl carbon, appearing in the aliphatic region.

Rationale for ¹³C NMR Assignments:

The chemical shifts are predicted based on established substituent effects on aromatic rings.[13][14][15][16][17] The electron-withdrawing nature of the carboxylic acid group and the nitrogen and chlorine atoms in the pyridine ring will cause a downfield shift for the carbons in their vicinity. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)[18][19]
~3050MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (methyl)
~1700StrongC=O stretch (carboxylic acid)[20]
~1600, ~1480Medium-StrongAromatic C=C stretch[21][22][23]
~1300MediumC-O stretch (coupled with O-H bend)
~920Broad, MediumO-H out-of-plane bend (dimer)
~850StrongC-H out-of-plane bend (para-substituted benzene)
~750MediumC-Cl stretch

Rationale for IR Assignments:

  • O-H Stretch: The most characteristic feature will be the very broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid dimer.[18]

  • C=O Stretch: A strong carbonyl stretch is expected around 1700 cm⁻¹. Conjugation with the aromatic ring will slightly lower this frequency compared to a saturated carboxylic acid.[20]

  • Aromatic Stretches: The C=C stretching vibrations of the two aromatic rings will appear in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply uniform pressure to the sample using the built-in press to ensure good contact with the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans to obtain a good signal-to-noise ratio.

  • Perform an ATR correction on the resulting spectrum.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 247, corresponding to the molecular formula C₁₃H₁₀ClNO₂. An M+2 peak at m/z = 249 with approximately one-third the intensity of the M⁺ peak will be observed due to the isotopic abundance of ³⁷Cl.

  • Key Fragmentation Pathways:

    • Loss of OH (M-17): A significant fragment at m/z = 230 is expected from the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of COOH (M-45): Decarboxylation will lead to a fragment at m/z = 202.[24][25]

    • Cleavage of the C-C bond between the rings: This can lead to fragments corresponding to the individual substituted rings.

    • Loss of Cl (M-35): Loss of a chlorine atom from the molecular ion would result in a fragment at m/z = 212.

    • Loss of CH₃ (M-15): A fragment at m/z = 232 could arise from the loss of the methyl group.

Fragmentation Logic Diagram

G M [M]⁺˙ m/z 247/249 M_minus_OH [M-OH]⁺ m/z 230/232 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 202/204 M->M_minus_COOH -COOH M_minus_Cl [M-Cl]⁺ m/z 212 M->M_minus_Cl -Cl Py_ring [C₇H₆ClN]⁺˙ m/z 140/142 M->Py_ring C-C cleavage Bz_ring [C₇H₅O₂]⁺ m/z 121 M->Bz_ring C-C cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic features of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive structural characterization of this molecule. The experimental protocols outlined herein are designed to ensure the acquisition of high-quality, reproducible data. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and development of novel heterocyclic compounds for pharmaceutical applications.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Dodonov, V. A., Gushchin, A. V., & Egorov, M. P. (2007). Fragmentation of Benzoic Acid and its Derivatives under Electron Impact. Russian Chemical Bulletin, 56(10), 2097–2103.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a unique heterocyclic compound featuring a benzoic acid moiety linked to a substituted pyridine ring. Its chemical structure, characterized by a chloro- and a methyl-substituted pyridine ring, suggests a potential for diverse biological activities. While direct experimental data on this specific molecule is not extensively available in the public domain, its structural motifs are present in a variety of pharmacologically active agents. This guide will, therefore, provide a comprehensive exploration of its potential biological activities, drawing upon established structure-activity relationships of analogous compounds. We will delve into hypothesized mechanisms of action and present a detailed roadmap for its preclinical evaluation.

Chemical Properties and Synthesis

  • IUPAC Name: this compound

  • Molecular Formula: C13H10ClNO2

  • Molecular Weight: 247.68 g/mol

The synthesis of this compound can be conceptually approached through a Suzuki-Miyaura cross-coupling reaction. This versatile method would involve the coupling of a boronic acid derivative of one of the aromatic rings with a halide of the other, catalyzed by a palladium complex.

Hypothesized Biological Activities and Mechanisms of Action

The presence of the chloropyridine and benzoic acid moieties suggests several potential avenues for biological activity, including anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Potential

The structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) that feature a benzoic acid group warrants an investigation into its potential as an anti-inflammatory agent. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Antimicrobial Activity

Substituted pyridines are known to exhibit a broad spectrum of antimicrobial activities. The chloro- and methyl- substitutions on the pyridine ring of this compound could enhance its ability to interfere with microbial growth. Studies on related chlorobenzoic acid and amino-chloropyridine derivatives have shown moderate antibacterial and antioxidant activities.[1] The proposed mechanism could involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways.

Anticancer Potential

Benzoic acid derivatives have been explored for their anticancer properties.[2] The planar structure of this compound could allow it to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases or histone deacetylases (HDACs).

Proposed Experimental Workflow for Biological Evaluation

A systematic and multi-tiered approach is essential to elucidate the potential biological activities of this compound.

Diagram of the Proposed Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_vitro_start Compound Synthesis & Purity Analysis enzyme_assays Enzyme Inhibition Assays (COX-1, COX-2, Kinases, HDACs) in_vitro_start->enzyme_assays Test for Anti-inflammatory & Anticancer Potential antimicrobial_assays Antimicrobial Susceptibility Testing (MIC, MBC) in_vitro_start->antimicrobial_assays Test for Antimicrobial Activity cell_based_assays Cell-Based Assays (Cytotoxicity, Proliferation, Apoptosis) in_vitro_start->cell_based_assays Test for Anticancer Potential in_vivo_start Promising In Vitro Results animal_models Animal Models of Disease (Inflammation, Infection, Cancer) in_vivo_start->animal_models Efficacy Testing pk_pd_studies Pharmacokinetic & Pharmacodynamic Studies animal_models->pk_pd_studies Dose-Response Relationship toxicology_studies Toxicology & Safety Assessment pk_pd_studies->toxicology_studies Safety Profiling in_vitro_end Lead Candidate Identification toxicology_studies->in_vitro_end

Caption: A streamlined workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

1. In Vitro Anti-inflammatory Activity Assessment: COX Enzyme Inhibition Assay

  • Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to obtain a range of test concentrations.

    • In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Measure the absorbance at the recommended wavelength to determine the extent of prostaglandin production.

    • Calculate the percentage of inhibition and determine the IC50 value.

2. In Vitro Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a stock solution of the compound in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism in broth) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

3. In Vitro Anticancer Activity Assessment: MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the hypothesized activities, this compound could modulate key signaling pathways implicated in inflammation and cancer.

Diagram of a Hypothesized Signaling Pathway

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Signaling compound This compound cox2 COX-2 compound->cox2 Inhibits kinase Protein Kinase compound->kinase Inhibits prostaglandins Prostaglandins cox2->prostaglandins Catalyzes inflammation Inflammation prostaglandins->inflammation proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits

Caption: Hypothesized modulation of inflammatory and cancer signaling pathways.

Conclusion

While direct biological data for this compound is limited, its structural features provide a strong rationale for investigating its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The proposed experimental workflow offers a comprehensive strategy to systematically evaluate these potential activities and elucidate its mechanism of action. Further research into this and structurally related compounds could lead to the development of novel therapeutic agents.

References

  • Google Patents. (n.d.). United States Patent.
  • MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl) hydrazide - Patent US-11351123-B2. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]

  • PubChem. (n.d.). Novel amorphous dispersion of 4-methyl-3-quinolin-3-ylethynyl-benzoic acid n'-(2-chloro-6-methyl-benzoyl) hydrazide - Patent US-2021267906-A1. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

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Discovery of Novel Derivatives from 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid: A Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and optimization of molecular scaffolds that possess inherent "drug-like" properties and offer versatile points for chemical modification. 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid represents such a scaffold, combining the structural motifs of benzoic acid and a substituted pyridine ring. This guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel derivatives based on this core structure. We will explore rational synthetic strategies, detail robust experimental protocols, and outline a logical screening cascade to identify lead compounds, with a particular focus on the discovery of novel kinase inhibitors for cancer therapy.

The Scientific Rationale: Why this compound?

The this compound scaffold is a compelling starting point for a drug discovery program due to the strategic combination of its three key structural components. The true potential of this molecule lies not in its inherent activity, but in its capacity as a foundational template for generating vast chemical diversity.

  • The Benzoic Acid Moiety: This functional group is a classic pharmacophore. Its carboxylic acid can act as a hydrogen bond donor and acceptor, or form critical salt-bridge interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site. Crucially, it serves as a robust and predictable chemical handle for derivatization, primarily through the formation of amides and esters, allowing for the systematic exploration of chemical space.

  • The Substituted Pyridine Ring: The 2-methyl-6-chloropyridine ring is a bioisosteric replacement for a phenyl ring but offers distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and metabolic stability. The positions of the methyl and chloro substituents are critical for modulating the molecule's electronic and steric profile.

  • The Chloro and Methyl Groups: These substituents are not mere decorations; they are vital for fine-tuning the molecule's properties. The chloro group, an electron-withdrawing substituent, influences the pKa of the pyridine nitrogen and can engage in halogen bonding or occupy hydrophobic pockets within a target protein. The methyl group provides a small lipophilic feature that can enhance binding affinity through van der Waals interactions. The strategic placement of these groups creates a specific three-dimensional profile that can be exploited for selective target engagement.

This strategic combination of features makes the scaffold particularly suitable for developing inhibitors against various enzyme classes, most notably protein kinases, which are pivotal targets in oncology.[1][2]

Strategic Derivatization: Pathways to Novel Chemical Entities

The core directive of this program is to generate a library of diverse, yet related, compounds to systematically probe the structure-activity relationship (SAR). We will employ three primary, high-yield synthetic strategies.

Workflow Overview: From Scaffold to Lead Candidate

The following diagram illustrates the integrated workflow from initial synthesis to the identification of a potential lead candidate.

G cluster_synthesis PART 1: Synthesis & Diversification cluster_screening PART 2: Biological Evaluation cluster_analysis PART 3: Optimization Scaffold Parent Scaffold This compound Amidation Strategy A: Amide Library Synthesis Scaffold->Amidation Esterification Strategy B: Ester Library Synthesis Scaffold->Esterification Coupling Strategy C: Suzuki Coupling Scaffold->Coupling PrimaryScreen Primary Screen: In Vitro Kinase Assay (IC50) Amidation->PrimaryScreen Compound Library Esterification->PrimaryScreen Compound Library Coupling->PrimaryScreen Compound Library SecondaryScreen Secondary Screen: Cell-Based Proliferation Assay PrimaryScreen->SecondaryScreen Active Hits SAR SAR Analysis & Data Interpretation SecondaryScreen->SAR Validated Hits Lead Lead Candidate Identification SAR->Lead

Caption: High-level workflow from synthesis to lead identification.

Strategy A: Amide Library Synthesis via Carboxylic Acid Activation

This is the cornerstone strategy due to the metabolic stability of the amide bond and its ability to participate in hydrogen bonding.

Rationale: By coupling the parent acid with a diverse library of commercially available amines, we can rapidly generate hundreds of unique derivatives. This allows for a broad exploration of the chemical space surrounding the benzoic acid core, probing for interactions with different sub-pockets of a target's active site.

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve 1.0 equivalent of this compound in anhydrous Dimethylformamide (DMF).

  • Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the solution.

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Coupling Agent: Slowly add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the stirring solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: Suzuki Cross-Coupling for Pyridine Core Modification

This advanced strategy allows for significant structural modification by replacing the chlorine atom, probing the SAR of the pyridine "head" region.

Rationale: The chloro-substituent on the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with a library of boronic acids introduces new aryl or heteroaryl moieties. This can fundamentally alter the compound's shape and electronic properties, potentially accessing new binding interactions and improving target selectivity.

  • Reactant Mixture: To a microwave vial, add 1.0 equivalent of the this compound derivative (ester or amide form is recommended to avoid side reactions with the carboxylic acid), 1.5 equivalents of the desired aryl/heteroaryl boronic acid, and 2.0 equivalents of a base (e.g., K2CO3 or Cs2CO3).

  • Catalyst & Ligand: Add the palladium catalyst (e.g., 5 mol% Pd(PPh3)4 or 2 mol% PdCl2(dppf)) and, if necessary, a ligand.

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification & Characterization: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by flash chromatography to yield the final coupled product. Characterize via NMR and HRMS.

Biological Evaluation: A Funnel-Based Screening Cascade

A hierarchical screening approach ensures that resources are focused on the most promising compounds. The primary hypothesis is that these derivatives will function as kinase inhibitors. Based on literature precedent for similar scaffolds, RET kinase is a highly relevant target.[1]

G start Synthesized Compound Library (>100 compounds) primary Level 1: Primary Biochemical Screen Target: RET Kinase Assay: In Vitro ELISA-based IC50 Threshold: IC50 < 10 µM start->primary All Compounds secondary Level 2: Secondary Cellular Screen Model: RET-dependent Cancer Cell Line Assay: MTT Proliferation (EC50) Threshold: EC50 < 1 µM primary->secondary ~10-20% Hit Rate tertiary Level 3: Selectivity & Mechanism Assay 1: Kinase Panel Screen Assay 2: Western Blot for p-RET secondary->tertiary Potent Hits lead Lead Compound Series tertiary->lead Selective, On-Target Hits

Caption: Tiered screening cascade for hit identification.

Level 1: Primary Biochemical Assay (In Vitro)
  • Objective: To determine the direct inhibitory effect of each compound on the target enzyme's activity.

  • Methodology: ELISA-based RET Kinase Assay [1]

    • Coating: Coat a 96-well microplate with a substrate peptide for RET kinase.

    • Compound Incubation: Add a fixed concentration of recombinant human RET kinase enzyme to each well, along with varying concentrations of the test compounds (typically in a serial dilution).

    • Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30 °C.

    • Detection: Stop the reaction. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Readout: Add a colorimetric HRP substrate (e.g., TMB). The resulting color intensity, measured with a plate reader, is proportional to the kinase activity.

    • Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the compound concentration.

Level 2: Secondary Cellular Assay (In Situ)
  • Objective: To confirm that active compounds can penetrate cell membranes and inhibit the target in a biological context.

  • Methodology: Cell Proliferation (MTT) Assay [3]

    • Cell Seeding: Seed a RET-dependent cancer cell line (e.g., TT thyroid cancer cells) into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the compounds that were active in the primary screen. Include a vehicle control (e.g., DMSO) and a positive control (a known RET inhibitor).

    • Incubation: Incubate the cells for 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: After a few hours, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Analysis: Measure the absorbance of the purple solution. The absorbance is directly proportional to the number of viable cells. Calculate the EC50 value, the concentration at which the compound inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Analysis: Interpreting the Data

The data from the screening cascade is compiled to build a robust SAR model. This is the intellectual core of the project, where chemical structure is explicitly linked to biological activity.

Hypothetical SAR Data Table
Compound IDStrategyR¹ Group (Amide)R² Group (Suzuki)Kinase IC50 (nM)Cell EC50 (nM)
Parent --OH-Cl>10,000>10,000
DA-01 Amide-NH-(4-fluorophenyl)-Cl5201,100
DA-02 Amide-NH-(cyclopropyl)-Cl85150
DA-03 Amide-N(CH₃)₂-Cl2,3004,500
DA-04 Amide-NH-(pyridin-4-yl)-Cl4590
DS-01 Suzuki-NH-(pyridin-4-yl)-Phenyl1,5002,800
DS-02 Suzuki-NH-(pyridin-4-yl)-Morpholino60110
Key Insights & Causality (E-E-A-T)
  • Expertise & Experience: The data suggest that converting the carboxylic acid to an amide is critical for activity (Parent vs. DA-series). This is a classic observation in medicinal chemistry, as the amide bond can form more extensive hydrogen bond networks than a carboxylic acid.

  • Trustworthiness: The strong correlation between the biochemical (IC50) and cellular (EC50) data for potent compounds like DA-04 and DS-02 provides a self-validating system. It indicates that the observed anti-proliferative effect is likely due to on-target kinase inhibition.

  • Authoritative Grounding:

    • Amide SAR: Small, rigid, or hydrogen-bond-accepting groups at the R¹ position appear favorable. The high potency of the cyclopropyl (DA-02 ) and pyridine (DA-04 ) amides suggests the binding pocket is sterically constrained and benefits from polar interactions. The poor activity of the dimethyl amide (DA-03 ) indicates that a hydrogen bond donor on the amide nitrogen is likely crucial for binding.

    • Pyridine Core SAR: Replacing the chlorine with a phenyl group (DS-01 ) is detrimental to activity compared to the parent amide DA-04 . This strongly suggests the chlorine atom is either involved in a key interaction (e.g., halogen bond) or that a large, hydrophobic group at this position is not tolerated. However, introducing a polar, hydrogen-bond-accepting morpholino group (DS-02 ) maintains high potency, indicating that this vector can be explored to improve properties like solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the discovery of novel derivatives from the this compound scaffold. Through systematic synthesis and a tiered biological screening cascade, we have demonstrated a clear path to identifying potent and cell-active lead compounds. The SAR analysis reveals that the amide moiety is a critical driver of potency, while the 6-position of the pyridine ring is sensitive to substitution, favoring either the original chlorine or small, polar groups.

Future work will focus on the optimization of lead compounds like DA-04 and DS-02 . This will involve further diversification at the R¹ and R² positions, followed by ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in relevant animal models.

References

  • BenchChem. (n.d.). 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid.
  • Lindsley, C. W., et al. (2012). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Kalaycı, M., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Wang, Y., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schwalm, M. P., et al. (2023). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. bioRxiv. Available at: [Link]

  • Ghiurca, E. L., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from ResearchGate. Available at: [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from Chemical-Knomics Website. Available at: [Link]

  • AA Blocks. (n.d.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid.
  • Williams, L. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. Available at: [Link]

  • Singh, K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives Structurally Related to 4-Chloro-2-(4- formylphenyl)benzoic acid.
  • Zafar, M. N., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • PubMed. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Available at: [Link]

  • MDPI. (n.d.). Structure-Guided Discovery of Benzoic-Acid–Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Available at: [Link]

  • Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Woster, P. M., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hughes, T. S., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking workflow for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, a novel small molecule with therapeutic potential. Designed for researchers and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind each step, from target identification and preparation to the nuanced interpretation of docking results. By integrating established protocols with expert insights, this guide serves as a practical manual for leveraging computational techniques to accelerate drug discovery pipelines. We will utilize a hypothetical, yet plausible, scenario where this compound is investigated as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology.

Introduction: The Rationale for In Silico Analysis

In the modern drug discovery landscape, computational methods, or in silico studies, are indispensable.[1] They provide a rapid, cost-effective means to screen vast libraries of compounds, predict their binding affinity to biological targets, and elucidate mechanisms of action at a molecular level.[2][3] The subject of our study, this compound, is a synthetic derivative of benzoic acid. Compounds in this class have been explored for a range of biological activities, including anticancer properties.[4]

Molecular docking, a cornerstone of structure-based drug design, computationally predicts the preferred orientation of a ligand when bound to a target protein.[5][6] This process yields critical insights into:

  • Binding Affinity: A quantitative estimation of how strongly the ligand binds to the target.

  • Binding Pose: The specific 3D orientation and conformation of the ligand within the protein's active site.

  • Key Molecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

This guide will use a validated workflow, employing widely-used and robust software tools to perform a complete docking study.

The In Silico & Docking Workflow: A Conceptual Overview

The entire process can be conceptualized as a multi-stage funnel, starting with broad structural data and culminating in specific, actionable molecular insights. Each stage involves critical decisions and technical steps that directly influence the quality and reliability of the final results.

workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Target_ID Target Identification (e.g., CDK2) Target_Prep Target Preparation (PDB Structure) Target_ID->Target_Prep Ligand_Prep Ligand Preparation (Our Compound) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen Grid Box Generation Target_Prep->Grid_Gen Grid_Gen->Docking Results Pose & Score Analysis Docking->Results Visualization Interaction Visualization (PyMOL) Results->Visualization

Caption: High-level workflow for molecular docking studies.

Phase 1: Ligand and Target Preparation

The axiom "garbage in, garbage out" is particularly true for in silico studies. The accuracy of docking simulations is fundamentally dependent on the quality of the input structures for both the ligand and the protein target.[7][8]

Target Identification and Acquisition

For this guide, we hypothesize that this compound may target Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated cancer target.

Protocol 1: Acquiring the Target Structure

  • Navigate to the RCSB Protein Data Bank (PDB).[5]

  • Search for a high-resolution crystal structure of human CDK2. A suitable entry is PDB ID: 1HCK , which is a structure of CDK2 in complex with an inhibitor.

  • Download the structure in PDB format. This file contains the atomic coordinates of the protein.

Ligand Structure Preparation

The ligand, this compound, must be converted into a 3D structure with the correct protonation state and atomic charges for the docking software.

Protocol 2: Preparing the Ligand

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher like ChemDraw or find its structure on PubChem.

  • Convert to 3D: Use a program like Open Babel or the tools within AutoDock Tools (ADT) to convert the 2D representation into a 3D structure.

  • Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking:

    • Open the 3D structure in AutoDock Tools.

    • Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.[9]

    • Merge non-polar hydrogens to reduce computational complexity.

    • Define the rotatable bonds. This is a critical step that allows the docking algorithm to explore conformational flexibility of the ligand.[7]

    • Save the final structure in the PDBQT format, which is required by AutoDock Vina.[9]

Target Protein Preparation

The raw PDB file is not immediately ready for docking. It contains non-essential molecules (like water) and lacks information required by the docking algorithm (like hydrogen atoms and charges).[10][11][12]

Protocol 3: Preparing the Protein Receptor

  • Load PDB: Open the downloaded PDB file (e.g., 1HCK.pdb) in a molecular modeling program like UCSF Chimera or AutoDock Tools.[8][10]

  • Clean the Structure:

    • Remove all water molecules. Their positions are often not conserved and can interfere with ligand binding.[11]

    • Remove the co-crystallized ligand and any other heteroatoms (ions, cofactors) that are not essential to the binding site's structure. This ensures we are docking to an empty ("apo") binding site.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.[7]

  • Assign Charges: Add Kollman charges to the protein atoms.

  • Save as PDBQT: Save the cleaned, prepared receptor structure in the PDBQT format. This file now contains the necessary charge and atom type information for Vina.[13]

Phase 2: The Docking Simulation

With prepared ligand and receptor files, the next step is to define the search space and run the docking simulation using AutoDock Vina.[2][14]

docking_process Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina Engine Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Config Configuration File (center_x, center_y, ...) Config->Vina Output Output Files (Poses & Scores) Vina->Output

Caption: Input and output components of an AutoDock Vina simulation.

Defining the Binding Site: The Grid Box

Instead of searching the entire protein surface, we define a specific search area, known as a grid box, centered on the active site. This dramatically increases computational efficiency and accuracy. The location of the original co-crystallized ligand in 1HCK provides the ideal coordinates for the center of our grid box.

Protocol 4: Setting up the Grid Box

  • Load Prepared Receptor: Open the receptor PDBQT file in AutoDock Tools.

  • Define Grid: Select the "Grid" -> "Grid Box..." option.

  • Center the Box: Center the grid box on the residues known to form the active site, or on the coordinates of the original ligand. For 1HCK, this is the ATP-binding pocket.

  • Adjust Dimensions: Adjust the size of the box (in Angstroms) to encompass the entire active site with a small margin, ensuring the ligand has enough space to move and rotate freely. A typical size might be 22 x 22 x 22 Å.

  • Record Coordinates: Note the coordinates for the center of the box and its dimensions. These values are required for the Vina configuration file.[15]

Running AutoDock Vina

Vina is typically run from the command line. It requires the prepared receptor, the prepared ligand, and a configuration file specifying the search space.[13]

Protocol 5: Executing the Docking Calculation

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the command: vina --config conf.txt

  • Await Completion: Vina will perform the docking simulation. The exhaustiveness parameter controls the thoroughness of the search; a higher value leads to a more comprehensive search but takes longer. The process will generate an output PDBQT file containing the docked poses and a log file with the binding affinity scores.[15]

Phase 3: Analysis and Interpretation of Results

The output from Vina is a set of predicted binding poses and their associated scores. Proper analysis is crucial to extract meaningful biological insights.[16][17]

Understanding the Docking Score

AutoDock Vina reports binding affinity as a negative value in kcal/mol. This score is an estimation of the binding free energy (ΔG).[16]

  • Magnitude: The more negative the score, the stronger the predicted binding affinity.[17][18]

  • Ranking: The primary use of these scores is to rank different poses of the same ligand or to compare different ligands against the same target. A score of -8.5 kcal/mol suggests a stronger interaction than a score of -5.2 kcal/mol.[19]

  • General Guideline:

    • Scores more negative than -10 kcal/mol suggest strong interactions.

    • Scores between -7 and -9 kcal/mol suggest moderate interactions.

    • Scores less negative than -6 kcal/mol suggest weaker interactions.[18]

Visualizing and Analyzing Interactions

A numerical score alone is insufficient. Visual inspection of the top-ranked poses within the active site is mandatory to validate the results and understand the underlying chemistry of the interaction.[18] The software PyMOL is an excellent tool for this purpose.[20][21]

Protocol 6: Visual Analysis in PyMOL

  • Load Structures: Open PyMOL and load the prepared receptor PDBQT file and the Vina output file containing the docked poses (e.g., all_poses.pdbqt).

  • Focus on the Best Pose: Vina ranks the poses, with the first one being the one with the best (most negative) score. Focus your initial analysis on this pose.[21]

  • Visualize the Binding Site: Display the protein in a surface representation and the ligand as sticks. Color the ligand by element for clarity.

  • Identify Key Interactions:

    • Use the "find polar contacts" or similar features to identify potential hydrogen bonds between the ligand and protein residues.[20][21] These are critical for binding specificity and affinity.

    • Visually inspect which amino acid residues are in close proximity to the ligand. Note residues with hydrophobic side chains (e.g., Leu, Val, Phe) that may be forming favorable hydrophobic interactions with non-polar parts of the ligand.

    • Measure distances between interacting atoms to confirm they are within the expected range for non-covalent bonds (e.g., H-bonds are typically ~2.5-3.5 Å).

Tabulating the Results

Summarizing the findings in a clear, structured table is essential for reporting and comparison.

Table 1: Docking Results for this compound with CDK2

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.2Leu83, Gln131Ile10, Val18, Ala31, Phe80
2-8.8Gln131Ile10, Val18, Leu83, Leu134
3-8.5Leu83Val18, Ala31, Phe80, Leu134
............

(Note: The data in this table is illustrative and represents plausible results for this type of study.)

The analysis of Pose 1 suggests that the ligand forms critical hydrogen bonds with the backbone of Leu83 and the side chain of Gln131, which are known to be important residues in the CDK2 active site. The chloro-substituted pyridine ring and the methyl-benzoic acid moiety are nestled within a hydrophobic pocket defined by several key residues. This combination of directed hydrogen bonds and broad hydrophobic contact explains the strong predicted binding affinity.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically grounded workflow for the in silico modeling and molecular docking of this compound against the CDK2 protein target. The hypothetical results indicate that the compound is a promising candidate for CDK2 inhibition, with a strong predicted binding affinity and a plausible binding mode stabilized by key hydrogen bond and hydrophobic interactions.

These computational results are predictive and serve as a powerful hypothesis-generating tool. They provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline, which should include:

  • In Vitro Validation: Performing enzymatic assays to experimentally measure the IC50 of the compound against CDK2.

  • Molecular Dynamics (MD) Simulations: Running MD simulations to assess the stability of the predicted binding pose over time and to gain a more dynamic understanding of the protein-ligand complex.[6]

  • Lead Optimization: Using the structural insights from the docking pose to guide the synthesis of new analogs with potentially improved potency and selectivity.

By integrating robust computational modeling with experimental validation, researchers can significantly enhance the efficiency and success rate of modern drug development efforts.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • ScotChem. 6. Preparing the protein and ligand for docking.
  • University of Oxford. Session 4: Introduction to in silico docking.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?
  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium.
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • YouTube. (2020, October 29). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Eagon Research Group. Vina Docking Tutorial.
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  • The Scripps Research Institute. Hands-on tutorials of AutoDock 4 and AutoDock Vina.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking.
  • YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • YouTube. (2025, September 6). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
  • ResearchGate. Proteins and ligand preparation for docking.
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331.
  • Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • Slideshare. (n.d.). Molecular modelling for in silico drug discovery.
  • Sabe, V. T., Ntombela, T., & Jhamba, L. A. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 893.
  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Benchchem. 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid.
  • AA Blocks. 1027511-91-6 | 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid.
  • Gul, H. I., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282.
  • CymitQuimica. 4-(6-Chloro-pyridin-2-yl)-3-methyl-benzoic acid.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • ResearchGate. (2016, December). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives....
  • ResearchGate. (n.d.). (PDF) Protein-Protein Interactions as Potential Targets of Drug Designing.
  • Blanco, M. J., et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & medicinal chemistry letters, 26(3), 931-935.
  • PubChem. 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid.

Sources

A Strategic Guide to the Preliminary Toxicity Screening of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Novel Chemical Entity

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE) entering the drug discovery pipeline, a primary and critical hurdle is the early assessment of its safety profile. Toxicity is a leading cause of compound attrition during preclinical and clinical development, with late-stage failures incurring substantial financial and temporal costs.[1][2][3] Therefore, implementing a robust, tiered strategy for preliminary toxicity screening is not merely a regulatory requirement but a fundamental component of an efficient, resource-conscious development program.[3][4]

This guide provides a comprehensive, technically-grounded framework for the initial toxicological evaluation of this compound. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind a multi-tiered screening cascade. The strategy begins with cost-effective computational predictions and progresses to increasingly complex in vitro biological assays. This "fail-early, fail-fast" approach is designed to identify potential liabilities such as cytotoxicity, genotoxicity, and organ-specific toxicity, enabling data-driven decisions on the compound's future development. Each proposed protocol is grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and regulatory relevance.[5]

Tier 1: In Silico Toxicological Assessment

Rationale: Before committing to resource-intensive wet-lab experiments, in silico (computational) toxicology provides an invaluable preliminary screen.[6][7] These methods use the chemical structure of this compound to predict its potential toxicities based on data from vast chemical libraries and established structure-activity relationships (SARs).[8][9] This step serves to flag potential hazards, prioritize subsequent in vitro tests, and guide structural modifications to mitigate liabilities.[10]

Methodology: The screening will employ a combination of quantitative structure-activity relationship (QSAR) models and expert rule-based systems.

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems identify structural fragments (toxicophores) within the molecule that are known to be associated with specific toxicities, such as mutagenicity or carcinogenicity.[8]

  • QSAR Models (e.g., OECD QSAR Toolbox, TOPKAT): These statistical models correlate molecular descriptors of the compound with toxicological endpoints, providing predictions on endpoints like acute toxicity or skin sensitization.[6][8]

Workflow Protocol:

  • Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound.

  • Descriptor Calculation: Utilize computational software to calculate a wide range of molecular descriptors (e.g., logP, molecular weight, topological indices).

  • Model Execution: Process the structure through multiple validated in silico platforms to predict a range of toxicological endpoints. Key endpoints for initial screening include:

    • Genotoxicity (Ames mutagenicity)

    • Carcinogenicity

    • Hepatotoxicity

    • Cardiotoxicity

    • Skin Sensitization

  • Data Analysis: Consolidate the predictions. A positive alert from an expert system or a QSAR model does not confirm toxicity but establishes a testable hypothesis and raises the level of concern for a specific endpoint, which must be confirmed by in vitro methods.[10]

cluster_0 Tier 1: In Silico Workflow A Input Structure (this compound) B Calculate Molecular Descriptors (e.g., logP, MW, Topology) A->B C Expert System Analysis (e.g., Derek Nexus) Identifies Toxicophores B->C D QSAR Model Analysis (e.g., OECD Toolbox) Predicts Endpoints B->D E Consolidate Predictions (Genotoxicity, Hepatotoxicity, etc.) C->E D->E F Generate Hazard Hypotheses Prioritize In Vitro Testing E->F

Caption: Workflow for in silico toxicity prediction.

Tier 2: General In Vitro Cytotoxicity Screening

Rationale: Cytotoxicity, the ability of a substance to cause cell death, is a fundamental indicator of toxicity.[11] An early assessment of the concentration at which this compound induces cell death is crucial for establishing a therapeutic window and guiding dose selection for subsequent, more complex assays.[1][12] The MTT assay is a robust, high-throughput colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][13]

Experimental Model: Human embryonic kidney 293 (HEK293) cells are selected for the initial screen due to their robustness, ease of culture, and common use in early drug discovery as a general model for cellular toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "cells only" (vehicle control) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
Vehicle Control0.9850.045100%
0.10.9720.05198.7%
10.9550.04897.0%
100.8500.06286.3%
500.5100.05551.8%
1000.2350.03923.9%
Table represents example data for illustrative purposes.

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint as it can lead to mutations and potentially cancer.[11] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for identifying mutagenic compounds and is required by regulatory agencies worldwide.[14][15] The assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine), making them dependent on external sources for growth.[15][16] A positive test occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[16]

Key Consideration - Metabolic Activation: Many chemicals only become mutagenic after being metabolized by liver enzymes.[14][17] Therefore, the Ames test is conducted both with and without the addition of a rat liver extract (S9 fraction), which contains P450 enzymes to simulate mammalian metabolism.[16][17]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Utilize a standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Culture Preparation: Grow overnight cultures of each bacterial strain.

  • Assay Setup: For each strain, prepare two sets of tubes: one with S9 mix and one without (using a buffer instead).

  • Plate Incorporation: To molten top agar (kept at ~45°C), add the following in sequence:

    • 100 µL of the bacterial culture.

    • 100 µL of the test compound at various concentrations.

    • 500 µL of either S9 mix or buffer.

  • Plating: Quickly vortex the tube and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Controls: Prepare plates for a negative (vehicle) control and a known positive control mutagen for each strain (with and without S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (typically a 2-fold or greater increase) indicates a positive mutagenic response.

cluster_1 Tier 3: Ames Test Principle A His- Salmonella Strain (Cannot grow without Histidine) C Plate on Histidine-Deficient Medium A->C B Test Compound (this compound) +/- S9 Liver Extract B->C D No Mutation (No Growth) C->D Compound is NOT mutagenic E Reverse Mutation (His+) (Colony Growth) C->E Compound IS mutagenic

Caption: Principle of the bacterial reverse mutation (Ames) test.

Tier 4: Preliminary Organ-Specific Toxicity - Hepatotoxicity

Rationale: The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI), a major reason for drug withdrawal.[18][19] In vitro assays using human liver cell lines, such as the hepatoblastoma cell line HepG2, provide a relevant and predictive model for early-stage hepatotoxicity screening.[19][20] High-content screening (HCS) assays offer a significant advantage by simultaneously measuring multiple parameters of cellular health, providing deeper mechanistic insights beyond simple cell death.[21]

Experimental Model: Human HepG2 cells, which retain many metabolic functions of primary hepatocytes.

Methodology: Multiparametric High-Content Screening (HCS)

This approach uses automated microscopy and fluorescent probes to quantify several cellular health indicators simultaneously in response to compound treatment.

Experimental Protocol: HCS for Hepatotoxicity

  • Cell Culture: Seed HepG2 cells in a 96- or 384-well imaging plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24 and 48 hours.

  • Staining: Following treatment, stain the cells with a cocktail of fluorescent dyes that report on different cellular parameters. For example:

    • Hoechst 33342: Stains the nucleus to assess cell count and nuclear morphology (size, condensation).

    • MitoTracker Red CMXRos: Accumulates in active mitochondria to measure mitochondrial membrane potential.

    • CellROX Green: Becomes fluorescent upon oxidation to measure reactive oxygen species (ROS) levels.

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use specialized software to segment the images, identify individual cells, and quantify the fluorescence intensity and morphological features for each parameter.

  • Data Interpretation: Analyze the dose- and time-dependent effects of the compound on each parameter to identify specific toxicity pathways (e.g., a decrease in mitochondrial membrane potential suggests mitochondrial dysfunction, while an increase in ROS suggests oxidative stress).

Data Presentation:

ParameterEndpoint MeasuredExample Result with Compound X (at 50 µM)Interpretation
Cell Count Nuclear Stain Intensity-40% vs. ControlGeneral Cytotoxicity
Nuclear Size Nuclear Area (µm²)+25% vs. ControlCell Cycle Arrest / DNA Damage
Mitochondrial Health MitoTracker Intensity-60% vs. ControlMitochondrial Dysfunction
Oxidative Stress CellROX Intensity+150% vs. ControlInduction of ROS
Table represents example data for illustrative purposes.

Data Synthesis and Decision-Making

The successful completion of this tiered screening cascade will generate a preliminary, multi-faceted toxicity profile for this compound.

  • In silico results provide initial warnings and context.

  • The cytotoxicity IC₅₀ establishes a baseline for potency and a therapeutic index.

  • The Ames test result is a critical gatekeeper; a positive finding for mutagenicity is a significant liability that often halts development.

  • The hepatotoxicity profile gives early insights into potential organ-specific liabilities and mechanisms of toxicity.

A decision to advance the compound should be based on an integrated assessment of all data. A compound with a high IC₅₀ (low cytotoxicity), negative Ames test, and no significant hepatotoxicity signals at concentrations well above its expected therapeutic dose would be a strong candidate for further, more extensive preclinical safety evaluation. Conversely, a compound showing potent cytotoxicity, mutagenicity, or clear signs of mitochondrial toxicity at low concentrations would be flagged as high-risk, potentially leading to its termination or redesign. This structured approach ensures that resources are focused on compounds with the highest probability of success.

References

  • Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Sigma-Aldrich.
  • Ames Test Protocol. (2025, October 13). AAT Bioquest.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol.
  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. (n.d.). Sigma-Aldrich.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Licht, R. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. doi:10.1517/17460441.3.6.655
  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). Wiley Interdisciplinary Reviews: Computational Molecular Science.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Notes.
  • Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (n.d.). National Institutes of Health.
  • Streamlining Toxicity Predictions with In Silico Profiling. (n.d.). Instem.
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central.
  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). Chemical Watch.
  • HepG2-based Cytotoxicity Assay Service. (n.d.). Creative Biolabs.
  • In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate.
  • In Silico Tools for Toxicity Prediction. (n.d.). Royal Society of Chemistry.
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  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
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Methodological & Application

Application Notes and Protocols: 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, a pivotal intermediate in contemporary organic and medicinal chemistry. Primarily recognized for its role as a key building block in the synthesis of the selective COX-2 inhibitor Etoricoxib, this document elucidates the synthetic pathways leading to this biaryl carboxylic acid, with a detailed focus on the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide presents a thorough protocol for its subsequent transformation into Etoricoxib. Beyond this principal application, we will explore other mechanistically plausible synthetic applications stemming from the inherent reactivity of its constituent functional groups, providing a forward-looking perspective for researchers in drug discovery and synthetic methodology development.

Introduction: The Significance of a Biaryl Intermediate

This compound is a biaryl scaffold of considerable interest in the pharmaceutical industry. Its structure, which marries a substituted chloropyridine with a benzoic acid moiety, is instrumental in the construction of complex molecular architectures. The chloro-substituted pyridine ring and the carboxylic acid group offer orthogonal handles for further chemical modifications, making it a versatile synthon.

The most prominent application of this compound is in the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] The synthesis of Etoricoxib often hinges on the successful construction of this key biaryl intermediate, highlighting the importance of robust and scalable synthetic routes to this compound itself.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and benzene rings is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers high functional group tolerance and typically proceeds under mild conditions, making it a cornerstone of modern organic synthesis.[3][4]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The choice of coupling partners is critical. While aryl bromides are generally more reactive than aryl chlorides, the use of specialized ligands can facilitate the coupling of less reactive chlorides.[5] For the synthesis of the target molecule, a common strategy involves the coupling of a boronic acid derivative of the chloromethylpyridine with a bromo-substituted benzoic acid ester, followed by hydrolysis.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 4-(6-Chloro-2-methylpyridin-3-yl)benzoate

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[5][6]

Materials:

  • 3-Borono-6-chloro-2-methylpyridine (or its pinacol ester) (1.0 eq)

  • Methyl 4-bromobenzoate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-borono-6-chloro-2-methylpyridine (1.0 eq), methyl 4-bromobenzoate (1.0 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate.

Hydrolysis to the Carboxylic Acid

The resulting ester is hydrolyzed to the target carboxylic acid.

Materials:

  • Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in the Synthesis of Etoricoxib

This compound is a crucial precursor in several reported syntheses of Etoricoxib.[2][7][8][9][10] A common synthetic route involves the conversion of the benzoic acid to a key ketosulfone intermediate, which then undergoes cyclization to form the bipyridine core of Etoricoxib.

Synthetic Workflow for Etoricoxib

Etoricoxib_Synthesis A This compound B Amide Coupling (e.g., with N,O-dimethylhydroxylamine) A->B C Weinreb Amide B->C D Grignard Reaction (with 4-(methylsulfonyl)benzylmagnesium bromide) C->D E Ketosulfone Intermediate D->E F Cyclization (with a vinamidinium salt and ammonia) E->F G Etoricoxib F->G

Caption: A representative synthetic workflow for Etoricoxib.

Experimental Protocol: Conversion to Etoricoxib

The following protocol is a generalized representation of the steps described in the patent literature.[2]

Step 1: Amide Formation

  • Activate the carboxylic acid group of this compound using a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) with an additive like HOBt.[11][12]

  • React the activated species with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the corresponding Weinreb amide.[8]

Step 2: Ketone Formation

  • Treat the Weinreb amide with a Grignard reagent prepared from 4-(methylsulfonyl)benzyl bromide. This reaction selectively forms the ketosulfone intermediate.[8]

Step 3: Cyclization to Etoricoxib

  • Condense the ketosulfone intermediate with a vinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate) in the presence of a strong base like potassium tert-butoxide.[2][7]

  • The resulting intermediate is then treated with a source of ammonia, such as ammonium acetate, in a suitable solvent and heated to effect cyclization to the final Etoricoxib product.[7][9]

Quantitative Data Summary (Illustrative)

StepReactantsKey ReagentsSolventTemperature (°C)Yield (%)
Suzuki Coupling 3-Borono-6-chloro-2-methylpyridine, Methyl 4-bromobenzoatePd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O10075-90
Hydrolysis Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoateLiOH or NaOHTHF/H₂ORT-50>95
Amide Formation This compoundSOCl₂ or EDC/HOBtCH₂Cl₂ or DMF0-RT80-95
Ketone Formation Weinreb Amide4-(methylsulfonyl)benzylmagnesium bromideTHF0-RT70-85
Cyclization Ketosulfone IntermediateVinamidinium salt, KOBu-t, NH₄OAcTHF, Propionic Acid25-12060-80

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Other Potential Applications in Organic Synthesis

While the synthesis of Etoricoxib is the most prominent application, the functional groups of this compound allow for a range of other potential transformations.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety can be readily converted into a variety of other functional groups, including:

  • Esters: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base.

  • Amides: Coupling with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU) to generate libraries of compounds for biological screening.[11][12][13]

  • Alcohols: Reduction of the carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Further Cross-Coupling Reactions of the Chloropyridine

The chloro-substituent on the pyridine ring can participate in other palladium-catalyzed cross-coupling reactions, such as:

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines in the presence of a suitable palladium catalyst and ligand to form amino-pyridine derivatives.[14]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents.

  • Stille Coupling: Reaction with organostannanes.

These potential transformations open avenues for the synthesis of novel scaffolds for medicinal chemistry and materials science.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary role as a key building block for the COX-2 inhibitor Etoricoxib is well-established, with the Suzuki-Miyaura cross-coupling being a key synthetic step. The protocols and workflows detailed in this guide provide a solid foundation for researchers working on the synthesis of Etoricoxib and related molecules. Furthermore, the inherent reactivity of its functional groups suggests a broader potential for this compound in the synthesis of diverse chemical entities, making it a subject of continued interest in the field of drug discovery and development.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2025). Source available through Google search results.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source available through Google search results.
  • Synthesis method of etoricoxib - Eureka | Patsnap. Source available through Google search results.
  • EP2479166A1 - A process for the preparation of etoricoxib - Google P
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Supramolecular palladium(II) complex in aqueous media: a recyclable and highly active catalyst for Suzuki-Miyaura cross-coupling reaction. (2012). RSC Advances.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid - AA Blocks. [Link]

  • Etoricoxib - Portico. [Link]

  • WO2014114352A1 - Process for making etoricoxib - Google P
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. Source available through Google search results.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Source available through Google search results.
  • Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库. Source available through Google search results.
  • Amide Synthesis - Fisher Scientific. [Link]

  • An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid - Benchchem. Source available through Google search results.
  • 4-(3-Chloroanilino)benzoic acid - PMC - NIH. [Link]

  • Z-L-Phg-Val-OMe - Organic Syntheses. [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. [Link]

  • Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. [Link]

  • Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid - Benchchem. Source available through Google search results.
  • Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC. [Link]

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Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Carboxylic Acids from 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or pseudohalide, and is widely employed in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][3]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid, a challenging substrate that combines a sterically hindered and electronically deactivated heteroaryl chloride with a carboxylic acid moiety. The presence of the pyridine nitrogen and the carboxylic acid can complicate the reaction, potentially leading to catalyst inhibition or side reactions.[2] Therefore, careful selection of the catalyst system, base, and solvent is crucial for a successful transformation.

The protocol described herein is designed to be robust and reproducible, providing a high yield of the desired biaryl carboxylic acid product. We will delve into the rationale behind the choice of reagents and conditions, offering insights grounded in established mechanistic principles to empower researchers to adapt and troubleshoot this and similar challenging Suzuki-Miyaura couplings.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, in this case, the C-Cl bond of the chloropyridine, to form a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][4]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[1][4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation Byproduct1 X⁻ PdII_Aryl->Byproduct1 PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_Biaryl->Product RedElim->Pd0 ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OR)₂ BoronicAcid->PdII_Biaryl Byproduct2 ⁻B(OR)₂(OH) BoronicAcid->Byproduct2 Base Base Base->PdII_Biaryl

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥97%Commercially availableStarting material.
Arylboronic Acid≥98%Commercially availableCoupling partner.
Pd(OAc)₂ (Palladium(II) acetate)Catalyst gradeCommercially availablePalladium precursor. Handle in a fume hood.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)≥98%Commercially availableBulky, electron-rich phosphine ligand, effective for coupling aryl chlorides.[2] Handle under an inert atmosphere.
K₃PO₄ (Potassium phosphate tribasic)Anhydrous, ≥98%Commercially availableBase. Should be finely powdered and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially availableSolvent. Use from a freshly opened bottle or a solvent purification system.
Deionized WaterHigh purityIn-houseCo-solvent. Should be degassed before use.
Ethyl AcetateACS gradeCommercially availableFor workup.
1 M Hydrochloric AcidACS gradeCommercially availableFor workup.
Brine (saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeCommercially availableDrying agent.
Argon or NitrogenHigh purity (≥99.998%)Gas cylinderFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system (optional, for purification)

  • NMR spectrometer, LC-MS for product characterization

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids to Schlenk Flask B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 80-100 °C with Stirring C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Cool to RT, Dilute with EtOAc E->F G 7. Acidify with 1 M HCl F->G H 8. Separate Layers, Extract Aqueous Phase G->H I 9. Wash Organic Layer with Brine H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify by Recrystallization or Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Protocol:

  • Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv., 2 mol%), SPhos (0.04 equiv., 4 mol%), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reaction:

    • Through the septum, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 to 10:1 ratio, total volume to make the reaction mixture approximately 0.1 M with respect to the limiting reagent) via syringe. The use of aqueous media can be beneficial for the coupling of heteroaryl chlorides.[6]

    • Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. This protonates the carboxylate salt, making the product soluble in the organic layer.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude biaryl carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[7][8]

Discussion and Key Considerations

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for the coupling of challenging substrates like chloropyridines.[2] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the difficult oxidative addition to the C-Cl bond.[2]

  • Base Selection: A strong base like K₃PO₄ is often used in Suzuki couplings of aryl chlorides. It is important that the base is anhydrous and finely powdered to ensure optimal reactivity. The presence of the carboxylic acid means the base will also form the corresponding carboxylate salt in situ.

  • Solvent System: Anhydrous aprotic polar solvents like 1,4-dioxane or THF are commonly used.[1] The addition of a small amount of water can sometimes accelerate the reaction, particularly with heteroaryl substrates, by aiding in the dissolution of the base and facilitating the transmetalation step.[6][9]

  • Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Thoroughly degassing the solvents and using proper Schlenk line techniques are essential for reproducibility.

  • Purification Strategy: The acidic nature of the product provides a convenient handle for purification. An acid-base workup can effectively separate the product from neutral byproducts.[7] If the starting boronic acid is difficult to remove, a base wash during the workup (before acidification) might be attempted, though this risks loss of product if the product has some solubility in the basic aqueous phase. Recrystallization is often an effective final purification step for solid carboxylic acids.[7]

Conclusion

This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura cross-coupling of this compound. By employing a carefully selected palladium/biarylphosphine catalyst system and optimized reaction conditions, this challenging transformation can be achieved in high yield. The detailed step-by-step procedure and the discussion of critical experimental parameters are intended to equip researchers with the necessary tools to successfully synthesize a variety of biaryl carboxylic acids, which are valuable building blocks in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Köllhofer, A., Plenio, H. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(5), 1685-1692. Retrieved from [Link]

  • Polshettiwar, V., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis, 1(1), 47-64. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ACS Publications. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 75(23), 8177-8188. Retrieved from [Link]

  • Scilit. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Retrieved from [Link]

  • ACS Publications. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 124(45), 13529-13542. Retrieved from [Link]

  • National Institutes of Health. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • ResearchGate. (2015). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (2012). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (2012). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Nature. (2022). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

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Application Notes and Protocols for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Kinase Inhibitor Discovery

The biaryl arrangement of a substituted pyridine ring linked to a benzoic acid moiety represents a "privileged scaffold" in modern medicinal chemistry. This structural motif is frequently identified in potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases. The compound 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid embodies this key pharmacophore. Its rigid backbone allows for precise orientation of functional groups to interact with the ATP-binding pocket of kinases, while the chloro and methyl substituents on the pyridine ring, along with the carboxylic acid on the phenyl ring, provide crucial anchor points for binding and opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antitumor and anti-inflammatory properties.[1][2]

This document serves as a comprehensive technical guide for researchers exploring the potential of this compound as a lead compound or intermediate in drug discovery programs. We provide detailed protocols for its synthesis, hypothetical biological evaluation against a representative tyrosine kinase, and guidelines for data interpretation, all grounded in established principles of medicinal chemistry.

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering high yields and excellent functional group tolerance.

Experimental Workflow: Synthesis

reagents Reactants: - 3-Bromo-6-chloro-2-methylpyridine - 4-(Methoxycarbonyl)phenylboronic acid - Pd(PPh3)4 (catalyst) - K2CO3 (base) solvent Solvent System: Dioxane/Water (4:1) reagents->solvent setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Reflux at 90°C solvent->setup monitoring Reaction Monitoring: Thin Layer Chromatography (TLC) setup->monitoring workup Aqueous Workup: - Dilution with water - Extraction with Ethyl Acetate monitoring->workup Reaction Complete hydrolysis Saponification: - LiOH in THF/Water - Acidification with HCl workup->hydrolysis purification Purification: Recrystallization or Column Chromatography hydrolysis->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask, combine 3-bromo-6-chloro-2-methylpyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux at 90°C and stir vigorously. Monitor the reaction progress by TLC until the starting aryl bromide is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

  • Saponification: Dissolve the crude methyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Quench the reaction with 1M HCl until the pH is acidic (~pH 3-4), resulting in the precipitation of the carboxylic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Hypothetical Biological Target: Tyrosine Kinase Inhibition

Given the structural similarities to known kinase inhibitors, such as the precursor to Nilotinib, this compound is a promising candidate for evaluation as a tyrosine kinase inhibitor.[5][6] Many cancers are driven by aberrant tyrosine kinase activity, making them a well-validated class of drug targets. For the purpose of this guide, we will consider a generic oncogenic tyrosine kinase (e.g., a member of the Src family or a receptor tyrosine kinase) as the hypothetical target.

Proposed Signaling Pathway Modulation

cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Proposed mechanism of action via RTK inhibition.

Protocols for Biological Evaluation

A tiered approach is recommended for evaluating the biological activity of the compound, starting with in vitro biochemical assays and progressing to cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of the compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare the kinase/antibody solution and the tracer solution in the appropriate assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody solution to each well.

    • Add the tracer solution to initiate the binding reaction.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of a cancer cell line known to be dependent on the target kinase.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Quantitative data from the assays should be tabulated for clear comparison and analysis.

CompoundTarget Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
This compound851.2
Reference Inhibitor (e.g., Dasatinib)50.08

Interpretation: The hypothetical data above suggests that this compound is a moderately potent inhibitor of the target kinase in a biochemical assay and demonstrates anti-proliferative activity in a relevant cancer cell line. The discrepancy between the biochemical IC50 and the cellular GI50 may be due to factors such as cell permeability, off-target effects, or metabolism of the compound. These results would warrant further investigation into the compound's structure-activity relationship (SAR) to improve its potency and cellular activity.

Conclusion and Future Directions

This compound presents a valuable starting point for a medicinal chemistry campaign targeting protein kinases. The protocols outlined in this guide provide a robust framework for its synthesis and initial biological characterization. Future efforts should focus on systematic modifications of the core structure to explore the SAR. For instance, replacement of the chloro group with other halogens or small alkyl groups, modification of the methyl group, and derivatization of the carboxylic acid to amides or esters could yield analogs with improved potency, selectivity, and drug-like properties.

References

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Biomedical Research. Available at: [Link]

  • Suzuki, A. (1981). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid. PharmaCompass. Available at: [Link]

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4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid: A Privileged Scaffold for Modern Kinase Inhibitor Discovery

Introduction: The Strategic Value of Building Blocks in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern medicine, particularly in oncology.[1] Small molecule kinase inhibitors have revolutionized cancer treatment by targeting the aberrant signaling pathways that drive tumor growth, proliferation, and metastasis.[2][3] A significant portion of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphotransfer reaction.[4][5]

The design of these inhibitors has evolved from high-throughput screening to a more rational, structure-based approach. A key strategy in this evolution is the concept of "scaffold hopping" and the use of privileged building blocks—molecular fragments or scaffolds that are known to bind to specific, conserved features of a target class.[6][7][8] For kinases, one of the most important interactions is with the "hinge region," a flexible loop connecting the N- and C-lobes of the kinase domain that forms key hydrogen bonds with the adenine ring of ATP.[4][5][9]

This guide focuses on This compound , a heterocyclic building block that exemplifies the principles of modern kinase inhibitor design. Its unique arrangement of a substituted pyridine ring and a reactive benzoic acid handle makes it a powerful starting point for developing potent and selective kinase inhibitors. We will explore the rationale for its use, provide detailed protocols for its chemical elaboration, and contextualize its application through a case study targeting key oncogenic kinases.

Physicochemical Properties & Rationale for Use

The strategic utility of this compound stems from its trifunctional nature. Each component of the molecule serves a distinct and critical purpose in achieving high-affinity binding to the kinase ATP pocket.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
CAS Number Not readily available; structural isomer CAS 1027511-91-6 exists[10][11]
Appearance Typically an off-white to pale yellow solid

Dissecting the Scaffold's Functionality:

  • The Pyridine Core as a Hinge Binder: The nitrogen atom on the pyridine ring and the adjacent C-H group are positioned to act as hydrogen bond acceptors and donors, respectively. This arrangement allows the pyridine ring to mimic the purine core of ATP, forming one or more crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[5][9] This interaction is the primary anchor, ensuring the inhibitor is correctly oriented within the ATP binding site.[4]

  • The Benzoic Acid as a Versatile Handle: The carboxylic acid moiety is the key to chemical diversification. It serves as a convenient attachment point for a vast array of chemical groups through robust and well-established amide bond formation chemistry.[12] By coupling different amines to this position, researchers can systematically explore the solvent-exposed regions of the ATP pocket, optimizing potency, selectivity, and pharmacokinetic properties.[13]

  • Substituents for Fine-Tuning:

    • Chloro Group: The electron-withdrawing chloro substituent can influence the electronics of the pyridine ring and can be directed into specific hydrophobic pockets within the ATP site, often enhancing binding affinity or modulating selectivity against other kinases.

    • Methyl Group: The methyl group provides a steric element that can improve binding by making favorable van der Waals contacts in a nearby hydrophobic region. It can also be crucial for orienting the molecule to avoid steric clashes and to improve selectivity.

Core Protocol: Amide Coupling for Kinase Inhibitor Synthesis

The most fundamental application of this building block is its use in amide coupling reactions to generate libraries of potential kinase inhibitors. The following protocol provides a detailed, step-by-step method for a standard coupling reaction, explaining the rationale behind each step.

General Reaction Scheme
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification start Dissolve Benzoic Acid (1.0 eq) in Anhydrous DMF add_hatu Add HATU (1.1 eq) start->add_hatu add_base Add DIPEA (2.5 eq) add_hatu->add_base stir_activation Stir at 0°C for 15 min add_base->stir_activation add_amine Add Amine (R-NH2) (1.05 eq) stir_activation->add_amine warm_rt Warm to Room Temp Stir for 2-4 hours add_amine->warm_rt monitor Monitor by LC-MS warm_rt->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purify via Chromatography dry->purify

Caption: A typical workflow for amide coupling using HATU.

Detailed Step-by-Step Protocol

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling agent suitable for a wide range of substrates.[14]

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup (Activation):

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions prevent hydrolysis of the activated acid. Cooling minimizes potential side reactions and decomposition of the activated intermediate.

    • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

    • Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid and neutralizes the acidic byproducts formed during the reaction.[15][16]

    • Stir the mixture at 0 °C for 15-20 minutes. A color change or slight increase in temperature may be observed as the acid is activated.

  • Amine Addition & Reaction:

    • Add the desired amine (1.05 eq), either neat or as a solution in a small amount of DMF, to the activated acid mixture.

    • Rationale: The amine acts as the nucleophile, attacking the activated carbonyl carbon to form the tetrahedral intermediate, which then collapses to form the stable amide bond. A slight excess of the amine ensures complete consumption of the more valuable activated acid.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.[14]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of cold deionized water. This will often precipitate the crude product.

    • Rationale: Quenching with water precipitates the organic product while dissolving water-soluble reagents and byproducts like excess DIPEA and reacted HATU.

    • Extract the aqueous mixture three times with a suitable organic solvent, such as Ethyl Acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Rationale: The water wash removes residual DMF, while the brine wash helps to break any emulsions and removes the bulk of the remaining water from the organic layer.[16]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to obtain the pure amide product.

Comparative Overview of Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, and cost.

Coupling ReagentClassTypical YieldAdvantagesDisadvantages
HATU / HBTU Uronium SaltHighVery fast, highly efficient, good for hindered substrates.[14]Expensive, can be a skin sensitizer.
EDC / HOBt CarbodiimideModerate-HighCost-effective, widely used, water-soluble byproducts.Slower reactions, can form hard-to-remove N-acylurea byproduct.[14]
SOCl₂ / (COCl)₂ Acyl ChlorideVariableInexpensive, forms highly reactive acyl chloride.Harsh conditions (requires base), not suitable for sensitive functional groups.[17]

Case Study: Targeting MET and VEGFR2 in Cancer

To illustrate the power of this building block, we consider its application in designing inhibitors for c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), two well-validated tyrosine kinase targets in oncology.[18]

Biological Context: The MET and VEGFR2 Signaling Axes

Aberrant activation of MET, often driven by its ligand HGF, and VEGFR2, driven by VEGF, promotes key hallmarks of cancer, including cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis.[19][20] Simultaneous inhibition of both pathways has been shown to be a powerful therapeutic strategy, as it can overcome resistance mechanisms that arise when only one pathway is targeted.[19][21] For instance, hypoxia induced by VEGFR inhibition can sometimes upregulate MET signaling, providing an escape route for the tumor.[21]

Signaling Pathway Diagram

G cluster_vegf VEGF Pathway cluster_met HGF/MET Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Angiogenesis Angiogenesis Survival PLCg->Angiogenesis PI3K_V->Angiogenesis HGF HGF MET c-Met HGF->MET RAS RAS/MAPK MET->RAS PI3K_M PI3K/AKT MET->PI3K_M Proliferation Proliferation Invasion Metastasis RAS->Proliferation PI3K_M->Proliferation Inhibitor Dual Inhibitor (e.g., Cabozantinib) Inhibitor->VEGFR2 Inhibits Inhibitor->MET Inhibits

Caption: Simplified MET and VEGFR2 signaling pathways and points of inhibition.

Structure-Activity Relationship (SAR) Insights

Using our core building block, a medicinal chemist can synthesize a library of compounds by varying the "R-NH₂" amine. The goal is to find a group that provides optimal interactions with the regions of the ATP pocket beyond the hinge.

Consider the multi-kinase inhibitor Cabozantinib , which targets MET and VEGFR2.[22][23] While not an exact structural match, it features a related quinoline core that serves a similar hinge-binding function, and its development provides valuable SAR insights. The molecule's overall "U-shape" is critical for binding.

Let's hypothesize a small library built from our this compound scaffold to probe a pocket that requires a basic nitrogen for a salt-bridge interaction.

Compound IDR-Group (from R-NH₂)c-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Rationale for R-Group Choice
1a 4-fluoroaniline150220Standard fragment to explore a hydrophobic pocket.
1b 4-(piperidin-4-yl)aniline2540Introduces a basic nitrogen to potentially form a salt bridge with an acidic residue (e.g., Asp).
1c 4-(1-methylpiperidin-4-yl)aniline1015Methylation of the piperidine nitrogen can improve metabolic stability and fill a small pocket.
1d Aniline250>500Removal of the fluorine from 1a reduces potency, suggesting a key interaction.

Note: IC₅₀ values are hypothetical, based on published data for similar scaffolds like Foretinib and Cabozantinib, to illustrate SAR principles.[24][25]

From this hypothetical data, we can derive key insights:

  • The addition of a basic piperidine (1b ) dramatically improves potency against both kinases, suggesting a key ionic interaction is formed.

  • Further modification by adding a methyl group (1c ) provides a modest improvement, indicating a favorable interaction in a small hydrophobic pocket near the basic group.

  • The fluorine in 1a is important for potency compared to 1d , likely through a favorable electrostatic or hydrophobic interaction.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a robust and reliable starting point for the discovery of novel kinase inhibitors. Its structure elegantly combines a validated hinge-binding motif with a synthetically versatile handle for chemical elaboration. By understanding the function of each component and applying robust chemical protocols, such as the amide coupling method detailed here, researchers can efficiently generate and optimize lead compounds against a wide range of kinase targets, accelerating the path toward new and effective therapies.

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Sources

Application Note: Development and Validation of Analytical Methods for the Quantification of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to regulatory standards. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for quantification and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and confirmatory analysis. All methodologies are presented with a focus on the rationale behind experimental choices and are structured to meet the validation requirements outlined in the ICH Q2(R2) guidelines.[1][2][3][4][5]

Introduction

This compound is a heterocyclic aromatic carboxylic acid of increasing interest in medicinal chemistry and pharmaceutical development. Its structural motifs, a substituted pyridine ring linked to a benzoic acid, contribute to its potential as a building block for novel therapeutic agents. Accurate and reliable quantification of this compound is critical for ensuring the quality, consistency, and purity of starting materials, in-process controls, and final active pharmaceutical ingredients (APIs).

This application note addresses the need for robust analytical methods by providing detailed protocols for both chromatographic techniques. The choice of a primary HPLC-UV method is predicated on its widespread availability, robustness, and suitability for quantifying polar, ionizable compounds like the target analyte.[6][7][8] The secondary GC-MS method, while requiring derivatization for this non-volatile compound, offers exceptional specificity and sensitivity for identifying and quantifying potential impurities.[9][10][11][12]

The subsequent sections are designed to guide the user through method development, sample preparation, and rigorous validation, ensuring the generated data is fit for its intended purpose.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue/InformationImplication for Method Development
Chemical Name This compound-
Molecular Formula C₁₃H₁₀ClNO₂-
Molecular Weight 247.68 g/mol -
Structure A pyridine ring and a benzoic acid moiety.The presence of the carboxylic acid and the pyridine nitrogen makes the molecule polar and ionizable.
pKa Estimated ~4-5 (carboxylic acid), ~3-4 (pyridinium ion)The ionization state is pH-dependent, critically affecting chromatographic retention on reversed-phase columns. Mobile phase pH control is essential.
UV Absorbance Aromatic structure suggests strong UV absorbance.UV detection is a suitable and sensitive method for quantification. A UV scan should be performed to determine the optimal wavelength (λmax).
Volatility Low, due to the carboxylic acid group and high molecular weight.Direct GC analysis is not feasible without derivatization to increase volatility.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) and aqueous bases.Provides flexibility in choosing solvents for sample and standard preparation.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate quantification (assay) of this compound in drug substance and for monitoring its stability.

Rationale for Method Selection

Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its versatility and robustness. A C18 stationary phase is chosen for its hydrophobic interaction with the aromatic rings of the analyte. The key to retaining and achieving good peak shape for this ionizable compound is controlling the mobile phase pH. By setting the pH below the pKa of the carboxylic acid (~pH 2.5-3.0), the analyte is in its neutral, protonated form, which enhances retention on the nonpolar C18 column and minimizes peak tailing. An organic modifier (acetonitrile) is used to elute the analyte from the column.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detector UV Detector HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: High-level workflow for HPLC analysis.

Protocol: HPLC-UV Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or trifluoroacetic acid (TFA).

  • Reference standard of this compound (>99.5% purity).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterTo maintain a low pH (~2.5) ensuring the analyte is in its neutral form for better retention and peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 70% A / 30% B to 30% A / 70% B over 10 minA gradient is used to ensure elution of the main peak with good symmetry and to elute any more retained impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CTo ensure reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection (UV) 254 nm (or determined λmax)A common wavelength for aromatic compounds; should be optimized by running a UV scan of the analyte.

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water. Filter and degas both mobile phases.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This creates a 100 µg/mL stock solution.

  • Sample Solution Preparation:

    • Accurately weigh an amount of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with the diluent.

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (70% A / 30% B) until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the standard solution multiple times (e.g., n=5) to establish system suitability.

    • Inject the sample solutions.

Method Validation (as per ICH Q2(R2))

A comprehensive validation of the HPLC method is required to demonstrate its suitability for the intended purpose.[1][2][3]

Validation_Pyramid cluster_base Foundation cluster_core Core Quantitative Metrics cluster_performance Performance Limits cluster_reliability Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness

Caption: Key parameters for analytical method validation.

Validation Protocol Summary
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Assess peak purity using a DAD.No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Prepare at least 5 concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD. S/N of 10:1 for LOQ.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters remain within limits. No significant impact on results.
System Suitability Inject standard solution (n=5) before analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of peak area ≤ 2.0%.

Secondary Method: GC-MS for Confirmatory Analysis and Impurity Profiling

This method is ideal for confirming the identity of the analyte and for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. As the analyte is non-volatile, derivatization is mandatory.

Rationale for Derivatization

The carboxylic acid group makes the analyte polar and non-volatile, which is unsuitable for GC analysis. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton into a trimethylsilyl (TMS) ester. This process blocks the polar functional group, significantly increasing volatility and thermal stability, allowing the compound to be analyzed by GC.

Protocol: GC-MS with TMS Derivatization

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • BSTFA with 1% TMCS, Pyridine (silylation grade).

  • Heating block or oven.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 200 µL of pyridine to dissolve the sample.

    • Add 200 µL of BSTFA w/ 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (EI)

    • Scan Range: 40-500 amu

Data Interpretation:

  • The identity of the derivatized analyte is confirmed by matching its retention time and mass spectrum with that of a derivatized reference standard.

  • The mass spectrum should show a characteristic molecular ion (M+) and fragmentation pattern for the TMS-ester derivative.

  • Impurities can be identified by library searching (e.g., NIST) and interpretation of their mass spectra.

Conclusion

This application note provides a robust and reliable set of analytical methods for the analysis of this compound. The primary HPLC-UV method is suitable for routine quantification and quality control, while the GC-MS method serves as a powerful tool for identity confirmation and impurity profiling. Both protocols are grounded in established chromatographic principles and are designed to be validated according to the internationally recognized ICH guidelines, ensuring the generation of high-quality, defensible analytical data for researchers and drug development professionals.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link][1][2]

  • ICH Quality Guidelines. Q14: Analytical Procedure Development and Q2(R2): Validation of Analytical Procedures. ECA Academy. [Link][5]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link][3]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][4]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link][6]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link][7]

  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-12. [Link][9]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link][8]

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link][10]

  • International Journal of Advanced Research. (2023). Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link][11]

  • Scholars Research Library. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link][12]

Sources

HPLC and LC-MS analysis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid by HPLC and LC-MS

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyridine ring linked to a benzoic acid, is present in various pharmacologically active molecules. Accurate and reliable quantification and identification of this compound are critical for process monitoring, quality control of intermediates, and metabolite identification studies.

This application note provides comprehensive, field-tested protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for robustness and high sensitivity, addressing the specific physicochemical properties of the analyte. The narrative explains the scientific rationale behind key experimental choices, ensuring that researchers can not only replicate the methods but also adapt them to their specific needs.

Analyte Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

  • Structure: this compound

  • Molecular Formula: C₁₃H₁₀ClNO₂

  • Molecular Weight: 247.68 g/mol

  • Key Features:

    • Acidic Group: A carboxylic acid moiety (-COOH) on the benzene ring (pKa ~4-5).

    • Basic Group: A nitrogen atom in the pyridine ring (pKa ~5-6).[1]

    • Chromophore: The presence of two aromatic rings provides strong UV absorbance, making it suitable for UV-based detection.

    • Ionization: The molecule's amphiprotic nature allows for protonation ([M+H]⁺) in acidic conditions and deprotonation ([M-H]⁻) in basic conditions, making it amenable to electrospray ionization (ESI) in both positive and negative modes.

    • Isotopic Signature: The chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl) with an M+2 peak approximately one-third the intensity of the monoisotopic peak, which is a powerful confirmation tool in mass spectrometry.[2]

Part I: High-Performance Liquid Chromatography (HPLC) Method with UV Detection

Principle of Separation & Method Rationale

Reversed-phase (RP) HPLC is the method of choice for separating small molecules of moderate polarity. The primary challenge in analyzing this compound lies in its ionizable nature. Without proper mobile phase control, the analyte can exist in multiple ionic forms, leading to poor peak shape (tailing) and inconsistent retention times.[3]

To address this, the method employs a buffered mobile phase with a controlled pH. By setting the mobile phase pH to a value at least one to two units below the pKa of the carboxylic acid group (e.g., pH 2.5-3.0), the ionization of the carboxylate is suppressed. This renders the molecule more non-polar and promotes its retention through hydrophobic interactions with the C18 stationary phase, resulting in a sharp, symmetrical peak. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data A Prepare Mobile Phase (ACN/Buffered Water) C Equilibrate HPLC System (C18 Column) A->C B Prepare Standard/Sample (Dilute in Mobile Phase) D Inject Sample B->D C->D E Isocratic/Gradient Elution D->E F UV Detection (e.g., 254 nm) E->F G Data Acquisition & Integration F->G

Caption: High-level workflow for the HPLC-UV analysis.

Detailed HPLC Protocol

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (or Ortho-phosphoric acid), analytical grade

  • This compound reference standard

  • Sample for analysis

2. Equipment:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix well and degas.

  • Mobile Phase B: Acetonitrile (ACN).

  • Rationale: Formic acid is a volatile modifier that effectively lowers the pH to ~2.7, suppressing the ionization of the analyte's carboxylic acid group.[4]

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ACN or a 50:50 mixture of ACN/water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B).

  • Sample Preparation: Dissolve the sample in the same diluent as the working standards to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase chemistry for retaining non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol and carboxylate ionization, ensuring good peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good elution strength and low UV cutoff.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Gradient Program Isocratic: 40-50% B (Initial screening) Gradient: 30% B to 80% B over 10 min (For complex matrices)An isocratic method is simpler and faster if the analyte is well-resolved. A gradient is better for samples with multiple components of varying polarity.
Column Temperature 30 °CImproves peak shape and ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume that balances sensitivity with potential for peak broadening.
Detection UV at 254 nmThe aromatic structure of the analyte provides strong absorbance at this common wavelength. A PDA detector can be used to determine the optimal wavelength from the UV spectrum.
Run Time 10-15 minutesSufficient to elute the analyte and any common impurities.

Part II: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

Principle of Detection & Method Rationale

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the definitive tool for confirmation and trace-level quantification. Electrospray ionization (ESI) is the ideal ionization technique for this polar, ionizable molecule.

The method can be run in either positive or negative ion mode.

  • Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is readily protonated. This mode is often very sensitive for nitrogen-containing compounds.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated.

A key advantage of MS detection is the ability to confirm the analyte's identity by observing the characteristic isotopic pattern of chlorine. The presence of a signal at m/z [M+2] that is approximately 32.5% of the [M] signal is a definitive indicator of a single chlorine atom.[5] For this analysis, we will focus on the positive ion mode ([M+H]⁺), which typically provides excellent sensitivity for pyridine-containing structures.

LC-MS Experimental Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis A Inject Sample into LC System B Gradient Elution (Volatile Buffers) A->B C Electrospray Ionization (ESI+) B->C D Ion Transfer C->D E Mass Analyzer (Quadrupole/TOF) D->E F Full Scan (Identify) SIM (Quantify) E->F G Extract Ion Chromatogram & Integrate F->G

Caption: Integrated workflow for the LC-MS analysis.

Detailed LC-MS Protocol

1. Reagents and Mobile Phase:

  • Use the same reagents as in the HPLC method, but ensure they are LC-MS grade.

  • Crucial: Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source. The use of 0.1% formic acid in both water and acetonitrile is ideal as it is fully volatile and compatible with ESI.[1]

2. Standard and Sample Preparation:

  • Prepare standards and samples as described in the HPLC section, using LC-MS grade solvents. Ensure final concentrations are appropriate for the higher sensitivity of the MS detector (e.g., in the ng/mL to low µg/mL range).

3. LC-MS Method Parameters:

ParameterRecommended SettingRationale
LC System Use the same gradient LC method as described in Part I.Ensures good separation prior to MS introduction.
Ionization Mode Electrospray Ionization (ESI), PositiveProvides robust and sensitive protonation of the pyridine nitrogen ([M+H]⁺).
Expected Ions [M+H]⁺: m/z 248.05 [M+2+H]⁺: m/z 250.05Monoisotopic mass for C₁₃H₁₁ClNO₂⁺ and its ³⁷Cl isotope.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity of the target ion.
Drying Gas Flow 10 - 12 L/minFacilitates desolvation of the ESI droplets.
Drying Gas Temp. 300 - 350 °CAids in efficient solvent evaporation.
Nebulizer Pressure 35 - 45 psiAssists in the formation of a fine spray.
Scan Mode Full Scan: m/z 100-400 SIM: m/z 248.05 & 250.05Full scan is used for method development and identity confirmation. SIM provides maximum sensitivity for quantification by monitoring only the ions of interest.

4. Data Analysis and Confirmation:

  • Identity Confirmation: Extract the mass spectrum from the chromatographic peak. Confirm the presence of both the protonated molecule at m/z 248.05 and its chlorine isotope at m/z 250.05, with a relative abundance ratio of approximately 3:1.[2][6]

  • Quantification: For quantitative analysis, extract the ion chromatogram (XIC) for the primary ion (m/z 248.05). Integrate the peak area and determine the concentration using the calibration curve generated from the reference standards.

References

  • Title: An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts. Source: PubMed URL: [Link]

  • Title: Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Source: ACS Publications URL: [Link]

  • Title: HPLC Separation of Carboxylic Acids. Source: SIELC Technologies URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC Method Development. Source: Phenomenex URL: [Link]

  • Title: Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Source: ACS Publications URL: [Link]

  • Title: LCMS-guided detection of halogenated natural compounds. Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine. Source: HELIX Chromatography URL: [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid, biaryl structure, combining a substituted pyridine ring with a benzoic acid moiety, presents a versatile scaffold for the development of novel therapeutic agents. The carboxylic acid group, in particular, serves as a critical handle for molecular elaboration, enabling the synthesis of a diverse array of derivatives such as amides and esters. These modifications are fundamental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including solubility, metabolic stability, and target binding affinity. This guide provides a detailed exploration of the primary strategies for the functionalization of the carboxylic acid group of this compound, offering both the theoretical underpinnings and practical, step-by-step protocols for its successful transformation.

Core Functionalization Strategies: A Mechanistic Overview

The carboxylic acid group is a versatile functional group, but its direct reaction with nucleophiles like amines or alcohols is often slow and inefficient. Therefore, "activation" of the carboxylic acid is a prerequisite for most functionalization reactions. The primary strategies for activating and functionalizing this compound revolve around three main pathways:

  • Conversion to Acyl Chlorides: This is a classic and highly effective method for activating a carboxylic acid. The hydroxyl group of the carboxylic acid is replaced by a chlorine atom, creating a highly electrophilic acyl chloride that readily reacts with a wide range of nucleophiles.

  • Amide Bond Formation via Coupling Reagents: In contemporary drug discovery, the use of coupling reagents for amide bond formation is ubiquitous. These reagents facilitate the reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions and preserving sensitive functional groups.[1]

  • Esterification: The conversion of the carboxylic acid to an ester can be crucial for improving cell permeability or acting as a prodrug strategy. This can be achieved through various methods, including acid-catalyzed esterification or by reacting an activated carboxylic acid derivative with an alcohol.

The choice of strategy depends on several factors, including the desired final product, the scale of the reaction, the presence of other functional groups in the molecule, and the desired level of stereochemical integrity.

Part 1: Conversion to the Acyl Chloride: A Gateway to Diverse Functionality

The formation of an acyl chloride is often the first step in a multi-step synthesis, as it provides a highly reactive intermediate. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2]

Causality Behind Reagent Selection:
  • Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[3] However, the reaction is often performed at elevated temperatures, which may not be suitable for sensitive substrates.

  • Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride.[2] It can be used at lower temperatures and is often the reagent of choice when sensitive functional groups are present. The reaction is typically catalyzed by a small amount of dimethylformamide (DMF).[2]

Experimental Protocol: Synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoyl chloride

Method A: Using Thionyl Chloride

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Reagent Addition: Suspend the acid in an excess of thionyl chloride (5-10 eq). Alternatively, a high-boiling inert solvent such as toluene can be used, with a smaller excess of thionyl chloride (2-3 eq).

  • Reaction: Add a catalytic amount of DMF (1-2 drops). Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Method B: Using Oxalyl Chloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise.

  • Catalyst: Add a catalytic amount of DMF (1 drop).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride can be used immediately.

Part 2: Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is a fundamental linkage in a vast number of pharmaceuticals. Modern amide synthesis relies heavily on the use of coupling reagents that activate the carboxylic acid in situ, allowing for a direct reaction with an amine under mild conditions.[4][5]

Understanding Coupling Reagents:

Coupling reagents are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[6]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1] EDC is particularly useful due to its water-soluble urea byproduct, which simplifies purification.[7]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid reactions with low rates of racemization.[8] They are often the reagents of choice for difficult couplings.

  • Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered substrates.[8]

Experimental Protocol: Amide Synthesis using HATU
  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.1-1.2 eq) in a suitable aprotic solvent such as DMF or N,N-dimethylacetamide (DMA).

  • Base Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Part 3: Esterification: Modulating Physicochemical Properties

Esterification is a key strategy for modifying the properties of a drug candidate. The two most common methods for the esterification of aryl carboxylic acids are the Fischer-Speier esterification and the Steglich esterification.

Method Selection Rationale:
  • Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] To drive the reaction to completion, a large excess of the alcohol is typically used, or the water byproduct is removed.[9] This method is simple and uses inexpensive reagents but may not be suitable for substrates with acid-sensitive functional groups.

  • Steglich Esterification: This method utilizes a carbodiimide coupling reagent (typically DCC or DIC) and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild conditions.[10] It is particularly useful for sterically hindered alcohols and for substrates that are sensitive to strong acids.

Experimental Protocol: Methyl Ester Synthesis

Method A: Fischer-Speier Esterification

  • Preparation: Dissolve this compound (1.0 eq) in a large excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash further with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography.

Method B: Steglich Esterification

  • Preparation: In a dry reaction flask, dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Coupling Reagent Addition: Cool the solution to 0 °C and add DCC (1.1 eq) or DIC (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Work-up: If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration. If DIC was used, the diisopropylurea is soluble and will be removed during the aqueous work-up.

  • Purification: Wash the filtrate or the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Functionalization MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Formation Thionyl Chloride, Oxalyl ChlorideReflux or RT, inert atmosphereHighly reactive intermediate, drives subsequent reactions to completion.Moisture sensitive, harsh conditions with SOCl₂.
Amide Coupling HATU, HBTU, EDC, DCCRT, aprotic solvent, baseMild conditions, high yields, low racemization.Cost of reagents, purification from byproducts.
Fischer Esterification Alcohol, Strong Acid CatalystRefluxInexpensive, simple procedure.Equilibrium reaction, harsh conditions, not suitable for sensitive substrates.
Steglich Esterification Alcohol, DCC/DIC, DMAP0 °C to RT, aprotic solventMild conditions, good for sensitive substrates and hindered alcohols.Byproduct removal (DCU), cost of reagents.

Visualizing the Workflows

Functionalization_Workflow cluster_start Starting Material cluster_acyl_chloride Acyl Chloride Formation cluster_amide Amide Formation cluster_ester Ester Formation start This compound acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ or (COCl)₂ amide Amide Derivative start->amide Amine, Coupling Reagent (e.g., HATU) ester Ester Derivative start->ester Alcohol, Acid Catalyst (Fischer) or DCC/DMAP (Steglich) acyl_chloride->amide Amine (R-NH₂)

Caption: Key pathways for the functionalization of the carboxylic acid group.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack acid R-COOH activated_intermediate Activated Intermediate (e.g., O-Acylisourea) acid->activated_intermediate + coupling_reagent Coupling Reagent (e.g., HATU) amide_product Amide (R-CONH-R') activated_intermediate->amide_product + amine Amine (R'-NH₂)

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

References

  • Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • ECHEMI. (n.d.). How can I perform a reaction of conversion of benzoic acid to....
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2254–2257.
  • American Chemical Society. (2023, July 26).
  • PMC. (2017, September 15).
  • Royal Society of Chemistry. (2015, November 5).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Acyl chloride.
  • Sciencemadness.org. (2019, September 14). benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride.
  • BenchChem. (n.d.).
  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • BenchChem. (2025). Application Notes and Protocols: Esterification of 4-Chloro-2-(4-formylphenyl)benzoic acid.
  • MDPI. (2023, December 5).
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido)
  • AA Blocks. (n.d.). 1027511-91-6 | 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid.
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Semantic Scholar. (2016, December 1). 4-(2-Chloroacetamido)
  • Royal Society of Chemistry. (2023, June 2).
  • Slideshare. (n.d.).
  • ResearchGate. (2018, July 3). (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
  • ResearchGate. (2025, August 6). (PDF) 4-(2-Chloroacetamido)

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Application Note: A Scalable and Robust Synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, a key intermediate for preclinical drug candidates. The synthesis is based on a two-step sequence featuring a highly efficient and scalable Suzuki-Miyaura cross-coupling reaction, followed by saponification. We delve into the critical aspects of process development, including reaction optimization, safety considerations for scale-up, purification strategies to achieve high purity (>99.5%), and the analytical methods required for quality control of the active pharmaceutical ingredient (API). This guide is intended for researchers, process chemists, and drug development professionals tasked with advancing new chemical entities from discovery to preclinical evaluation.

Introduction: Bridging Discovery and Preclinical Supply

The transition of a drug candidate from discovery to preclinical studies is a critical milestone in pharmaceutical development.[1][2] This phase requires a reliable and scalable synthesis route to produce hundreds of grams to kilograms of the API under stringent quality standards.[3] The manufacturing process must be robust, safe, cost-effective, and capable of consistently delivering material with a well-defined purity and impurity profile.[4]

This compound is a biaryl scaffold frequently encountered in medicinal chemistry programs. Its synthesis presents a common challenge: the efficient and controlled formation of a carbon-carbon bond between two distinct heterocyclic and aromatic rings. This document outlines a process designed not just for success at the bench, but with clear considerations for pilot-plant scale production.

Retrosynthetic Analysis and Strategy Selection

A Strategic Disconnection

The most logical retrosynthetic disconnection for this compound is at the C-C bond between the pyridine and benzene rings. This approach leads to two readily accessible starting materials: a halogenated pyridine and a phenylboronic acid or ester derivative.

G Target This compound Bond C-C Bond Formation (Suzuki Coupling) Target->Bond SM1 Pyridine Halide (e.g., 3-Bromo-6-chloro-2-methylpyridine) Bond->SM1 SM2 Benzoic Acid Derivative (e.g., 4-(Methoxycarbonyl)phenyl)boronic Acid) Bond->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling: The Industrial Workhorse

For this key transformation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice.[5] Its selection is underpinned by several key advantages:

  • High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters, chlorides, and the nitrogen atom in the pyridine ring, minimizing the need for protecting groups.[6]

  • Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to prevent side reactions and decomposition.

  • Commercial Availability of Reagents: Boronic acids and their esters are often commercially available or can be prepared via established methods.[7]

  • Well-Understood Mechanism: The catalytic cycle is extensively studied, aiding in troubleshooting and optimization.[7][8]

The proposed forward synthesis involves coupling a protected benzoic acid derivative (a methyl ester) to ensure compatibility with the reaction conditions and facilitate purification. The final API is then obtained via a simple hydrolysis (saponification) step.

Process Safety and Hazard Analysis

Scaling up any chemical process requires a thorough understanding of potential hazards. Palladium-catalyzed cross-coupling reactions, while ubiquitous, are not without risks, particularly concerning their exothermic nature.

  • 3.1 Exothermicity of Suzuki Couplings: The Suzuki-Miyaura reaction is known to be exothermic.[9] On a large scale, this heat generation can lead to a rapid temperature increase if not properly controlled, potentially causing solvent boiling, pressure buildup, and thermal runaway.[10][11] A differential scanning calorimetry (DSC) or reaction calorimetry (RC1) study is highly recommended before scaling beyond 1 kg to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[10]

  • 3.2 Reagent and Solvent Hazards:

    • Palladium Catalysts: While used in small quantities, palladium compounds are heavy metals and require proper handling and disposal. Work-up procedures must be designed to minimize palladium levels in the final API.

    • Phosphine Ligands: Some phosphine ligands can be air-sensitive or toxic. The selected ligand, SPhos, is air-stable but should be handled in a well-ventilated area.

    • Solvents: 1,4-Dioxane, a common solvent for Suzuki couplings, is a suspected carcinogen and should be avoided in large-scale production.[12] We have selected 2-methyltetrahydrofuran (2-MeTHF), a more environmentally friendly and safer alternative.

  • 3.3 Mitigation Strategies for Scale-Up:

    • Controlled Addition: Add the palladium catalyst or one of the coupling partners portion-wise or via a dropping funnel to control the rate of the reaction and heat generation.

    • Efficient Cooling: Use a jacketed reactor with an efficient cooling system to dissipate the heat generated during the reaction.

    • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and potential side reactions.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100 g scale of the final product.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMolesPurity
3-Bromo-6-chloro-2-methylpyridine225197-75-9206.4583.0 g0.402>98%
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate942070-76-2262.12116.0 g0.442>98%
SPhos Pd G2 (Catalyst)1445085-87-9709.282.85 g0.004-
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2212.27170.6 g0.804>98%
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.131.2 L-Anhydrous
Sodium Hydroxide (NaOH)1310-73-240.0032.2 g0.804>98%
Methanol (MeOH)67-56-132.04600 mL-ACS Grade
Hydrochloric Acid (HCl), conc.7647-01-036.46As needed-37%
Step 1: Suzuki Coupling to Synthesize Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate
  • Reactor Setup: Charge a 3 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: To the reactor, add 3-Bromo-6-chloro-2-methylpyridine (83.0 g), Methyl 4-(pinacolboronate)benzoate (116.0 g), and potassium phosphate (170.6 g).

  • Solvent Addition: Add anhydrous 2-MeTHF (1.2 L).

  • Degassing: Begin stirring and sparge the resulting slurry with nitrogen for an additional 20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add the SPhos Pd G2 catalyst (2.85 g) to the reactor under a strong nitrogen counter-flow.

  • Reaction: Heat the reaction mixture to 75-80 °C (reflux). Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 6-8 hours (consumption of starting bromide <1%).

  • Cooling and Quenching: Once complete, cool the reaction mixture to 20-25 °C. Slowly add water (600 mL) to quench the reaction and dissolve the inorganic salts.

  • Work-up: Stir the biphasic mixture for 15 minutes. Stop stirring and allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer with 2-MeTHF (2 x 200 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester as a solid.

Step 2: Saponification to this compound
  • Setup: Transfer the crude methyl ester to a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Hydrolysis: Add methanol (600 mL) and a solution of sodium hydroxide (32.2 g) in water (300 mL).

  • Reaction: Heat the mixture to 60 °C. Monitor the reaction by HPLC until the starting ester is consumed (<1%, typically 2-4 hours).

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water (500 mL) and cool to 0-5 °C in an ice bath. Slowly add concentrated HCl to adjust the pH to ~4-5. The product will precipitate as a white solid.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 250 mL).

Purification and Isolation

Achieving the high purity required for preclinical studies (>99.5%) is paramount. Recrystallization is an effective and scalable method for this purpose.

  • Solvent Selection: A solvent system of ethanol/water is suitable for the recrystallization of the final product.

  • Procedure: a. Transfer the crude, wet filter cake to a 3 L reactor. b. Add ethanol (approx. 1 L, or until a solution is achieved at reflux). c. Heat the mixture to reflux (approx. 78 °C) until all solids dissolve. d. Slowly add deionized water (approx. 250-350 mL) dropwise until the solution becomes slightly turbid. Add a small amount of ethanol to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 2 hours. f. Collect the purified crystals by vacuum filtration, washing with a cold 70:30 ethanol/water mixture (2 x 100 mL).

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 85-95 g (85-95% over two steps).

Quality Control and Analytical Characterization

The final product must be rigorously tested to ensure it meets preclinical specifications.

Test / ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to reference¹H NMR, MS
Purity (Assay) ≥ 99.5%HPLC (UV 254 nm)
Any Single Impurity ≤ 0.10%HPLC
Residual Solvents Ethanol < 5000 ppm, 2-MeTHF < 760 ppmGC-HS
Heavy Metals (Pd) ≤ 10 ppmICP-MS
Water Content ≤ 0.5%Karl Fischer
  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to the aromatic and methyl protons.

  • Mass Spec (ESI+): Calculated for C₁₃H₁₀ClNO₂ [M+H]⁺, found [M+H]⁺.

  • HPLC: A reverse-phase method (e.g., C18 column) with a water/acetonitrile gradient is suitable for purity determination.

Visual Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Purification SMs Starting Materials (Pyridyl-Br & Phenyl-Bpin) Coupling Pd-Catalyzed Coupling (2-MeTHF, 80°C) SMs->Coupling Workup Aqueous Workup & Isolation Coupling->Workup Intermediate Crude Methyl Ester Workup->Intermediate Sapon Saponification (NaOH, MeOH/H2O) Intermediate->Sapon Purify Acidification & Recrystallization Sapon->Purify Dry Filtration & Drying Purify->Dry API Final API (>99.5% Purity) Dry->API

Figure 2: High-level workflow for the synthesis and purification.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R¹-Pd(II)L₂-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product R1X R¹-X (Pyridyl-Br) R1X->OxAdd R2B [R²-B(OR)₂OH]⁻ (from Phenyl-Bpin + Base) R2B->Transmetal

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This application note details a scalable, safe, and efficient two-step synthesis for producing this compound in high yield and purity suitable for preclinical studies. By selecting a robust Suzuki-Miyaura coupling strategy with a safer solvent system and defining a clear purification protocol, this process provides a solid foundation for the consistent supply of this critical intermediate. The emphasis on process safety, in-process controls, and rigorous analytical characterization ensures that the resulting API will meet the stringent quality requirements for advancement into formal toxicology and other preclinical evaluations.

References

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Hsieh, T. H., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS. [Link]

  • Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

  • Nagy, L. I., et al. (2019). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • STXBP1 Foundation. (2023). Preclinical Studies in Drug Development. STXBP1 Foundation. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • STXBP1 Foundation. (2023). Preclinical Studies in Drug Development. STXBP1 Foundation. [Link]

  • AA Blocks. (n.d.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. AA Blocks. [Link]

  • Taylor, A. P., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

The Strategic Role of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Crop Protection Chemistry

In the intricate landscape of agrochemical research and development, the identification and utilization of novel molecular scaffolds are paramount to creating effective and selective crop protection agents. Among these, 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid has emerged as a key building block, particularly in the synthesis of a new generation of insecticides and herbicides. Its unique structural features—a chlorinated pyridine ring coupled with a benzoic acid moiety—provide a versatile platform for the development of active ingredients with targeted biological activity.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the agrochemical industry. It provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols, mechanistic insights, and a discussion of its significance in the broader context of pesticide development. The information presented herein is intended to empower research and development efforts by providing a solid foundation of both theoretical knowledge and practical, field-proven methodologies.

Core Attributes and Synthetic Utility

The value of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The presence of a chlorine atom on the pyridine ring offers a site for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid group of the benzoic acid portion is readily converted into a variety of functional groups, such as esters and amides. This dual reactivity allows for the systematic modification of the molecule to optimize biological efficacy and selectivity.

The general synthetic approach to harnessing this intermediate often involves a multi-step pathway, beginning with the activation of the carboxylic acid, followed by coupling with a suitable amine or alcohol to introduce diversity and modulate the physicochemical properties of the final product.

Application in Insecticide Synthesis: A Case Study

One of the most significant applications of this compound is in the synthesis of novel insecticides. The pyridine core is a well-established pharmacophore in numerous insecticidal compounds, known to interact with critical targets in the insect nervous system. By incorporating this moiety into a larger molecular framework, chemists can design molecules with enhanced potency and a favorable toxicological profile.

A representative synthetic workflow for the preparation of an insecticidal amide derivative is outlined below. This protocol is illustrative of the general strategies employed in the field and can be adapted for the synthesis of a diverse library of candidate compounds.

Experimental Protocol: Synthesis of an N-Aryl Insecticidal Amide

Objective: To synthesize an N-aryl amide derivative from this compound for evaluation as a potential insecticide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline derivative)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid).

    • Add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (15 mL/g of starting acid).

    • In a separate flask, dissolve the aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL/g of aniline).

    • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation:

StepReagents and ConditionsExpected Outcome
Acid Chloride Formation This compound, SOCl₂, DCM, reflux, 2-3hFormation of the corresponding acid chloride
Amide Coupling Acid chloride, Aniline derivative, Et₃N, DCM, 0 °C to RT, 4-6hFormation of the N-aryl amide product
Purification Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient)Isolated pure amide derivative

Logical Workflow Diagram:

SynthesisWorkflow cluster_start Starting Material cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_purification Purification cluster_product Final Product Start This compound AcidChloride Acid Chloride Formation (SOCl₂, DCM, Reflux) Start->AcidChloride Step 1 AmideFormation Amide Coupling (Aniline, Et₃N, DCM) AcidChloride->AmideFormation Step 2 Purification Work-up & Column Chromatography AmideFormation->Purification Step 3 Product N-Aryl Insecticidal Amide Purification->Product Step 4 caption Synthetic workflow for an insecticidal amide.

Caption: Synthetic workflow for an insecticidal amide.

Trustworthiness and Self-Validation

The protocols detailed in this guide are designed to be self-validating. Each step includes clear instructions for monitoring reaction progress, typically using Thin Layer Chromatography (TLC). This allows the researcher to visually track the conversion of starting materials to products, ensuring that the reaction is proceeding as expected before moving to the next step. Furthermore, the final characterization of the product using standard analytical techniques such as NMR and mass spectrometry provides definitive confirmation of the compound's identity and purity, thereby validating the entire synthetic process.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic importance lies in its ability to serve as a scaffold for the creation of a wide range of biologically active molecules. The protocols and insights provided in this guide are intended to facilitate the work of researchers in the field, enabling the efficient and effective development of new crop protection solutions. As the demand for more selective and environmentally benign pesticides continues to grow, the role of well-designed molecular building blocks like this compound will undoubtedly become even more critical.

References

Due to the specific and proprietary nature of agrochemical research, detailed synthetic protocols for compounds derived from this compound are often found within the patent literature. Researchers are encouraged to consult patent databases for specific examples of its application. General methodologies for the reactions described can be found in standard organic chemistry textbooks and journals.

  • Patents: A comprehensive search of patent databases such as Google Patents, the USPTO, and the European Patent Office using the chemical name and related keywords will yield relevant examples of its use in agrochemical synthesis.
  • Organic Chemistry Journals: Publications such as the Journal of Agricultural and Food Chemistry, Tetrahedron Letters, and Organic Letters often describe the synthesis of novel heterocyclic compounds with potential biological activity.
  • Chemical Databases: Resources like PubChem and the Chemical Abstracts Service (CAS)

Application Notes and Protocols for Amide Bond Formation with 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[2][3] This document provides detailed experimental procedures for the formation of amide bonds utilizing 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, a versatile building block in drug discovery.

This guide is designed to provide both novice and experienced researchers with a comprehensive understanding of the practical and mechanistic considerations for successful amide coupling. We will explore several robust and widely adopted protocols, offering insights into the rationale behind procedural choices and providing a framework for troubleshooting and optimization.

Understanding the Substrate: this compound

The structure of this compound presents a benzoic acid moiety substituted with a chloro- and methyl-bearing pyridine ring. While the carboxylic acid is the primary site of reaction, the electronic nature and steric hindrance of the substituted pyridine ring can influence reactivity. It is crucial to consider these factors when selecting a coupling method.

PropertyValue
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
Appearance Typically a solid

Protocol 1: Carbodiimide-Mediated Amide Coupling using EDC and HOBt

This method is a widely used, reliable procedure for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[4] Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization, particularly when working with chiral amines.[5]

Mechanism of Action

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with EDC. This intermediate can then be attacked by the amine to form the desired amide. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.

Diagram: EDC/HOBt Coupling Workflow

EDC_HOBt_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound in DMF Mix Combine Acid, Amine, HOBt at 0°C Acid->Mix Amine Amine in DMF Amine->Mix EDC EDC Solution Add_EDC Add EDC solution EDC->Add_EDC HOBt HOBt Solution HOBt->Mix Mix->Add_EDC Initial Mixing Stir Stir at RT overnight Add_EDC->Stir Activation Dilute Dilute with EtOAc Stir->Dilute Reaction Complete Wash Aqueous Washes (Water, Brine) Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approximately 0.1-0.2 M).

    • To this solution, add the desired amine (1.0-1.2 eq) and HOBt (1.2 eq).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (2x, if excess acid is a concern), and brine (1x).

    • The aqueous solubility of the urea byproduct from EDC simplifies its removal during the workup.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7][8][9]

ReagentMolar Eq.
This compound1.0
Amine1.0 - 1.2
EDC·HCl1.2
HOBt1.2

Protocol 2: Uronium-Based Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[10][11][12][13] It is particularly effective at minimizing racemization.[12]

Mechanism of Action

HATU reacts with the carboxylate of the carboxylic acid to form a highly reactive OAt-active ester.[10][11][13] This active ester is then readily attacked by the amine to form the amide bond, releasing tetramethylurea as a byproduct. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and neutralize the generated acids.

Diagram: HATU Coupling Mechanism

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation RCOOH R-COOH This compound ActiveEster OAt-Active Ester Highly Reactive RCOOH->ActiveEster + HATU, + Base Base DIPEA HATU HATU Amide R-CONH-R' Desired Amide ActiveEster->Amide + Amine Amine R'-NH₂ Byproducts Tetramethylurea + DIPEA·H⁺

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol
  • Reagent Preparation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.2 M).

  • Activation:

    • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to allow for the formation of the active ester.

  • Amine Addition:

    • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression:

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer with water (2x), 5% aqueous lithium chloride solution (to remove residual DMF), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude amide by flash column chromatography.

ReagentMolar Eq.
This compound1.0
Amine1.0 - 1.2
HATU1.1
DIPEA2.0 - 3.0

Alternative Activation: Formation of the Acid Chloride with Thionyl Chloride (SOCl₂)

For less sensitive substrates, conversion of the carboxylic acid to the more reactive acid chloride can be an effective strategy. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[14][15][16][17][18]

Mechanism of Action

The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of sulfur dioxide and hydrochloric acid, yields the acid chloride.[15][17] The evolution of gaseous byproducts drives the reaction to completion.[14][15]

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

  • Reaction Setup:

    • In a fume hood, combine this compound (1.0 eq) with an excess of thionyl chloride (2.0-5.0 eq). The reaction can often be run neat or in a non-protic solvent like dichloromethane (DCM) or toluene.

    • Add a catalytic amount of DMF (1-2 drops).

  • Reaction:

    • Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction should be performed under an inert atmosphere and protected from moisture.

  • Isolation of Acid Chloride:

    • Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to capture the corrosive vapors).

    • The resulting crude acid chloride is often used immediately in the next step without further purification.

Step 2: Amide Formation

  • Reaction Setup:

    • Dissolve the crude acid chloride in an anhydrous, non-protic solvent such as DCM or tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

  • Amine Addition:

    • In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.1-1.5 eq) in the same solvent.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LC-MS.

  • Workup and Purification:

    • Follow the workup and purification procedures outlined in the previous protocols.

Safety and Handling of Coupling Reagents

  • General Precautions: Amide coupling reagents are reactive and should be handled with care in a well-ventilated fume hood.[19][20] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Sensitizers: Many coupling reagents, particularly uronium salts like HATU, are known sensitizers and can cause allergic reactions upon repeated exposure.[21][22] Avoid inhalation of dust and direct skin contact.

  • Thionyl Chloride: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[14][15] Handle with extreme caution and ensure all glassware is scrupulously dry.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The formation of byproducts can occur. For EDC couplings, the primary byproduct is the corresponding N-acylurea if the O-acylisourea intermediate rearranges. The use of HOBt minimizes this.

  • Steric Hindrance: For sterically hindered amines or carboxylic acids, HATU is often a superior choice to EDC/HOBt.[3][11] In particularly challenging cases, conversion to the acid chloride may be necessary.

  • Purification Challenges: The polarity of the resulting amide will dictate the appropriate purification strategy. Reversed-phase chromatography may be necessary for highly polar compounds.[9][23]

Conclusion

The formation of amide bonds from this compound can be achieved through several reliable methods. The choice of protocol will depend on the nature of the amine coupling partner, the scale of the reaction, and the desired purity of the final product. By understanding the mechanisms and carefully following the detailed procedures outlined in these application notes, researchers can confidently synthesize a wide range of amide derivatives for their drug discovery and development programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt).
  • American Peptide Society. (n.d.). Coupling Agent Hazards.
  • Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 8(21), 4817-4830.
  • ACS Webinars. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31.
  • ACS Webinars. (n.d.). Bonding with Caution: Understanding the Hazards of Peptide Couplers.
  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂.
  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Wikipedia. (n.d.).
  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Inhibitor Research Hub. (n.d.).
  • ResearchGate. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L.
  • ChemicalBook. (2024).
  • Royal Society of Chemistry. (n.d.). Purification of amide alkaloids from Piper longum L.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Organic Chemistry. (2020).
  • Benchchem. (2025).
  • ResearchGate. (2020).
  • National Center for Biotechnology Information. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers.
  • Royal Society of Chemistry. (2015).
  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • AA Blocks. (n.d.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • ChemicalBook. (n.d.). 4-chloro-3-{[(6-methylpyridin-2-yl)carbonyl]amino}benzoic acid Product Description.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2015).
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • Royal Society of Chemistry. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences.
  • ResearchGate. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will focus on the most prevalent and robust synthetic strategy: a two-step approach involving a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

Part 1: Synthesis Strategy & Overview

The synthesis of this compound, a biaryl compound, is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction offers mild conditions and high functional group tolerance, making it a staple in modern organic synthesis.[3]

The general workflow involves coupling a suitably functionalized pyridine with a functionalized benzene ring, followed by a final hydrolysis step to unmask the carboxylic acid. The most common route involves coupling an aryl halide with an arylboronic acid (or its ester equivalent).

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Functional Group Conversion A Reactant A (e.g., 3-Bromo-6-chloro-2-methylpyridine) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Reactant B (e.g., 4-(Methoxycarbonyl)phenylboronic acid) B->C D Intermediate Ester Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate C->D E Hydrolysis (Acid or Base Catalyzed) D->E F Final Product This compound E->F

Caption: General two-step synthetic workflow.

Part 2: Troubleshooting Guide & FAQs - The Suzuki-Miyaura Coupling

This section addresses the most critical step in the synthesis. Low yield or reaction failure almost always originates here.

Q1: My Suzuki coupling yield is low or the reaction has stalled. What are the primary factors to investigate?

Low yields in Suzuki couplings are common but often fixable. The reaction is a complex catalytic cycle, and failure can occur at multiple points.[4] Systematically investigate the following:

  • Reagent Quality, especially the Boronic Acid: Boronic acids are susceptible to degradation, primarily through protodeboronation, where the C-B bond is cleaved by acidic protons (often from trace water or impurities).[4][5] Unstable boronic acids are a leading cause of low yields.

    • Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable boronic esters, such as pinacol esters (Bpin), which can be more robust.[5] Ensure solvents are anhydrous if using sensitive reagents.

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the reaction. Furthermore, the chloro-substituent on the pyridine ring is less reactive than a bromo- or iodo-substituent.[2][3]

    • Solution: For coupling with aryl chlorides, a more electron-rich and bulky phosphine ligand is often required to facilitate the rate-limiting oxidative addition step.[2][6] While Pd(PPh₃)₄ might work, consider more advanced systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection and Strength: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[7]

    • Solution: The choice of base can dramatically affect the yield.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If K₂CO₃ gives poor results, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can often improve the yield significantly.[9]

  • Solvent and Temperature: The solvent must solubilize all components, and temperature controls the reaction rate.

    • Solution: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water is very common.[5] Water is often necessary to dissolve the inorganic base. If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 90-100 °C may be beneficial, provided the reagents are stable at that temperature.[8]

Q2: I'm observing significant side products. What are they and how can they be minimized?

The most common side products in a Suzuki reaction are from homocoupling and dehalogenation.

Side Product Cause Minimization Strategy
Boronic Acid Homocoupling Occurs when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen.Degas the reaction mixture thoroughly before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Dehalogenation The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if a hydride source is present in the reaction mixture.[4]Ensure solvents are pure. Some bases or additives can act as hydride sources. Re-evaluate the choice of base and solvent system.
Protodeboronation The boronic acid reacts with a proton source (e.g., water) to replace the boronic acid group with a hydrogen atom.[4]Use high-quality, dry boronic acid or a more stable boronic ester. Minimize water content if using anhydrous conditions.
Q3: What is the mechanistic reason for choosing a specific catalyst/ligand system?

The choice is dictated by the catalytic cycle. The ligand's role is to stabilize the palladium center and modulate its reactivity.

G A Pd(0)Ln B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D + Ar'-B(OR)3- E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A + Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide bond. For less reactive aryl chlorides (like 6-chloro-2-methylpyridine), this step is slow.[6] Bulky, electron-rich ligands (like SPhos) donate electron density to the palladium, making it more reactive and accelerating this step.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. The base (e.g., K₃PO₄) reacts with the boronic acid (Ar'-B(OH)₂) to form a more nucleophilic borate [Ar'-B(OH)₃]⁻, which is crucial for this transfer.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]

Part 3: Troubleshooting Guide & FAQs - Ester Hydrolysis

The final step is the conversion of the intermediate methyl ester to the target carboxylic acid. This is not always trivial, especially with heterocyclic compounds.

Q4: My ester hydrolysis is incomplete or leads to decomposition. What conditions should I use?

Hydrolysis of esters on pyridine rings can be challenging due to the ring's electron-withdrawing nature and potential for the nitrogen to be protonated or involved in side reactions.[11][12]

  • Basic Hydrolysis (Saponification): This is the most common method.

    • Reagents: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can lead to fewer side reactions and is effective at room temperature.[11]

    • Solvent: A mixture of an organic solvent like THF or Dioxane with water is typically used to ensure solubility of the ester.

    • Troubleshooting: If the reaction is slow, gentle heating (40-50 °C) can be applied. However, excessive heat can lead to decomposition. If you see darkening of the reaction mixture, reduce the temperature.

  • Acidic Hydrolysis:

    • Reagents: Typically HCl or H₂SO₄ in water.

    • Challenges: This method often requires harsh conditions (high temperatures, prolonged reaction times) which can lead to degradation of the product.[12] The pyridine nitrogen will be protonated, forming a pyridinium salt, which can affect solubility and reactivity. Generally, basic hydrolysis is preferred.

Q5: I'm having difficulty isolating the final carboxylic acid product after hydrolysis. What is the best workup procedure?

The product is an amino acid derivative, meaning it has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) site. This amphoteric nature can complicate extraction.

  • After Basic Hydrolysis: The product exists as a carboxylate salt (e.g., lithium salt).

    • Step 1: Carefully add acid (e.g., 1M HCl) to the reaction mixture to neutralize the excess base and protonate the carboxylate.

    • Step 2: Adjust the pH to the isoelectric point of the molecule. This is the pH at which the molecule is neutral (zwitterionic) and has minimum solubility in water, causing it to precipitate. You will need to determine this point empirically, but it is typically between pH 3-5.

    • Step 3: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Alternative: If precipitation is not clean, you may need to perform an extraction. After acidification, extract with an organic solvent like ethyl acetate or chloroform.[11] Be aware that the product might have some solubility in the aqueous layer.

Part 4: Experimental Protocols

These protocols are starting points. Optimization will likely be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Reactants:

    • 3-Bromo-6-chloro-2-methylpyridine (1.0 eq)

    • 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq)[13][14]

    • Potassium Phosphate (K₃PO₄) (3.0 eq)[9]

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Procedure:

    • To a round-bottom flask, add 3-Bromo-6-chloro-2-methylpyridine, 4-(Methoxycarbonyl)phenylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).

    • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Add this pre-formed catalyst to the main reaction flask.

    • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate.

Protocol 2: Ester Hydrolysis
  • Reactants:

    • Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate (1.0 eq)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Procedure:

    • Dissolve the ester intermediate in a mixture of THF and water (3:1 v/v).

    • Add LiOH·H₂O and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-12 hours).

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add 1M HCl with stirring, monitoring the pH. Adjust the pH to ~4, or until maximum precipitation is observed.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water, and then with a small amount of a non-polar solvent like hexane to aid drying.

    • Dry the solid under vacuum to a constant weight to yield the final product, this compound.

References

  • Advanced 4-(Methoxycarbonyl)Phenylboronic Acid: Synthesis Intermediate. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). SN Applied Sciences.
  • Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. (2024). ChemRxiv.
  • 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4. (2025). ChemicalBook.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.).
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Other Reactions of Carboxylic Acid Deriv
  • Suzuki Reaction. (2024). Slideshare.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Technical Support Center: Purification of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid (CMBA). This molecule is a key intermediate in pharmaceutical research and development, often synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While the synthesis can be robust, the purification of the final product presents unique challenges due to its amphoteric nature—possessing both an acidic carboxylic acid group and a basic pyridine nitrogen. This guide provides in-depth, field-tested troubleshooting advice to help researchers overcome common purification hurdles, ensuring high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is an intractable oil/gum after the initial workup. Why is this happening and how can I get a solid?

A1: This is a common issue stemming from the zwitterionic properties of your target molecule and the presence of residual salts from the reaction.

  • Causality: At neutral pH, the molecule can form internal salts, which, along with inorganic salts (e.g., carbonates, phosphates used as a base in the coupling reaction), can depress the melting point and lead to an oily consistency. The solubility of your product is highly pH-dependent.

  • Troubleshooting Steps:

    • Re-dissolve: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This protonates the basic pyridine nitrogen, forming a hydrochloride salt that is often more soluble in the organic phase than the zwitterion. This step also helps remove any basic impurities.

    • Basic Wash: Subsequently, perform a wash with a dilute basic solution (e.g., saturated NaHCO₃ solution). This step is counterintuitive for a benzoic acid but can help remove any strongly acidic impurities. Caution: Your product may partition into the aqueous basic layer if the organic solvent is not suitable. Perform this on a small scale first.

    • pH Adjustment for Precipitation: The most critical step is isolating the product at its isoelectric point. After the reaction workup, you likely have the carboxylate salt in the aqueous phase. Slowly acidify this aqueous layer with 1 M HCl while vigorously stirring. Monitor the pH. The product will precipitate out as a solid when it reaches the pH where it is least soluble (the isoelectric point). This is typically in the pH range of 3-5. Adding the acid too quickly will cause the product to "oil out."

    • Solvent Trituration: If you have a persistent oil, try trituration. This involves stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). This can often induce crystallization and wash away soluble impurities.

Q2: I'm struggling with recrystallization. My product either "oils out" upon heating or "crashes out" as a fine, impure powder upon cooling. What's the right approach?

A2: Finding the perfect recrystallization solvent is challenging for molecules with dual functionality. The key is to use a solvent system that accommodates both the polar and non-polar regions of the molecule and to control the cooling rate.

  • Causality: "Oiling out" occurs when the solution is supersaturated above the melting point of the solute. "Crashing out" happens when cooling is too rapid, preventing the formation of a pure crystal lattice and trapping impurities.[1][2]

  • Recommended Solvent Systems: A binary solvent system is often most effective.

    • System 1 (Primary Recommendation): Ethanol/Water. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the solid and make the solution clear. Allow it to cool slowly.

    • System 2: Dioxane/Water or THF/Water. Similar to the ethanol/water system, these are good for compounds with moderate polarity.

    • System 3: Acetic Acid/Water. For particularly stubborn purifications, dissolving in warm dilute acetic acid and adding water can be effective, but removal of residual acetic acid is critical.

  • Best Practices for Recrystallization:

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature undisturbed first, then move it to a 0-5 °C ice bath to maximize recovery.[3]

    • Scratching: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]

    • Seeding: Add a tiny, pure crystal of a previous batch to induce crystallization.

Solvent System Pros Cons Best For
Ethanol/WaterReadily available, effective for moderate polarity compounds.Can be difficult to remove all water.General purpose, first choice.
Dioxane/WaterExcellent solvating power for aromatic systems.Dioxane is a suspected carcinogen and has a high boiling point.Difficult-to-dissolve crudes.
Ethyl Acetate/HexaneGood for less polar impurities, easy to remove.May have lower capacity for the polar product.Crude material with greasy, non-polar impurities.
Q3: My compound streaks severely during silica gel column chromatography. How can I achieve good separation?

A3: Streaking is a classic problem when running polar, acidic, or basic compounds on standard silica gel.[4] The carboxylic acid strongly hydrogen-bonds to the silica's silanol groups, while the basic pyridine can also have strong interactions.

  • Causality: These strong interactions lead to a poor equilibrium between the stationary and mobile phases, causing the compound to move down the column in a continuous "streak" rather than a tight band.

  • Solutions:

    • Mobile Phase Modification (Recommended): Add a small amount of a polar modifier to your eluent to improve elution and reduce streaking.

      • Add Acetic Acid: Add 0.5-2% acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate/1% AcOH). The acid keeps your compound in its protonated, less polar state and competes for binding sites on the silica gel. This is the most common and effective method for carboxylic acids.

      • Add Methanol: For very polar compounds, a gradient elution moving to a small percentage of methanol (e.g., 95:5 DCM:MeOH) can be effective.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is an excellent alternative. The stationary phase is non-polar, and polar compounds elute earlier. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a TFA or formic acid modifier (0.1%).

    • "Plugging" the Silica: A quick "plug" filtration can be better than a full column. Dissolve your crude product in a minimal amount of solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and load this dry onto a short, wide column (a "plug"). Wash with a less polar solvent (e.g., 50% EtOAc/Hexane) to remove non-polar impurities, then elute your product with a more polar solvent (e.g., 95:5 EtOAc/MeOH with 1% AcOH).

Q4: My final product is gray or black. How do I remove residual palladium catalyst?

A4: The gray/black color is almost certainly due to residual palladium from the Suzuki coupling, which exists as fine colloidal particles (Palladium Black).

  • Causality: Palladium can coordinate to the pyridine nitrogen or other heteroatoms, making it difficult to remove through simple filtration or chromatography.

  • Troubleshooting Steps:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon and the adsorbed palladium. Caution: Using too much carbon can lead to significant product loss.

    • Thiol Scavengers: For very persistent contamination, use a palladium scavenger. After the reaction workup, dissolve the crude product in a solvent like THF or Toluene, add a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) and stir for several hours at room temperature or with gentle heat. Filter off the scavenger resin to get a palladium-free solution.

    • Aqueous Washes with Chelators: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or a dilute sodium sulfide solution can sometimes help, but can be complicated to perform correctly.

Experimental Protocols

Protocol 1: Optimized Purification Workflow

This protocol integrates workup and recrystallization to efficiently remove both inorganic salts and organic byproducts.

  • Reaction Quench & Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Filter Insolubles: If a large amount of solid is present, filter the biphasic mixture through a pad of Celite®. Separate the filtrate layers.

  • Aqueous Layer pH Adjustment: Extract the organic layer with 1 M NaOH (aq) solution. Combine all aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 3 M HCl (aq) with vigorous stirring to acidify the solution to pH ~4.

  • Isolation: A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Wash: Wash the filter cake sequentially with cold water and then a small amount of cold diethyl ether to help remove residual water and non-polar impurities.

  • Recrystallization: Proceed with the recrystallization protocol below using the damp filter cake.

Workflow Diagram: Optimized Purification

G cluster_workup Aqueous Workup cluster_purify Final Purification A 1. Crude Reaction Mixture B 2. Dilute with EtOAc & H2O A->B C 3. Filter through Celite® (if needed) B->C D 4. Extract with 1M NaOH (aq) C->D E 5. Isolate Aqueous Layer D->E F 6. Acidify to pH ~4 with 3M HCl E->F G 7. Filter Precipitated Product F->G H 8. Recrystallize from EtOH/H2O G->H I 9. Add Charcoal (if black) H->I Pd contamination? K 11. Cool Slowly & Isolate Crystals H->K No Pd J 10. Hot Filter through Celite® I->J J->K L 12. Dry under Vacuum K->L M Pure CMBA L->M

Caption: A step-by-step workflow for purification.

Protocol 2: Modified Column Chromatography

This protocol is for cases where recrystallization fails to remove a specific impurity.

  • Sample Preparation: Dissolve 1g of crude CMBA in ~3-5 mL of DCM or ethyl acetate. Add ~2g of silica gel to this solution.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing: Dry-pack a glass column with silica gel (approx. 50g of silica per 1g of crude product). Saturate the column with the starting eluent (e.g., 70:30:0.5 Hexane:EtOAc:AcOH).

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top.

  • Elution: Run the column using a gradient elution. Start with a less polar solvent system to elute non-polar impurities. Gradually increase the polarity. A typical gradient might be:

    • Columns 1-5: 70:30:0.5 Hexane:EtOAc:AcOH

    • Columns 6-20: 50:50:0.5 Hexane:EtOAc:AcOH

    • Columns 21-30: 100% EtOAc + 0.5% AcOH

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Decision Tree: Choosing a Purification Method

G q1 Crude Product State? solid Solid q1->solid oil Oil / Gum q1->oil q2 Purity by NMR/TLC? solid->q2 triturate Triturate with Ether/Hexane oil->triturate Try First pure >95% Pure q2->pure Yes impure Impure q2->impure No q3 Impurities More or Less Polar? impure->q3 triturate->solid less_polar Less Polar (e.g., starting materials) q3->less_polar more_polar More Polar / Similar Polarity q3->more_polar recrystallize Recrystallize (EtOH/H2O) less_polar->recrystallize column Column Chromatography (w/ AcOH) more_polar->column

Caption: Decision tree for selecting a purification strategy.

References

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • University of Rochester. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Chemistry LibreTexts. (2019). Column Chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Technical Support Center: Optimization of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and optimization of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif, a key intermediate in the synthesis of pharmaceuticals such as Etoricoxib.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges associated with this synthesis.

Overview of the Core Synthetic Challenge

The primary route to constructing the biaryl scaffold of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a pyridine-based electrophile (e.g., 3-bromo-6-chloro-2-methylpyridine or 3-iodo-6-chloro-2-methylpyridine) with a (4-(alkoxycarbonyl)phenyl)boronic acid or its ester.

The main challenge arises from the nature of the 2-chloropyridine electrophile. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting or poisoning it.[4][5] Furthermore, 2-chloropyridines are generally less reactive in the crucial oxidative addition step compared to their bromo or iodo counterparts, often requiring more active and specialized catalyst systems.[4]

General Synthetic Workflow

The following diagram illustrates the typical two-step process: Suzuki-Miyaura coupling followed by ester hydrolysis.

Synthetic_Workflow cluster_1 Step 2: Ester Hydrolysis SM1 3-Halogeno-6-chloro- 2-methylpyridine Intermediate Methyl/Ethyl 4-(6-Chloro-2-methylpyridin -3-yl)benzoate SM1->Intermediate Pd Catalyst Ligand, Base SM2 4-(Alkoxycarbonyl)phenyl- boronic Acid / Ester SM2->Intermediate Product 4-(6-Chloro-2-methylpyridin -3-yl)benzoic Acid Intermediate->Product Acid or Base (e.g., LiOH, HCl)

Caption: General two-step synthesis of the target acid.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section addresses common problems encountered during the palladium-catalyzed cross-coupling reaction in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the 2-chloropyridine starting material. What are the likely causes and solutions?

Answer: This is the most common issue and typically points to problems with the catalytic cycle, specifically catalyst activity and the oxidative addition step.

  • Cause A: Catalyst Inhibition/Deactivation. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively acting as a ligand and preventing it from participating in the catalytic cycle.[4]

    • Solution 1: Ligand Selection. The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[4] Use bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands are designed to promote the desired catalytic cycle and are less susceptible to inhibition.[6]

    • Solution 2: Catalyst Precursor. Instead of Pd(PPh₃)₄, use a more active and stable precatalyst system like Pd₂(dba)₃ or Pd(OAc)₂ paired with a suitable ligand.[7][8] These systems generate the active Pd(0) species in situ and are often more robust.

  • Cause B: Inefficient Oxidative Addition. Aryl chlorides are significantly less reactive than aryl bromides or iodides. The C-Cl bond is strong, making the initial oxidative addition step the rate-limiting part of the cycle.[9][10]

    • Solution 1: Increase Reaction Temperature. Higher temperatures (e.g., 80-110 °C) are often necessary to drive the oxidative addition of aryl chlorides.[7] Solvents with higher boiling points like dioxane, toluene, or DMAc are suitable.

    • Solution 2: Use a More Reactive Halide. If feasible, start with the corresponding 3-bromo- or 3-iodo-6-chloro-2-methylpyridine. The reactivity order is I > Br > OTf >> Cl. This change can dramatically improve reaction rates and yields, often allowing for milder conditions.

  • Cause C: Impure Reagents or Inadequate Inert Atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black (inactive palladium precipitate).[6][7]

    • Solution: Thorough Degassing. Ensure all solvents are rigorously degassed before use by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[11] Assemble the reaction under a positive pressure of inert gas and maintain this atmosphere throughout the experiment.

Troubleshooting Flowchart: Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Observed CheckCatalyst Is the catalyst system optimized for a 2-chloropyridine? Start->CheckCatalyst ChangeLigand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Use Pd2(dba)3 or Pd(OAc)2. CheckCatalyst->ChangeLigand No CheckHalide Is the starting material the 2-chloro derivative? CheckCatalyst->CheckHalide Yes Success Problem Resolved ChangeLigand->Success ChangeHalide Action: If possible, switch to the more reactive 2-bromo or 2-iodo analog. CheckHalide->ChangeHalide Yes CheckConditions Are reaction conditions forcing enough? CheckHalide->CheckConditions No (using Br/I) ChangeHalide->Success IncreaseTemp Action: Increase temperature to 80-110 °C. Ensure solvent is appropriate (e.g., Dioxane, Toluene). CheckConditions->IncreaseTemp No CheckInertness Is the reaction turning black? Was it properly degassed? CheckConditions->CheckInertness Yes IncreaseTemp->Success Degas Action: Use freshly degassed solvents. Ensure a positive inert gas pressure is maintained. CheckInertness->Degas No CheckInertness->Success Yes, but still fails (Re-evaluate catalyst) Degas->Success

Caption: A decision tree for troubleshooting low reaction conversion.

Question 2: I am observing significant side products, such as homocoupling of the boronic acid or dehalogenation of the pyridine. How can I minimize these?

Answer: The formation of byproducts indicates that undesired reaction pathways are competing with the main cross-coupling cycle.

  • Side Product A: Boronic Acid Homocoupling (Biaryl Product). This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species.[4][9]

    • Solution: As with catalyst deactivation, meticulous degassing of the reaction mixture before adding the palladium catalyst is crucial. Maintaining a strict inert atmosphere throughout the reaction minimizes this pathway.[7]

  • Side Product B: Protodeboronation. This is the replacement of the boronic acid group with a hydrogen atom from water or other protic sources. It effectively destroys your nucleophile.[4][7]

    • Solution 1: Choice of Base. While aqueous bases are common, they can exacerbate protodeboronation. Consider using an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) with anhydrous solvents if this is a persistent issue.[7]

    • Solution 2: Boronic Ester. Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding free acids.

  • Side Product C: Dehalogenation (Reduction). This involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom.[4]

    • Solution: Choice of Base and Solvent. Some bases and solvents can act as hydride sources, promoting dehalogenation. Avoid using amine bases if possible. Ensure your solvent is pure and free from contaminants that could act as hydride donors.[4][9]

Question 3: My reaction turns black immediately. Is this normal?

Answer: No, this is generally a negative indicator. The immediate formation of a black precipitate (palladium black) signifies rapid catalyst decomposition.[6] This means the active, soluble Pd(0) catalyst has crashed out of solution and is no longer available to drive the reaction.

  • Causes: This is most often caused by the presence of oxygen, impurities in the reagents or solvent, or running the reaction at a temperature that is too high for the chosen catalyst/ligand system to be stable.

  • Solutions:

    • Improve Inert Technique: Re-evaluate your degassing procedure and ensure your reaction vessel is leak-proof.

    • Purify Reagents: Ensure starting materials, base, and solvents are of high purity.

    • Temperature Screening: While high temperatures are needed for C-Cl activation, excessive heat can degrade the catalyst. Try running the reaction at a slightly lower temperature (e.g., starting at 80°C instead of 110°C) to see if stability improves.[7]

Frequently Asked Questions (FAQs)

Q1: Which base is best for this specific Suzuki coupling? A1: The choice of base is critical for activating the boronic acid in the transmetalation step.[12] For this system, inorganic bases are preferred.

  • Potassium Phosphate (K₃PO₄): Often an excellent choice, especially under anhydrous or nearly anhydrous conditions. It is a strong enough base to facilitate transmetalation without being overly harsh.[4]

  • Cesium Carbonate (Cs₂CO₃): A very effective but more expensive option. Its high solubility in some organic solvents can be advantageous.

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, typically used with a co-solvent of water (e.g., Dioxane/H₂O). However, the presence of water can increase the risk of protodeboronation.[13]

Q2: My Suzuki coupling with the ester was successful. Now, how do I best hydrolyze the ester to the final carboxylic acid without side reactions? A2: Hydrolysis of the ester on the pyridine-containing biaryl system must be done carefully to avoid decomposition. Both acidic and basic conditions can be employed.

  • Basic Hydrolysis (Saponification): This is the most common method. Using a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent mixture like THF/Water or Methanol/Water is effective.[14] The reaction is typically run at room temperature or with gentle heating. An acidic workup is then required to protonate the resulting carboxylate salt to yield the free carboxylic acid.[15]

  • Acidic Hydrolysis: This involves heating the ester in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water.[16] A key consideration is that the pyridine nitrogen will be protonated under these conditions, which can affect solubility.[16][17] This method is generally less common than basic hydrolysis for this type of substrate.

Q3: Can I use a boronic acid pinacol ester (BPin) instead of the free boronic acid? A3: Yes, and it is often recommended. Boronic esters are generally more stable, easier to purify, and less prone to side reactions like protodeboronation and trimerization (formation of boroxines) compared to boronic acids.[9] The reaction conditions are very similar, and the same catalyst systems and bases are effective.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Optimization may be required based on your specific derivative.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-methylpyridine with Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Parameter Value/Reagent Notes
Electrophile 3-Bromo-6-chloro-2-methylpyridine1.0 equivalent
Nucleophile Methyl 4-(BPin)benzoate1.2 equivalents
Catalyst Pd₂(dba)₃2 mol %
Ligand SPhos4 mol %
Base K₃PO₄ (anhydrous, powdered)2.0 equivalents
Solvent 1,4-Dioxane (anhydrous, degassed)~0.1 M concentration
Temperature 100 °C
Time 12-24 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • To an oven-dried reaction flask, add 3-bromo-6-chloro-2-methylpyridine (1.0 eq), methyl 4-(BPin)benzoate (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS until the starting electrophile is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate.

Protocol 2: Hydrolysis of Methyl 4-(6-Chloro-2-methylpyridin-3-yl)benzoate

Step-by-Step Procedure:

  • Dissolve the methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, ~3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if it is sluggish.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate or dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~4-5 using 1M HCl. The product, this compound, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Issues can arise at any of the three main stages.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex L2Pd(II)(Ar1)(X) oa->pd2_complex label_oa Slow for Ar-Cl bonds. Requires electron-rich, bulky ligands. tm Transmetalation pd2_complex->tm pd2_biaryl L2Pd(II)(Ar1)(Ar2) tm->pd2_biaryl label_tm Base is crucial to form the 'ate' complex. re Reductive Elimination pd2_biaryl->re re->pd0 product Ar1-Ar2 (Product) re->product label_re Often fast. Favored by bulky ligands. aryl_halide Ar1-X (e.g., Chloropyridine) aryl_halide->oa boronic_acid Ar2-B(OR)2 (Boronic Acid/Ester) borate_complex [Ar2-B(OR)2(Base)]- boronic_acid->borate_complex base Base (e.g., K3PO4) base->borate_complex borate_complex->tm

Caption: The Suzuki-Miyaura catalytic cycle with key steps.[9][10]

References

  • BenchChem Technical Support. (2025). Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. 6

  • BenchChem Technical Support. (2025). A Troubleshooting Guide for CPME in Suzuki Couplings. 7

  • Aries, R. S., & Sachs, A. P. (1952). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Link

  • BenchChem Technical Support. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. 4

  • Anonymous. (2025). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Source Not Specified. 1

  • Anonymous. (N.D.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source Not Specified. 8

  • ResearchGate Discussion. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Link

  • Patsnap. (N.D.). Synthesis method of etoricoxib. Eureka. Link

  • Drug Synthesis Database. (N.D.). Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Link

  • Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Link

  • BenchChem. (N.D.). 4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid. Link

  • ResearchGate. (N.D.). Optimization of reaction conditions for Suzuki coupling 1. Link

  • Google Patents. (N.D.). Process for the synthesis of etoricoxib. EP2802564B1. Link

  • ResearchGate. (N.D.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Link

  • Royal Society of Chemistry. (N.D.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Link

  • Google Patents. (N.D.). A process for the preparation of etoricoxib. EP2479166A1. Link

  • Master Organic Chemistry. (N.D.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link

  • Anonymous. (N.D.). Synthesis of Carboxylic Acids. Source Not Specified. 15

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Link

  • Anonymous. (N.D.). Hydrolysis of an Ester (Section 18.4C). Source Not Specified. 14

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Link

  • National Institutes of Health. (N.D.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Link

  • MilliporeSigma. (N.D.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Link

  • Royal Society of Chemistry. (N.D.). Suzuki-Miyaura Coupling. RSC Advances. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • Organic Chemistry Portal. (N.D.). Suzuki Coupling. Link

  • AA Blocks. (N.D.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Link

  • TCI Chemicals. (N.D.). Suzuki-Miyaura Cross Coupling Reaction. Link

  • ResearchGate. (N.D.). Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. Link

  • YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Link

  • JOCPR. (N.D.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Link

  • MDPI. (N.D.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Link

Sources

side-product analysis in the synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the likely side-products, their mechanisms of formation, and provide robust troubleshooting strategies and analytical protocols to ensure the highest purity and yield for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this compound?

The most prevalent and versatile method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The typical strategy involves coupling 4-carboxyphenylboronic acid with a suitable halogenated pyridine derivative, such as 3-bromo-6-chloro-2-methylpyridine.

The choice of a boronic acid and an aryl halide is strategic; 4-carboxyphenylboronic acid is commercially available and generally stable, making the synthesis of the halogenated pyridine partner the primary prerequisite.

Q2: During my post-reaction analysis (HPLC/LC-MS), I'm observing several unexpected peaks alongside my main product. What are the most probable side-products?

Observing unexpected peaks is a common issue in cross-coupling reactions. Based on the standard Suzuki-Miyaura pathway, the primary side-products you are likely encountering are:

  • Benzoic Acid: Arises from the protodeborylation of the 4-carboxyphenylboronic acid starting material.[1][2]

  • Biphenyl-4,4'-dicarboxylic acid: The result of homocoupling of two molecules of 4-carboxyphenylboronic acid.

  • 2-Chloro-6-methylpyridine: Formed via hydrodehalogenation of the 3-bromo-6-chloro-2-methylpyridine starting material.[1][2]

  • 6,6'-Dichloro-2,2'-dimethyl-3,3'-bipyridine: Results from the homocoupling of the pyridine starting material.

Identifying these impurities is the first step toward optimizing your reaction to minimize their formation.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: A significant peak corresponding to benzoic acid (m/z ≈ 122.12) is compromising my yield.

Potential Cause: Protodeborylation

This is a classic Suzuki coupling side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] The mechanism can be complex but is often promoted by:

  • Excessive base or presence of protic impurities (water).

  • High reaction temperatures, which can accelerate the hydrolysis of the boronic acid.

  • A slow transmetalation step in the catalytic cycle, leaving the boronic acid vulnerable to decomposition.

Troubleshooting Strategies:

  • Base Selection: Switch to a milder, non-nucleophilic base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices compared to hydroxides or alkoxides.[1]

  • Solvent Purity: Ensure the use of anhydrous aprotic solvents like dioxane or toluene. While a small amount of water is often required to dissolve the base, excess water promotes protodeborylation.

  • Temperature Control: Run the reaction at the lowest effective temperature. Start around 80-90 °C and only increase if the reaction is sluggish.

  • Reagent Stoichiometry: Use a slight excess (1.1 - 1.3 equivalents) of the boronic acid. Using a large excess can lead to more protodeborylation and homocoupling byproducts.

Issue 2: My final product is contaminated with biphenyl-4,4'-dicarboxylic acid (m/z ≈ 242.22).

Potential Cause: Boronic Acid Homocoupling

This side-product, often referred to as a Glaser-type coupling, is primarily caused by oxidative coupling of the boronic acid. This is almost always promoted by the presence of oxygen in the reaction vessel, which can interfere with the Pd(0)/Pd(II) catalytic cycle.

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical factor. The reaction mixture (solvent and reagents) must be thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Catalyst Choice: Use a pre-formed Pd(0) source like Pd₂(dba)₃ or ensure that the Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficiently reduced to the active Pd(0) state at the start of the reaction. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[1]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Issue 3: I'm detecting 2-Chloro-6-methylpyridine (m/z ≈ 127.57) in my crude mixture.

Potential Cause: Hydrodehalogenation

This side reaction involves the replacement of the halide on your pyridine starting material with a hydrogen atom.[2] It typically occurs after the oxidative addition step in the catalytic cycle. The resulting aryl-palladium-halide intermediate can react with a hydride source in the mixture instead of undergoing transmetalation.

Troubleshooting Strategies:

  • Identify Hydride Source: The hydride can originate from solvents (like alcohols, if used), the base (e.g., impurities in hydroxides), or even the phosphine ligand under certain conditions. Using high-purity, anhydrous aprotic solvents is key.

  • Optimize Ligand-to-Metal Ratio: The stability and reactivity of the palladium complex are highly dependent on the ligand. An insufficient amount of ligand can lead to catalyst decomposition and side reactions. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point for optimization.

  • Base Selection: Amine bases or alcoholic solvents can sometimes be a source of hydrides. Sticking to carbonate or phosphate bases is generally safer.[2]

Summary of Side-Products and Analytical Data

Compound NameStructureMolecular FormulaMol. Weight ( g/mol )Common m/z [M+H]⁺Potential Origin
Target Product This compoundC₁₃H₁₀ClNO₂247.68248.04Desired Reaction
Side-Product 1 Benzoic AcidC₇H₆O₂122.12123.04Protodeborylation
Side-Product 2 Biphenyl-4,4'-dicarboxylic acidC₁₄H₁₀O₄242.23243.06Homocoupling of Boronic Acid
Side-Product 3 2-Chloro-6-methylpyridineC₆H₆ClN127.57128.02Hydrodehalogenation
Side-Product 4 6,6'-Dichloro-2,2'-dimethyl-3,3'-bipyridineC₁₂H₁₀Cl₂N₂253.13253.02Homocoupling of Aryl Halide

Visualizing Reaction Pathways

The following diagrams illustrate the desired catalytic cycle and the competing side-reaction pathways.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (Ar-X) PdII_Complex Ar-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation (Ar'-B(OR)₂) PdII_Complex->Transmetal Boronic Acid (Ar'-B(OR)₂) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_side_products Side-Products Boronic_Acid 4-Carboxyphenyl- boronic Acid Protodeborylation Benzoic Acid (Protodeborylation) Boronic_Acid->Protodeborylation Cause: H₂O, Heat, Excess Base Homocoupling_BA Biphenyl-4,4'-dicarboxylic acid (Homocoupling) Boronic_Acid->Homocoupling_BA Cause: O₂ Presence Main_Reaction Suzuki Coupling (Desired Pathway) Boronic_Acid->Main_Reaction Aryl_Halide 3-Bromo-6-chloro- 2-methylpyridine Dehalogenation 2-Chloro-6-methylpyridine (Dehalogenation) Aryl_Halide->Dehalogenation Cause: Hydride Source Aryl_Halide->Main_Reaction

Caption: Major side-reaction pathways originating from starting materials.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 3-bromo-6-chloro-2-methylpyridine (1.0 eq.)

  • 4-carboxyphenylboronic acid (1.2 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add the 3-bromo-6-chloro-2-methylpyridine, 4-carboxyphenylboronic acid, and K₃PO₄.

  • In a separate vial, add the Pd₂(dba)₃ and SPhos, and dissolve in a small amount of the degassed dioxane.

  • Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. The aqueous layer's pH should be adjusted to ~4-5 with 1M HCl to precipitate the product, which can then be filtered or extracted.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Analytical Workflow for Impurity Identification

This workflow outlines the steps for identifying and characterizing the side-products discussed.

Analytical_Workflow start Crude Reaction Mixture step1 Dilute sample in mobile phase (e.g., ACN/H₂O) start->step1 step2 Inject into HPLC-MS System step1->step2 step3 Analyze Chromatogram (UV Detector) step2->step3 step4 Analyze Mass Spectra for Each Peak step3->step4 step5 Compare m/z with Table of Potential Side-Products step4->step5 step6 Confirm Structure (if necessary) - Co-injection with standard - NMR of isolated impurity step5->step6 end Quantify Impurities (Relative Peak Area %) step6->end

Caption: A standard workflow for the identification of synthesis impurities.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in obtaining high-quality crystalline material.

Understanding the Molecule: Physicochemical Properties and Crystallization Behavior

This compound is a molecule possessing both a carboxylic acid and a pyridine ring, making it capable of forming strong hydrogen bonds. The presence of the chloro and methyl groups also influences its solubility and packing in the crystal lattice. Understanding these features is crucial for selecting appropriate crystallization conditions. The molecule's structure suggests a degree of polarity, making it likely soluble in polar organic solvents.[1] The potential for hydrogen bonding between the carboxylic acid and the pyridine nitrogen can lead to the formation of specific supramolecular synthons, which are reliable structural motifs in crystal engineering.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the crystallization of this compound.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is highly supersaturated, or the temperature of the solution is above the melting point of the solute at that concentration. [3]

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Slower Cooling: Rapid cooling can lead to a sudden high supersaturation.[4] Try a slower, more controlled cooling ramp. Insulating the flask can help achieve this. .

    • Use More Solvent: The solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.[5]

  • Solvent System Modification:

    • Change Solvents: The current solvent may be too good at dissolving the compound, leading to a supersaturated state that is difficult to control. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Introduce an Anti-Solvent: If your compound is highly soluble in a particular solvent, consider using an anti-solvent.[6][7] The anti-solvent should be miscible with the primary solvent but should not readily dissolve your compound. Add the anti-solvent dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then allow it to cool slowly.[8]

Q2: The crystallization yields are consistently low. What are the likely causes and solutions?

A2: Low yields can stem from several factors, including incomplete crystallization from the mother liquor or loss of material during isolation.

Troubleshooting Steps:

  • Optimize Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[5]

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents to find one where the compound is soluble when hot but has low solubility when cold.[9][10]

    • Mixed Solvent Systems: A carefully chosen mixed solvent system can fine-tune the solubility profile.[9]

  • Maximize Crystal Formation:

    • Increase Concentration: If the initial solution is too dilute, it may not become sufficiently supersaturated upon cooling. Carefully evaporate some of the solvent to increase the concentration before cooling.

    • Extended Cooling Time: Allow the crystallization to proceed for a longer period at a low temperature (e.g., in a refrigerator or freezer) to maximize the amount of product that crystallizes out of solution.

Q3: I'm getting very small, needle-like crystals. How can I obtain larger, more well-defined crystals?

A3: The formation of small or needle-like crystals often indicates a high rate of nucleation compared to the rate of crystal growth. [11] This can be influenced by the level of supersaturation and the presence of impurities.[12]

Troubleshooting Steps:

  • Control the Rate of Supersaturation:

    • Slower Cooling/Evaporation: As with "oiling out," a slower approach to generating supersaturation gives molecules more time to orient and grow on existing crystal lattices rather than forming new nuclei.[4][13]

    • Reduce Concentration: Starting with a slightly more dilute solution can favor the growth of fewer, larger crystals.[11]

  • Seeding:

    • Introduce a few small, high-quality crystals (seed crystals) into the slightly supersaturated solution.[11] These seeds provide a template for further crystal growth, directing the process towards larger crystals.

  • Solvent and Additives:

    • Solvent Choice: The solvent can influence crystal habit.[12] Experimenting with different solvents may lead to different crystal morphologies.

    • Habit Modifiers: In some cases, small amounts of additives can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting it in others, thus changing the crystal habit.[14][15]

Q4: My crystallized product has a lower purity than expected. How can I improve this?

A4: Impurities can be incorporated into the crystal lattice or trapped between crystals during the crystallization process. [16][17] The efficiency of purification by crystallization depends on the solubility of the impurities relative to the target compound.[9]

Troubleshooting Steps:

  • Optimize Crystallization Conditions:

    • Slower Growth: Rapid crystallization can trap impurities.[6] Slower crystal growth allows for more selective incorporation of the desired molecule into the lattice.

    • Washing: Ensure the isolated crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.[17]

  • Pre-Crystallization Purification:

    • If the starting material is highly impure, a single crystallization may not be sufficient. Consider a preliminary purification step, such as column chromatography, before the final crystallization.

  • Recrystallization:

    • A second crystallization of the purified material (recrystallization) can significantly improve purity.[7]

Q5: How do I know if I have a new polymorph?

A5: Polymorphs are different crystalline forms of the same compound. [18] They can exhibit different physical properties, such as melting point, solubility, and stability. Identifying them is crucial in pharmaceutical development.

Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms.[19][20] Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and other thermal events between polymorphs.[20][21]

  • Thermogravimetric Analysis (TGA): TGA can help determine if a crystal form is a solvate or a hydrate by measuring weight loss upon heating.[20][21]

  • Infrared (IR) Spectroscopy: Different polymorphs can show subtle differences in their IR spectra due to variations in intermolecular interactions.[19]

If you observe a different crystal habit, melting point, or PXRD pattern compared to a known form, you may have a new polymorph.

Experimental Protocols and Workflows

Solvent Selection Workflow

A systematic approach to solvent selection is critical for successful crystallization.[9]

Solvent_Selection start Start: Crude this compound solubility_test Small-Scale Solubility Test (e.g., Ethanol, Acetonitrile, Toluene, Ethyl Acetate) start->solubility_test hot_soluble Soluble in Hot Solvent? solubility_test->hot_soluble cold_insoluble Insoluble in Cold Solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider Mixed Solvent System hot_soluble->mixed_solvent No single_solvent Proceed with Single Solvent Crystallization cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end_good Outcome: Good Crystals single_solvent->end_good anti_solvent Proceed with Anti-Solvent Crystallization mixed_solvent->anti_solvent anti_solvent->end_good end_bad Outcome: Re-evaluate Solvents anti_solvent->end_bad

Caption: Decision workflow for selecting a suitable crystallization solvent system.

General Cooling Crystallization Protocol
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the this compound in a minimal amount of a suitable hot solvent.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.[17]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Logic for Crystallization Failure

Troubleshooting_Crystallization start Crystallization Attempt result Observe Outcome start->result no_crystals No Crystals Formed result->no_crystals Clear Solution oiling_out Oiling Out Occurs result->oiling_out Liquid Phase Separation small_needles Small/Needle-like Crystals result->small_needles Rapid Precipitation good_crystals Good Quality Crystals result->good_crystals Successful action1 Too Dilute? - Evaporate Solvent - Add Anti-solvent no_crystals->action1 action2 Too Concentrated/Fast Cooling? - Add More Solvent - Cool Slower oiling_out->action2 action3 High Nucleation Rate? - Cool Slower - Use Seeding small_needles->action3 action1->start Re-attempt action2->start Re-attempt action3->start Re-attempt

Sources

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid. This molecule is a critical intermediate in the development of various pharmaceutical agents, making its efficient and robust production essential. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this biaryl compound from laboratory scale to pilot or manufacturing scale.

The most prevalent and scalable method for constructing the pivotal carbon-carbon bond in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While highly effective, this reaction presents unique challenges during scale-up, including issues with reaction kinetics, impurity profiles, and product isolation. This document provides a structured, question-and-answer-based troubleshooting guide rooted in fundamental chemical principles and field-proven strategies to help you navigate these complexities successfully.

Section 1: The Synthetic Pathway - A Scalable Approach

The logical and most widely adopted synthetic route involves the Suzuki-Miyaura coupling between a substituted pyridine and a substituted benzoic acid derivative. The following scheme represents the most common disconnection approach.

Scheme 1: Primary Synthetic Route via Suzuki-Miyaura Coupling

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 3-Bromo-6-chloro-2-methylpyridine (or other halide) C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (e.g., SPhos, XPhos) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Toluene/H₂O, Dioxane) A->C Coupling Partner 1 B 4-(Boronic acid)benzoic acid (or boronate ester) B->C Coupling Partner 2 D This compound C->D Suzuki-Miyaura Cross-Coupling

Caption: Proposed Suzuki-Miyaura coupling workflow.

Baseline Experimental Protocol (Lab-Scale)

This protocol serves as a typical starting point. Scale-up will require significant modification and optimization.

  • Vessel Preparation: To a dry reaction vessel, add 4-(dihydroxyboryl)benzoic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents).

  • Inerting: Purge the vessel with an inert gas (Nitrogen or Argon) for at least 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene and Water (4:1 v/v).

  • Reactant Addition: Add 3-bromo-6-chloro-2-methylpyridine (1.0 equivalent) to the mixture.

  • Reaction: Heat the mixture to a controlled temperature (typically 80-100 °C) and monitor the reaction progress by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure. The crude product can then be purified, typically by recrystallization from a suitable solvent system (e.g., Ethanol/Water or IPA).

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the scale-up synthesis in a direct question-and-answer format.

Category A: Reaction Performance & Yield
Q1: My reaction has stalled or is showing low conversion, even with extended reaction times. What are the likely causes?

Answer: This is a frequent scale-up issue often tied to catalyst activity, mixing, or reagent quality.

  • Cause 1: Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. An inadequate inert atmosphere, impurities in starting materials, or solvents containing dissolved oxygen can poison the catalyst. On a larger scale, achieving a truly inert atmosphere is more challenging.

  • Cause 2: Poor Mass Transfer/Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of poor reactant mixing. The reaction is often heterogeneous (especially with an inorganic base), and effective mixing is crucial for the reactants to interact at the catalyst site.

    • Solution: Evaluate the reactor's agitation efficiency. Increase the stirring speed or consider a different impeller design (e.g., a pitched-blade turbine for better solid suspension).

  • Cause 3: Ineffective Base: The base plays a critical role in the transmetalation step of the catalytic cycle. If the base is not sufficiently soluble or its particle size is too large, its effective surface area is reduced, slowing the reaction.

    • Solution: Use a finely powdered, high-purity base. While K₂CO₃ is common, stronger bases like potassium phosphate (K₃PO₄) can sometimes accelerate stubborn couplings.[4]

Q2: I'm observing a significant drop in yield upon scaling up from the lab. Why is this happening?

Answer: A yield drop on scale-up is often a result of changes in the surface-area-to-volume ratio, which impacts heat transfer and impurity profiles.

  • Cause 1: Thermal Control Issues: Suzuki couplings are often exothermic. A small lab flask can dissipate heat easily, but a large reactor cannot. Uncontrolled temperature spikes can lead to thermal degradation of reactants, products, or the catalyst, directly causing yield loss and generating more impurities.

    • Solution: Implement strict temperature control with an appropriate reactor jacket and cooling system. Consider a semi-batch process where one reactant is added slowly to control the exotherm.

  • Cause 2: Increased Impurity Formation: Side reactions that were negligible at the lab scale can become significant at the manufacturing scale due to longer reaction times or higher temperatures. The most common side reaction is the homocoupling of the boronic acid to form a biphenyl dicarboxylic acid.

    • Solution: See the impurity section below for minimizing homocoupling. Rigorously control stoichiometry; an excess of the boronic acid can favor this side reaction.

  • Cause 3: Work-up and Isolation Losses: Processes that are simple in the lab, like extractions and filtrations, can be less efficient at scale, leading to physical loss of product.

    • Solution: Optimize the work-up procedure for the larger scale. Ensure phase separations are clean and allow adequate time. Optimize the crystallization process by studying solvent systems, cooling profiles, and seeding strategies to maximize recovery.

Category B: Impurity Profile & Purification
Q1: What are the common process-related impurities I should expect, and how can I identify them?

Answer: Understanding the potential impurity profile is critical for developing a robust purification strategy. The main impurities arise from starting materials and side reactions.

Impurity Name Origin Typical Analytical Signature (LC-MS) Mitigation Strategy
4,4'-Biphenyldicarboxylic acidHomocoupling of the boronic acid starting material.Distinct molecular ion peak (M+H)+ corresponding to C₁₄H₁₀O₄. Elutes as a more polar compound than the product on reverse-phase HPLC.Run the reaction under a strict inert atmosphere. Avoid excess boronic acid. Use ligands that favor cross-coupling over homocoupling.
6-Chloro-2-methyl-3-hydroxypyridineHydrolytic dehalogenation of the starting material or product.Molecular ion peak corresponding to C₆H₆ClNO.Ensure anhydrous conditions if possible, although often unavoidable with aqueous bases. Minimize reaction time and temperature.
Unreacted Starting MaterialsIncomplete reaction.Peaks corresponding to the molecular ions of 3-bromo-6-chloro-2-methylpyridine and 4-(dihydroxyboryl)benzoic acid.Optimize reaction conditions for full conversion (see Q1 in Category A).
Residual PalladiumFrom the catalyst.Not typically seen by LC-MS. Requires analysis by ICP-MS or AAS.Use palladium scavengers post-reaction. Optimize catalyst loading to use the minimum effective amount.
Q2: My final product is contaminated with residual palladium. What are the best methods for removal at scale?

Answer: Residual palladium is a major concern for pharmaceutical intermediates and APIs. Several scalable methods exist for its removal.

  • Method 1: Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon is a cost-effective method. The large surface area of the carbon adsorbs palladium species.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene). Add 5-10% w/w of activated carbon and stir for 2-4 hours at a slightly elevated temperature (40-50 °C). Filter the mixture through a pad of celite to remove the carbon.

  • Method 2: Thiol-Based Scavengers: Functionalized silica gels or resins containing thiol (-SH) groups are highly effective at chelating palladium.

    • Protocol: After the primary work-up, dissolve the crude product and stir it with a commercially available silica-thiol scavenger (1-5% w/w) for several hours. The scavenger is then removed by simple filtration. This method is highly efficient but can be more expensive than carbon.

  • Method 3: Crystallization: A well-designed crystallization process can be very effective at rejecting palladium impurities, which often remain in the mother liquor. This should be the primary purification method, with scavenging used as a polishing step if needed.

Q3: Crystallization of the final product is proving difficult, leading to low purity or an oily product. What strategies can I employ?

Answer: Crystallization is a critical final step that requires careful development.

  • Strategy 1: Solvent Screening: The choice of solvent is paramount. The ideal solvent (or solvent/anti-solvent pair) should dissolve the product at higher temperatures and have very low solubility for it at lower temperatures.

    • Action: Perform a systematic screen of common solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone) and anti-solvents (e.g., water, heptane).

  • Strategy 2: Control the Cooling Profile: Crashing the product out of solution by cooling too quickly will trap impurities and lead to small, difficult-to-filter crystals.

    • Action: Implement a slow, controlled cooling ramp in the reactor. A linear cooling rate of 10-20 °C per hour is a good starting point.

  • Strategy 3: Seeding: Introducing a small quantity of pure product crystals (seeding) at the point of supersaturation can promote the growth of large, uniform crystals and ensure the desired polymorphic form is obtained.

    • Action: Determine the supersaturation point and add 0.1-1% w/w of seed crystals. Hold at that temperature for a period (e.g., 1-2 hours) to allow for crystal growth before resuming cooling.

Section 3: Visual Workflows

Visual aids can clarify complex decision-making processes during troubleshooting.

Troubleshooting Workflow for Low Yield

G Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere (O₂ levels < 50 ppm?) Start->Check_Inert Check_Reagents Analyze Reagent Purity (Starting materials, base, solvent) Check_Inert->Check_Reagents Yes Improve_Inert Improve Degassing Increase N₂/Ar flow Check_Inert->Improve_Inert No Check_Mixing Evaluate Agitation (Vortex? Solid suspension?) Check_Reagents->Check_Mixing Yes Purify_Reagents Re-purify Starting Materials Use Anhydrous Solvents Check_Reagents->Purify_Reagents No Check_Temp Confirm Temperature Profile (Exotherm observed?) Check_Mixing->Check_Temp Yes Improve_Mixing Increase Stir Speed Change Impeller Check_Mixing->Improve_Mixing No Change_Catalyst Switch to Air-Stable Catalyst/ Ligand System Check_Temp->Change_Catalyst Yes (If all else fails) Control_Temp Slow Reagent Addition Improve Reactor Cooling Check_Temp->Control_Temp No End Yield Improved Improve_Inert->End Change_Catalyst->End Purify_Reagents->End Improve_Mixing->End Control_Temp->End

Caption: A decision tree for troubleshooting low reaction yield.

Mechanism of Byproduct Formation

G cluster_main Main Catalytic Cycle (Desired) cluster_side Homocoupling Side Reaction (Undesired) OA Oxidative Addition TM Transmetalation OA->TM Pd(0) -> Pd(II) -> Pd(0) RE Reductive Elimination TM->RE Pd(0) -> Pd(II) -> Pd(0) O2 Presence of O₂ TM->O2 Competition RE->OA Pd(0) -> Pd(II) -> Pd(0) Boronic 2x Ar-B(OH)₂ Boronic->O2 Homo Ar-Ar (Byproduct) O2->Homo

Caption: Simplified view of desired vs. undesired reaction pathways.

References
  • Royal Society of Chemistry. Supramolecular aqueous Suzuki-Miyaura coupling reaction catalyzed by a recyclable adamantyl-functionalized palladium N-heterocyclic carbene complex. RSC Advances. Available at: [Link]

  • AA Blocks. 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Available at: [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • ResearchGate. Kilogram-Scale Synthesis of 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine through a Suzuki–Miyaura Cross-Coupling Using Micellar Catalysis. Available at: [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Available at: [Link]

  • MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available at: [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound in solution. By understanding the inherent chemical liabilities of this molecule and implementing the strategies outlined below, you can ensure the integrity of your experimental results and the robustness of your formulations.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: The primary routes of degradation for this compound are anticipated to be photodegradation, due to the chloropyridine moiety, and hydrolysis, particularly of the benzoic acid group under certain pH conditions. The presence of reactive excipients or inappropriate storage conditions (e.g., exposure to light, extreme temperatures) can also accelerate degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q3: Are there any solvents I should avoid when preparing solutions of this compound?

A3: Protic solvents, especially under conditions of elevated temperature or in the presence of acidic or basic catalysts, could potentially participate in hydrolysis or other degradation reactions. While common organic solvents like DMSO and ethanol are often used for initial dissolution, their long-term impact on stability should be evaluated. For aqueous formulations, the use of well-characterized and purified water is essential to avoid contaminants that could catalyze degradation.

Q4: How should I store my stock and working solutions to maximize stability?

A4: To minimize degradation, solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation. Storage at reduced temperatures (2-8°C) is also recommended to slow down potential hydrolytic and oxidative degradation. For long-term storage, consider storing aliquots at -20°C or below, but be mindful of potential freeze-thaw issues.

Troubleshooting Guide: Addressing Instability in Solution

Issue 1: Rapid Loss of Purity Observed by HPLC Analysis

If you are observing a rapid decrease in the main peak area and the appearance of new peaks in your HPLC chromatogram, it is a clear indication of chemical degradation. The following troubleshooting steps will help you identify the cause and find a solution.

Potential Cause 1: Photodegradation

The chloropyridine ring in the molecule is a known chromophore and is susceptible to degradation upon exposure to UV and even visible light.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glassware or wrap your containers in aluminum foil.

    • Minimize Exposure: During experimental procedures, minimize the exposure of your solutions to ambient light.

    • Photostability Study: To confirm photolability, expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample stored in the dark.

Potential Cause 2: Hydrolysis

The benzoic acid moiety can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[6][7][8]

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your solution. If it is outside the optimal range, adjust it using appropriate buffers.

    • pH-Rate Profile: Conduct a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to determine the pH at which the compound is most stable.

    • Buffer Selection: Use buffers to maintain the pH in the desired range. Citrate, acetate, and phosphate buffers are commonly used in pharmaceutical formulations.[9]

Potential Cause 3: Incompatible Solvents or Excipients

The choice of solvent and excipients can significantly impact the stability of the active pharmaceutical ingredient (API).[9][10][11][12][13]

  • Troubleshooting Steps:

    • Solvent Evaluation: If using co-solvents, evaluate the stability of the compound in each solvent individually and in the final mixture.

    • Excipient Compatibility Study: Perform a compatibility study by mixing the API with individual excipients (e.g., fillers, binders, lubricants) and storing them under accelerated conditions (e.g., elevated temperature and humidity).[5][8][14][15] Analyze the mixtures at various time points for the appearance of degradation products.

    • Reactive Impurities: Be aware that some excipients may contain reactive impurities that can degrade the API.[5]

Issue 2: Color Change or Precipitation in Solution

The formation of colored species or precipitates can be a sign of degradation or solubility issues.

Potential Cause 1: Formation of Degradation Products

Degradation products may have different solubility profiles or be colored, leading to visual changes in the solution.

  • Troubleshooting Steps:

    • Characterize Degradants: Use analytical techniques such as LC-MS/MS to identify the structure of the degradation products. This can provide valuable clues about the degradation pathway.[10]

    • Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[4][11][16][17][18] This will help in developing a stability-indicating analytical method.[19][20][21][22]

Potential Cause 2: pH-Dependent Solubility

The solubility of this compound is expected to be pH-dependent due to the carboxylic acid group.

  • Troubleshooting Steps:

    • Solubility Profile: Determine the solubility of the compound at different pH values.

    • Adjust pH: If precipitation is observed, adjust the pH of the solution to a range where the compound is more soluble.

    • Use of Co-solvents: In some cases, the addition of a co-solvent (e.g., ethanol, propylene glycol) can improve solubility. However, the impact on stability must be assessed.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][17][18]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method to determine the extent of degradation and to profile the degradation products.

Protocol 2: Excipient Compatibility Study

This study helps in selecting appropriate excipients for formulation development.[5][8][14][15]

1. Sample Preparation:

  • Prepare binary mixtures of the API and each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 ratio.

  • Also, prepare a sample of the API alone as a control.

2. Storage Conditions:

  • Store the samples under accelerated conditions, for example, at 40°C/75% RH and 50°C/75% RH for 4 weeks.

3. Sample Analysis:

  • At initial, 1, 2, and 4-week time points, analyze the samples by HPLC for the appearance of new degradation peaks and any change in the physical appearance of the mixture.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress Condition% DegradationMajor Degradants (Retention Time)
0.1 M HCl, 60°C, 24h15%4.5 min, 6.2 min
0.1 M NaOH, RT, 24h40%3.8 min, 5.1 min
3% H₂O₂, RT, 24h25%7.8 min
Heat (105°C), 24h5%Minor peaks
Light (ICH Q1B)30%8.2 min, 9.5 min

Visualization of Key Concepts

Potential Degradation Pathways

A This compound B Photodegradation Products (e.g., Dechlorinated species) A->B Light (UV/Vis) C Hydrolysis Products (e.g., Ring-opened species) A->C H₂O (Acid/Base catalysis) D Oxidative Products (e.g., N-oxides) A->D Oxidizing agents Start Instability Observed (e.g., Purity Loss, Color Change) CheckLight Is the solution protected from light? Start->CheckLight ProtectLight Implement light protection (Amber vials, foil) CheckLight->ProtectLight No CheckpH Is the pH within the optimal range? CheckLight->CheckpH Yes ProtectLight->CheckpH AdjustpH Adjust and buffer pH CheckpH->AdjustpH No CheckExcipients Are excipients/solvents compatible? CheckpH->CheckExcipients Yes AdjustpH->CheckExcipients Reformulate Select alternative excipients/solvents CheckExcipients->Reformulate No End Stability Improved CheckExcipients->End Yes Reformulate->End

Caption: A decision tree for troubleshooting solution instability.

References

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  • Stapleton, D. R., Konstantinou, I., Hela, D., & Papadaki, M. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines.
  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of hazardous materials, 321, 753–763. [Link]

  • Stapleton, D. R., & Mantzavinos, D. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.
  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330.
  • Ortega-Liébana, M. C., Sánchez-López, E., Hidalgo-Carrillo, J., Marinas, A., Marinas, J. M., & Urbano, F. J. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis.
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  • AA Blocks. (n.d.). 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. Retrieved January 15, 2026, from [Link]

  • Harino, H., & Mori, T. (2008). Degradation of triphenylborane-pyridine antifouling agent in water by copper ions.
  • PubChem. (n.d.). 4-Chloro-N-(6-methoxy-3-pyridyl)anthranilic acid. In PubChem. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid. In PubChem. Retrieved January 15, 2026, from [Link]

Sources

addressing regioselectivity in reactions involving 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies.

Introduction: Understanding the Molecule's Electronic Landscape

This compound is a bi-aryl scaffold featuring two distinct aromatic systems with competing electronic demands. A successful synthetic strategy hinges on understanding where and why reactions will occur.

  • The Pyridine Ring: This ring is electron-deficient due to the inherent electronegativity of the nitrogen atom. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNA_r_) but resistant to Electrophilic Aromatic Substitution (SEA_r_) .[1][2] The chloro-substituent at the 6-position is an excellent leaving group and a prime site for cross-coupling reactions.

  • The Benzoic Acid Ring: This ring is deactivated towards electrophilic attack by the electron-withdrawing carboxylic acid group, which directs incoming electrophiles to the meta positions. Steric hindrance from the bulky pyridinyl substituent further complicates reactions on this ring.

This guide addresses the most common regioselectivity challenges encountered in the laboratory through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the primary reactive sites and how do I predict regioselectivity?

Answer: The reactivity of this molecule is dominated by three key regions, each with distinct chemical personalities. Predicting the outcome of a reaction depends on the type of reagents used (nucleophilic, electrophilic, or organometallic).

  • C6-Cl Bond on the Pyridine Ring: This is the most versatile reaction site. The electron-withdrawing pyridine nitrogen activates this position for both Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[2][3]

  • The Carboxylic Acid Group (-COOH): This functional group undergoes standard transformations such as esterification, amidation, and reduction. The primary challenge is achieving chemoselectivity, ensuring that reagents intended for the acid do not react with the C-Cl bond.

  • The Aromatic Rings (C-H bonds): Both rings are generally unreactive towards electrophilic substitution under standard conditions due to the deactivating nature of the pyridine nitrogen and the carboxylic acid group.[1]

The diagram below illustrates the molecule's electronic properties that govern this reactivity.

Caption: Diagram 1: Electronic Reactivity Map.

FAQ 2: I'm struggling with a Nucleophilic Aromatic Substitution (SNA_r_). Why are my yields low?

Answer: Low yields in SNA_r_ reactions on this substrate are typically traced back to one of three factors: insufficient activation of the ring, poor nucleophilicity, or side reactions involving the carboxylic acid. The reaction proceeds via a resonance-stabilized carbanion known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount for a successful reaction.

Troubleshooting SNA_r_ Reactions
IssueRoot Cause AnalysisRecommended Solution
No or Slow Reaction The nucleophile may be too weak. The pyridine ring, while activated, still requires a potent nucleophile.Use a stronger nucleophile (e.g., an alkoxide or thiolate instead of an alcohol or thiol). Alternatively, increase the reaction temperature, but monitor for decomposition.
The solvent may not be optimal. Aprotic polar solvents (e.g., DMF, DMSO, NMP) are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.Switch to a high-boiling point aprotic polar solvent like DMSO or NMP and heat the reaction.
Side Product Formation The nucleophile is also a strong base and is deprotonating the carboxylic acid, leading to a complex mixture.Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNA_r_ step. The ester can be hydrolyzed post-substitution.
The reaction temperature is too high, causing decomposition or undesired side reactions.Run the reaction at the lowest temperature that affords a reasonable rate. Consider microwave irradiation for controlled, rapid heating.
Experimental Protocol: SNA_r_ with Methoxide
  • Esterification (Protection): To a solution of this compound (1.0 eq) in methanol (0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool, remove the solvent under reduced pressure, and neutralize with saturated NaHCO₃ solution. Extract the methyl ester product with ethyl acetate.

  • SNA_r_ Reaction: Dissolve the methyl ester (1.0 eq) in anhydrous DMF (0.5 M). Add sodium methoxide (2.0 eq) portion-wise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Hydrolysis (Deprotection): Dissolve the crude product in a 1:1 mixture of THF/water and add LiOH (3.0 eq). Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC). Acidify the mixture with 1N HCl to precipitate the product, filter, wash with water, and dry.

FAQ 3: My Suzuki-Miyaura coupling at the C-Cl bond is not working. What catalyst system should I use?

Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 6-position.[3][6] However, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more specialized catalyst systems. Furthermore, the presence of the acidic carboxylic acid proton requires careful selection of the base.

The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3] A failure in any of these steps will halt the reaction.

Suzuki_Troubleshooting start Start: Low Suzuki Coupling Yield q1 Is Oxidative Addition Sluggish? (C-Cl bond is strong) start->q1 s1 Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) with Pd₂(dba)₃ or Pd(OAc)₂ q1->s1 Yes q2 Is Transmetalation Inefficient? q1->q2 No s1->q2 s2 Ensure boronic acid is high quality. Consider using a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄). q2->s2 Yes q3 Is the Catalyst Decomposing? q2->q3 No s2->q3 s3 Use a pre-catalyst (e.g., SPhos-Pd-G3). Ensure the reaction is thoroughly degassed to remove oxygen. q3->s3 Yes end_node Result: Improved Yield q3->end_node No s3->end_node

Caption: Diagram 2: Troubleshooting workflow for Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For this substrate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) is a robust choice.

  • Solvent & Degassing: Add a 4:1 mixture of Dioxane/Water (0.1 M). Bubble argon or nitrogen through the mixture for 20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90-100 °C under an inert atmosphere. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture and dilute it with water. Acidify to pH ~4 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

FAQ 4: Can I perform an electrophilic substitution, like nitration, on this molecule?

Answer: Direct electrophilic aromatic substitution (SEA_r_) on this compound is extremely challenging and not recommended for practical synthesis.[1][7][8]

  • On the Pyridine Ring: The pyridine nitrogen is strongly deactivating and protonates under the acidic conditions required for most SEA_r_ reactions (e.g., nitration, sulfonation), further increasing its deactivating effect. This makes the ring exceptionally resistant to attack by electrophiles.[1]

  • On the Benzoic Acid Ring: The carboxylic acid group is a strong deactivating group and a meta-director.[7] The positions meta to the carboxylic acid are also ortho to the very bulky pyridinyl substituent, resulting in severe steric hindrance that will likely prevent the reaction.

Alternative Strategy: If functionalization of the benzoic acid ring is required, it is far more effective to start with an already substituted benzoic acid derivative and perform the Suzuki coupling to build the final molecule. This "late-stage coupling" approach avoids the regioselectivity and reactivity problems of direct SEA_r_.

FAQ 5: How can I selectively perform reactions on the carboxylic acid without affecting the chloro-pyridine?

Answer: Chemoselectivity is achievable by choosing reaction conditions that are specific to the carboxylic acid and mild enough not to trigger SNA_r_ at the C-Cl bond.

Method 1: Fischer Esterification (for Esters)
  • Principle: This acid-catalyzed reaction uses an alcohol as both the solvent and the nucleophile. The conditions are not nucleophilic enough to displace the chloride on the pyridine ring.

  • Protocol: Reflux the starting material in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid (e.g., H₂SO₄, HCl).

Method 2: Amide Coupling via an Acid Chloride
  • Principle: This two-step process first activates the carboxylic acid as a highly reactive acid chloride, which then readily reacts with an amine nucleophile. The reaction is typically fast and can be performed at low temperatures, preserving the C-Cl bond.

  • Protocol:

    • Gently reflux the starting material in thionyl chloride (SOCl₂) until the solid dissolves and gas evolution ceases. Carefully remove the excess SOCl₂ in vacuo.

    • Dissolve the resulting crude acid chloride in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF).

    • Add the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (NEt₃, 1.5 eq) at 0 °C. Stir until the reaction is complete.

References
  • Electrophilic Aromatic Substitution. (n.d.). LibreTexts. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Electrophilic aromatic substitution. (2024). Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2024). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution (EAS Reactions). (2021). YouTube. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid. (n.d.). AA Blocks. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

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Validation & Comparative

Validating the Biological Target of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid: A Comparative Guide to RORγt Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology and drug discovery, the validation of a novel compound's biological target is a critical step in its development as a potential therapeutic. This guide provides an in-depth, technical comparison of methodologies to validate the biological target of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid , a compound with structural similarities to known inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3][4]

This document will navigate the experimental journey of confirming RORγt as the direct target of this novel benzoic acid derivative, which for the purpose of this guide, we will refer to as Compound X . We will explore a multi-tiered validation approach, from initial biochemical assays to cellular and in vivo models, comparing the hypothetical performance of Compound X against established RORγt inhibitors.

The RORγt-Th17-IL-17 Axis: A Key Therapeutic Target

RORγt is indispensable for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][4][5] The IL-23/IL-17 axis, driven by RORγt, plays a crucial role in the inflammatory cascade of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2] Therefore, small molecule inhibitors of RORγt represent a promising therapeutic strategy to dampen this inflammatory response.[2][4][5]

The validation process for a putative RORγt inhibitor like Compound X is designed to answer three fundamental questions:

  • Does the compound directly bind to RORγt?

  • Does this binding event translate into functional inhibition of RORγt activity in a cellular context?

  • Does this cellular inhibition lead to a measurable therapeutic effect in a disease-relevant in vivo model?

Below is a diagram illustrating the central role of RORγt in the Th17 signaling pathway.

RORyt_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds STAT3 STAT3 IL-23R->STAT3 Activates RORyt RORγt STAT3->RORyt Induces Expression IL-17_Gene IL-17 Gene RORyt->IL-17_Gene Promotes Transcription Compound_X Compound X (Putative Inhibitor) Compound_X->RORyt Inhibits

Caption: The RORγt signaling pathway in Th17 cells.

Tier 1: Biochemical Assays for Direct Target Engagement

The initial step in target validation is to ascertain a direct physical interaction between Compound X and the RORγt protein. Biochemical assays are instrumental in quantifying this binding affinity and providing the first piece of evidence for target engagement.

A widely used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay . This assay measures the displacement of a known ligand or co-activator peptide from the RORγt ligand-binding domain (LBD).

Experimental Protocol: RORγt TR-FRET Co-activator Displacement Assay
  • Reagents: Recombinant human RORγt-LBD, a fluorescently labeled co-activator peptide (e.g., from RIP140), and Compound X.

  • Procedure:

    • Incubate the RORγt-LBD with the fluorescently labeled co-activator peptide in an appropriate assay buffer.

    • Add varying concentrations of Compound X or a reference inhibitor (e.g., SR2211).

    • After incubation, measure the TR-FRET signal.

  • Principle: If Compound X binds to the RORγt-LBD, it will displace the co-activator peptide, leading to a decrease in the FRET signal.

  • Data Analysis: The results are typically plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Performance Data (Hypothetical)
CompoundTR-FRET IC50 (nM)Notes
Compound X 85Potent displacement of co-activator peptide.
SR2211100A known RORγt inhibitor, serving as a positive control.
T0901317>10,000A compound known to not inhibit RORγt in this manner, serving as a negative control.[1]

Tier 2: Cellular Assays for Functional Activity

Demonstrating direct binding is necessary but not sufficient. The next crucial step is to confirm that this binding event translates into a functional consequence within a living cell. Cellular assays are designed to measure the inhibition of RORγt-mediated gene transcription and downstream cytokine production.

RORγt Reporter Gene Assay

A common method to assess the transcriptional activity of RORγt is a reporter gene assay. This involves using a cell line (e.g., Jurkat T-cells) engineered to express a reporter gene (e.g., luciferase) under the control of RORγt response elements (ROREs).

Experimental Protocol: RORγt-LBD/GAL4 Reporter Assay
  • Cell Line: Jurkat T-cells stably expressing a GAL4-RORγt-LBD fusion protein and a luciferase reporter gene driven by a GAL4 upstream activating sequence.

  • Procedure:

    • Culture the reporter cells in the presence of varying concentrations of Compound X or a reference inhibitor.

    • After an appropriate incubation period, lyse the cells and measure luciferase activity.

  • Principle: Inhibition of RORγt transcriptional activity by Compound X will result in a dose-dependent decrease in luciferase expression.

Th17 Differentiation and Cytokine Production Assay

To assess the effect of Compound X on a more physiologically relevant process, its ability to inhibit the differentiation of naive CD4+ T cells into Th17 cells and the subsequent production of IL-17A is measured.[5]

Experimental Protocol: Human Th17 Differentiation Assay
  • Cell Source: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Culture the naive T cells under Th17 polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFN-γ/IL-4 antibodies).

    • Treat the cells with varying concentrations of Compound X.

    • After 3-5 days, measure the concentration of IL-17A in the culture supernatant by ELISA.

  • Principle: If Compound X is an effective RORγt inhibitor, it will suppress the differentiation of Th17 cells and consequently reduce the amount of secreted IL-17A.[5]

Comparative Performance Data (Hypothetical)

CompoundReporter Assay IC50 (nM)Th17 IL-17A IC50 (nM)
Compound X 150250
SR2211418~500
Digoxin~200~300

digraph "Validation_Workflow" {
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"Compound_X" [label="Compound X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Biochemical" [label="Tier 1: Biochemical Assays\n(TR-FRET)", fillcolor="#FBBC05"]; "Cellular" [label="Tier 2: Cellular Assays\n(Reporter, Th17 Differentiation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "InVivo" [label="Tier 3: In Vivo Models\n(Antigen-Induced Arthritis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Compound_X" -> "Biochemical" [label="Direct Binding?"]; "Biochemical" -> "Cellular" [label="Functional Activity?"]; "Cellular" -> "InVivo" [label="Therapeutic Effect?"]; }

Caption: Tiered approach for RORγt target validation.

Tier 3: In Vivo Models for Preclinical Efficacy

The final and most rigorous test of target validation is to demonstrate efficacy in a preclinical animal model of a Th17-driven disease. Success in this tier provides strong evidence that the compound's mechanism of action is relevant to the disease pathology.

Antigen-Induced Arthritis (AIA) Model in Rats

The AIA model is a well-established in vivo system to evaluate the efficacy of anti-inflammatory compounds, where the pathology is known to be dependent on the Th17/IL-17 axis.[2]

Experimental Protocol: AIA Model
  • Animal Model: Immunize rats with a relevant antigen (e.g., methylated bovine serum albumin).

  • Procedure:

    • After immunization, induce arthritis by intra-articular injection of the antigen.

    • Administer Compound X or a vehicle control orally at various doses.

    • Monitor disease progression by measuring knee swelling and other clinical scores.

    • At the end of the study, collect tissues for histological analysis and measure IL-17A levels in ex vivo recall assays.[2]

  • Principle: An effective RORγt inhibitor like Compound X should reduce knee swelling, improve histological scores, and decrease IL-17A production in the treated animals.

Comparative In Vivo Efficacy Data (Hypothetical)
TreatmentDose (mg/kg, p.o.)Inhibition of Knee Swelling (%)Reduction in IL-17A Production (%)
Compound X 306570
Known RORγt Inhibitor306065
Vehicle-00

Conclusion

The validation of this compound (Compound X) as a bona fide RORγt inhibitor requires a systematic and multi-faceted approach. By progressing through biochemical, cellular, and in vivo assays, researchers can build a compelling case for its mechanism of action. The hypothetical data presented in this guide illustrates how Compound X would compare favorably to known RORγt inhibitors, demonstrating its potential as a novel therapeutic agent for Th17-mediated autoimmune diseases. This rigorous validation process is essential for advancing promising compounds from the bench to the clinic.

References

  • Saenz S.A., Local A., Carr T., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One. [Link]

  • Abgenex. ROR-gamma(t) Reporter Assay. Abgenex. [Link]

  • Huh, J. R., et al. (2013). Small molecule mediated inhibition of RORγ-dependent gene expression and autoimmune disease pathology in vivo. Journal of Leukocyte Biology. [Link]

  • Abeomics. ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics. [Link]

  • Guendisch, U., et al. (2017). Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo. PLoS ONE. [Link]

  • Gege, C., et al. (2019). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in Immunology. [Link]

  • Guntermann, C., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS One. [Link]

  • Gege, C., et al. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. [Link]

  • Li, Y., et al. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Frontiers in Immunology. [Link]

  • Wang, Z. (2020). ROR-gamma-t Inhibition Reduces Lung Cancer Development in Mice. eScholarship.org. [Link]

  • INDIGO Biosciences. Human RORγ Reporter Assay Kit. INDIGO Biosciences. [Link]

  • ResearchGate. Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present). ResearchGate. [Link]

  • Mele, D. A., et al. (2017). Identification of an allosteric binding site for RORγt inhibition. Nature Communications. [Link]

  • Xiang, H. Y. (2018). ROR(GMMA)T Modulating Activity for the Treatment of Cancers. ACS Medicinal Chemistry Letters. [Link]

  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology. [Link]

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A Comparative Analysis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the pyridine-benzoic acid scaffold represents a privileged structure in the design of targeted therapies, particularly kinase inhibitors. This guide provides an in-depth comparative analysis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, a compound of significant interest, with its structurally similar analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential activity and physicochemical properties through a detailed examination of the structure-activity relationships (SAR) of closely related compounds. This guide will delve into the synthesis, structural features, and hypothetical biological activity of these molecules, supported by established experimental protocols for their evaluation.

The Pyridine-Benzoic Acid Scaffold: A Cornerstone in Kinase Inhibition

The bi-aryl linkage of a pyridine and a benzoic acid moiety creates a three-dimensional structure that can effectively interact with the ATP-binding pocket of various kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group of the benzoic acid can form crucial interactions with basic residues in the kinase domain. Substituents on both rings play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

A prime example of the therapeutic success of this scaffold is Nilotinib, a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). A key intermediate in its synthesis is 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, which highlights the importance of the pyridinyl-phenylamine linkage in achieving high-affinity binding.[1][2][3][4][5]

Structural Analysis of this compound and its Analogs

To understand the potential of this compound, we will compare it with a series of hypothetical and known analogs. The key points of variation will be the substituents on both the pyridine and benzoic acid rings.

Table 1: Structural Comparison of 4-(Pyridin-3-yl)benzoic Acid Analogs
Compound IDStructureKey FeaturesHypothesized Impact on Activity
Target Compound This compound - Chlorine at C6 of pyridine- Methyl at C2 of pyridineThe electron-withdrawing chlorine atom may enhance binding affinity through halogen bonding or by modulating the pKa of the pyridine nitrogen. The methyl group could provide beneficial steric interactions within the ATP binding pocket.
Analog 1 4-(Pyridin-3-yl)benzoic acid Unsubstituted parent scaffoldBaseline activity, serving as a reference for the effect of substituents.
Analog 2 4-(6-Chloropyridin-3-yl)benzoic acid Chlorine at C6 of pyridineIncreased potency compared to Analog 1 due to the electron-withdrawing nature of chlorine.
Analog 3 4-(2-Methylpyridin-3-yl)benzoic acid Methyl at C2 of pyridineThe steric bulk of the methyl group could either enhance or decrease activity depending on the specific kinase target's topology.
Analog 4 4-(6-Chloro-2-methylpyridin-3-yl)-2-fluorobenzoic acid Fluoro at C2 of benzoic acidThe fluorine atom can alter the conformation of the benzoic acid ring and potentially form additional interactions, influencing selectivity.

The rationale for this comparative set is to dissect the contribution of each substituent. The chlorine atom at the 6-position of the pyridine ring is a common feature in many kinase inhibitors and is often associated with increased potency.[6] The methyl group at the 2-position can provide a "twist" to the bi-aryl system, which can be crucial for fitting into specific kinase pockets and improving selectivity.

Synthetic Pathways: Accessing the Scaffold

The synthesis of these bi-aryl compounds is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This versatile reaction allows for the efficient formation of the C-C bond between the pyridine and benzoic acid rings.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridinyl)benzoic Acid Derivatives

This protocol provides a general procedure for the synthesis of the target compound and its analogs.

Materials:

  • Appropriately substituted bromopyridine (e.g., 3-bromo-6-chloro-2-methylpyridine)

  • Appropriately substituted phenylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired benzoic acid derivative.

  • The crude product can be further purified by recrystallization or column chromatography.

Suzuki_Coupling Bromopyridine Substituted Bromopyridine Catalyst Pd Catalyst + Base Bromopyridine->Catalyst BoronicAcid Substituted Phenylboronic Acid BoronicAcid->Catalyst Product 4-(Pyridinyl)benzoic Acid Derivative Catalyst->Product Heat Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst Workup Aqueous Workup & Purification Product->Workup Kinase_Assay cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compounds Kinase Add Kinase/Substrate Mixture to Plate Compound->Kinase Add 50 nL ATP Add ATP Solution Kinase->ATP Incubate1 Incubate 1 hr at RT ATP->Incubate1 DetectionReagent Add Luminescence Reagent Incubate1->DetectionReagent Incubate2 Incubate 10 min at RT DetectionReagent->Incubate2 ReadPlate Measure Luminescence Incubate2->ReadPlate Calculate Calculate % Inhibition ReadPlate->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Inferred Structure-Activity Relationship and Future Directions

Based on the analysis of related compounds, we can hypothesize the following SAR for the this compound scaffold:

  • The 6-chloro substituent on the pyridine ring is likely to enhance potency against a range of kinases compared to the unsubstituted analog. This is a well-established trend in kinase inhibitor design. [6]* The 2-methyl group on the pyridine ring will likely influence selectivity. Its steric bulk may prevent binding to some kinases while promoting favorable interactions with others.

  • The carboxylic acid at the 4-position of the benzoic acid is a key pharmacophore for interaction with the kinase hinge region or other polar residues.

  • Substitutions on the benzoic acid ring can be explored to fine-tune properties. For instance, introducing small electron-withdrawing groups like fluorine could improve potency and metabolic stability.

To validate these hypotheses, the synthesized compounds should be screened against a panel of kinases to determine their potency and selectivity profile. Promising candidates can then be further evaluated in cell-based assays and in vivo models.

Conclusion

References

  • Processes and useful intermediates for the synthesis of the tyrosine kinase inhibitors Formula (II) nilotinib and Formula (IV) imatinib. Google Patents.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. URL: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. URL: [Link]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Chemistry Portal. URL: [Link]

  • N-(3-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivatives. Google Patents.
  • Selected Publications and Patents from 2005–2019. Curia Global. URL: [Link]

  • Pyridine compounds as inhibitors of kinase. Google Patents.
  • Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed. URL: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. URL: [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. URL: [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. URL: [Link]

  • Synthesis and Identification ofT[1][7][8]riazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. URL: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. URL: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. URL: [Link]

  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid. PharmaCompass.com. URL: [Link]

  • 4-Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2-Yl Amino)-Benzoic Acid. Molkem. URL: [Link]

  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. ResearchGate. URL: [Link]

  • Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. PubChem. URL: [Link]

  • Design, synthesis, and biological evaluation of a series of novel cordycepin derivatives. National Institutes of Health. URL: [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. URL: [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ResearchGate. URL: [Link]

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A Comparative Guide to the Structural Confirmation of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid and its derivatives, which hold potential as therapeutic agents, a precise understanding of their atomic arrangement is paramount. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside alternative techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Structural Verification

The journey from a promising molecule to a viable drug candidate is paved with rigorous analytical challenges. The precise spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties, including its interaction with protein targets. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, the initial confirmation of a compound's structure is a critical, non-negotiable step in the pharmaceutical pipeline.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (scXRD) remains the most powerful and widely used technique for determining the absolute structure of small molecules.[1][2] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the positions of individual atoms and the nature of their chemical bonds can be deduced with exceptional accuracy.[3][4]

The Crystallographic Workflow: A Step-by-Step Protocol

The successful application of X-ray crystallography hinges on a meticulous experimental workflow. Each step is critical for obtaining a high-quality crystal structure that accurately represents the molecule of interest.

1. Crystallization: The Art and Science of Growing Quality Crystals

The first and often most challenging step is obtaining a single crystal of the this compound derivative that is of sufficient size and quality.[3][5] This involves a process of slow, controlled precipitation from a supersaturated solution.

  • Rationale: A well-ordered crystal lattice is essential for the coherent diffraction of X-rays. Imperfections such as cracks, twinning, or the inclusion of solvent can degrade the quality of the diffraction data.[3]

  • Protocol:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to identify conditions where the compound has moderate solubility. For pyridine-benzoic acid derivatives, solvents like ethanol, acetonitrile, or mixtures with water are often good starting points.[6][7]

    • Supersaturation: Prepare a nearly saturated solution of the compound at an elevated temperature.

    • Slow Cooling/Evaporation: Allow the solution to cool to room temperature slowly or allow the solvent to evaporate gradually over several days to weeks. This slow process encourages the formation of a single, well-ordered crystal rather than a polycrystalline powder.[4] Vapor diffusion is another common and effective technique.[8]

2. Data Collection: Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[4][5] The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[3]

  • Rationale: The angles and intensities of the diffracted X-rays contain the information needed to determine the arrangement of atoms within the crystal.[3] Modern diffractometers with high-brilliance X-ray sources can significantly reduce data collection times and improve data quality, especially for small or weakly diffracting crystals.[9]

  • Workflow Diagram:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystallization Crystallization of This compound derivative Mounting Crystal Mounting on Goniometer Crystallization->Mounting XRay_Beam Exposure to Monochromatic X-ray Beam Mounting->XRay_Beam Diffraction Recording Diffraction Pattern XRay_Beam->Diffraction Indexing Indexing & Integration Diffraction->Indexing Phase_Problem Solving the Phase Problem Indexing->Phase_Problem Refinement Structure Refinement Phase_Problem->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure Analytical_Synergy MS Mass Spectrometry (Molecular Weight & Formula) Confirmed_Structure Confirmed Structure MS->Confirmed_Structure Support NMR NMR Spectroscopy (Connectivity & Solution Structure) NMR->Confirmed_Structure Support XRay X-ray Crystallography (Absolute 3D Structure) XRay->Confirmed_Structure Proposed_Structure Proposed Structure of This compound derivative Proposed_Structure->MS Proposed_Structure->NMR Proposed_Structure->XRay Definitive Confirmation

Sources

Navigating the Structure-Activity Landscape of Pyridinylbenzoic Acid Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the quest for novel therapeutics targeting inflammatory diseases, the inhibition of p38 mitogen-activated protein (MAP) kinase has emerged as a promising strategy. This enzyme plays a pivotal role in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Among the diverse chemical scaffolds investigated as p38 MAP kinase inhibitors, derivatives of 4-(pyridin-3-yl)benzoic acid have garnered significant attention. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to the 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid scaffold, offering insights into the molecular features crucial for potent and selective inhibition.

While a specific, publicly available, comprehensive SAR study on this compound analogs with detailed experimental data is not readily found in the surveyed literature, we can infer key trends by examining closely related series of pyridinyl-containing aromatic compounds that have been evaluated as p38 MAP kinase inhibitors.

The Core Scaffold: A Privileged Motif for p38 Inhibition

The 4-(pyridin-3-yl)benzoic acid core represents a fundamental pharmacophore for engaging the ATP-binding site of p38 MAP kinase. The pyridine nitrogen is crucial for forming a key hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme. The benzoic acid moiety often interacts with a solvent-exposed region, and its modification can influence solubility and pharmacokinetic properties. The biaryl linkage between the pyridine and benzene rings provides a rigid framework to orient the key interacting groups.

Structure-Activity Relationship (SAR) Analysis: Key Modifications and Their Impact

The following sections dissect the impact of structural modifications at various positions of the general pyridinylbenzoic acid scaffold, drawing parallels to what would be expected for analogs of this compound.

Modifications on the Pyridine Ring

Substituents on the pyridine ring can significantly modulate potency and selectivity. In the context of the this compound scaffold, the 6-chloro and 2-methyl groups are critical.

  • The 6-Chloro Group: The presence of a halogen, such as chlorine, at the 6-position of the pyridine ring can enhance inhibitory activity. This is often attributed to favorable interactions within a hydrophobic pocket adjacent to the hinge region.

  • The 2-Methyl Group: A small alkyl group, like methyl, at the 2-position can provide beneficial steric and hydrophobic interactions. However, larger substituents at this position may lead to a decrease in potency due to steric clashes.

Modifications on the Benzoic Acid Ring

Alterations to the benzoic acid portion of the molecule primarily influence pharmacokinetic properties but can also impact target engagement.

  • Position of the Carboxylic Acid: The para-position of the carboxylic acid on the benzene ring is generally optimal for maintaining activity.

  • Bioisosteric Replacements of the Carboxylic Acid: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or acylsulfonamides, is a common strategy to improve metabolic stability and cell permeability while retaining the key interactions.

  • Ring Substituents: The introduction of small, lipophilic groups on the benzene ring can modulate the compound's overall physicochemical profile.

Comparative Inhibitory Potency: An Illustrative Overview

To illustrate the potential SAR trends for this compound analogs, the following table presents hypothetical, yet representative, data based on established principles for p38 MAP kinase inhibitors.

Compound Modification from Core Scaffold p38α IC50 (nM) Commentary
1 (Core) This compound50Represents the baseline potency of the core scaffold.
2 Removal of 6-Chloro group500Demonstrates the importance of the halogen for potency.
3 Replacement of 2-Methyl with Ethyl150Shows some tolerance for small alkyl groups at this position.
4 Replacement of 2-Methyl with Isopropyl800Indicates that bulkier groups may lead to steric hindrance.
5 Replacement of Carboxylic Acid with Tetrazole65A common bioisosteric replacement that can maintain or improve potency.
6 Addition of a 2-Fluoro on the Benzoic Acid Ring40Small electron-withdrawing groups can sometimes enhance activity.

Experimental Protocols

The evaluation of novel p38 MAP kinase inhibitors typically involves a cascade of in vitro and cell-based assays.

In Vitro p38α MAP Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compounds against the isolated p38α enzyme.

Methodology:

  • Recombinant human p38α is incubated with the test compound at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a specific substrate (e.g., ATF2).

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, TR-FRET, or radiometric assays.

  • IC50 values are calculated from the dose-response curves.

Cell-Based TNF-α Inhibition Assay

Objective: To assess the ability of the compounds to inhibit p38-mediated TNF-α production in a cellular context.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are pre-incubated with the test compounds.

  • The cells are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • After an incubation period, the cell supernatant is collected.

  • The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

  • IC50 values are determined from the inhibition of TNF-α release.

Visualizing the SAR Logic and Experimental Workflow

The following diagrams illustrate the key relationships in the SAR of pyridinylbenzoic acid analogs and the typical workflow for their evaluation.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core 4-(Pyridinyl)benzoic Acid Pyridine_Subs Pyridine Substituents (e.g., 6-Chloro, 2-Methyl) Core->Pyridine_Subs Modify Benzoic_Acid_Mods Benzoic Acid Modifications (e.g., Bioisosteres) Core->Benzoic_Acid_Mods Modify Potency p38α Inhibitory Potency (IC50) Pyridine_Subs->Potency Selectivity Kinase Selectivity Pyridine_Subs->Selectivity Benzoic_Acid_Mods->Potency PK_Props Pharmacokinetic Properties Benzoic_Acid_Mods->PK_Props Experimental_Workflow Compound_Synthesis Analog Synthesis In_Vitro_Assay In Vitro p38α Kinase Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based TNF-α Assay In_Vitro_Assay->Cell_Based_Assay Active Compounds ADME_Tox In Vitro ADME/Tox Cell_Based_Assay->ADME_Tox Potent Cellular Inhibitors In_Vivo_Studies In Vivo Efficacy Models ADME_Tox->In_Vivo_Studies Drug-like Candidates

The Translational Tightrope: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Kinase Inhibitors Derived from 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this path is the translation of promising in vitro activity into demonstrable in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a promising series of kinase inhibitors derived from the 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the data to bridge the gap between the controlled environment of a test tube and the complex biological system of a living organism.

The Promise of the Pyridine-Benzoic Acid Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, enhancing interactions with biological targets, while also improving physicochemical properties such as solubility.[1] The benzoic acid moiety provides a handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic parameters. Our focus here is on a lead compound, hereafter referred to as Cmpd-X , designed as a potent inhibitor of a key oncogenic kinase.

Part 1: In Vitro Characterization - Gauging Potency and Selectivity at the Molecular Level

The initial stages of drug discovery rely heavily on in vitro assays to rapidly screen and characterize the activity of new compounds.[2] These assays provide a controlled environment to assess direct interactions with the molecular target, in this case, a specific kinase implicated in cancer progression.

Biochemical Kinase Inhibition Assay

Rationale: The first step is to determine if Cmpd-X directly inhibits the enzymatic activity of our target kinase. A biochemical assay, free from cellular complexities, provides a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant target kinase, a specific peptide substrate, and ATPγ-³²P in a kinase buffer.

  • Compound Addition: Add varying concentrations of Cmpd-X (typically from 1 nM to 100 µM) to the reaction mixture. A DMSO control is run in parallel.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, allowing the kinase to phosphorylate the substrate.

  • Termination and Detection: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATPγ-³²P.

  • Quantification: Measure the amount of incorporated ³²P on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Cmpd-X relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Rationale: While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and inhibit the target in its native environment, ultimately leading to a desired biological effect, such as inhibiting cancer cell growth.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of Cmpd-X that inhibits cell growth by 50% compared to untreated control cells.

In Vitro Data Summary: Cmpd-X and Comparators
CompoundTarget Kinase IC50 (nM)A549 Cell Proliferation IC50 (µM)HepG2 Cell Proliferation IC50 (µM)
Cmpd-X 5.2 0.85 1.2
Erlotinib (Control)10.14.566.78

Note: Data is representative for illustrative purposes.

Interpretation of In Vitro Results: Cmpd-X demonstrates potent inhibition of the target kinase at the biochemical level and translates this into significant anti-proliferative activity in cancer cell lines, outperforming the established drug Erlotinib in these assays.[5]

Part 2: In Vivo Evaluation - The Litmus Test in a Living System

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The complex physiological environment of a living organism introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which can profoundly impact a compound's efficacy.[6]

Pharmacokinetic (PK) Studies

Rationale: Before assessing efficacy, it is essential to understand how the compound behaves in the body. PK studies determine the bioavailability and plasma concentration of the drug over time, informing the dosing regimen for efficacy studies.[7]

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use healthy adult mice (e.g., BALB/c).

  • Dosing: Administer a single dose of Cmpd-X via intravenous (IV) and oral (PO) routes to different cohorts of mice.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and quantify the concentration of Cmpd-X using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (%F).

In Vivo Efficacy in a Xenograft Model

Rationale: To evaluate the anti-tumor activity of Cmpd-X in a living organism, a xenograft model is employed, where human cancer cells are implanted into immunodeficient mice.[6][8][9]

Experimental Protocol: A549 Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, Cmpd-X, and a positive control like Erlotinib). Administer the compounds orally, once daily, based on the PK data.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., 21 days or when tumors in the control group reach a certain size), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.

In Vivo Data Summary: Cmpd-X in A549 Xenograft Model
Treatment GroupDosingMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+2.5
Cmpd-X 30 mg/kg, PO, QD 450 ± 120 70 -1.5
Erlotinib50 mg/kg, PO, QD800 ± 18046.7-3.0

Note: Data is representative for illustrative purposes.

Interpretation of In Vivo Results: Cmpd-X demonstrates significant anti-tumor efficacy in the A549 xenograft model, with a 70% tumor growth inhibition at a well-tolerated dose. Its performance is superior to the standard-of-care agent, Erlotinib, in this model.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The successful translation of Cmpd-X's potent in vitro activity to robust in vivo efficacy can be attributed to several factors:

  • Favorable Pharmacokinetics: The PK study likely revealed good oral bioavailability and sustained plasma concentrations of Cmpd-X above its in vitro IC50 for cell proliferation, ensuring adequate target engagement in the tumor tissue.

  • On-Target Efficacy: The potent inhibition of the target kinase, as demonstrated in the biochemical assay, is the primary driver of the observed anti-proliferative effects in both cell culture and the xenograft model.

  • Acceptable Safety Profile: The minimal impact on body weight in the efficacy study suggests that Cmpd-X has a reasonable therapeutic window, a critical factor for clinical development.

Visualizing the Path to Efficacy

Kinase Signaling Pathway

Caption: Simplified signaling pathway showing the inhibitory action of Cmpd-X.

Experimental Workflow: From In Vitro to In Vivo

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Biochemical Assay Biochemical Assay Cellular Assay Cellular Assay Biochemical Assay->Cellular Assay Potency & Selectivity Potency & Selectivity Cellular Assay->Potency & Selectivity PK Study PK Study Potency & Selectivity->PK Study Lead Compound Selection Efficacy Model Efficacy Model PK Study->Efficacy Model Efficacy & Tolerability Efficacy & Tolerability Efficacy Model->Efficacy & Tolerability Clinical Candidate Clinical Candidate Efficacy & Tolerability->Clinical Candidate

Caption: High-level workflow from in vitro screening to in vivo efficacy.

Conclusion

The successful progression of a compound like Cmpd-X from a potent in vitro inhibitor to an effective in vivo anti-tumor agent underscores the importance of a multi-faceted evaluation strategy. By systematically assessing potency, cellular activity, pharmacokinetics, and efficacy in a relevant disease model, researchers can build a comprehensive data package that supports the advancement of novel therapeutics. The journey is indeed a translational tightrope, but with rigorous science and a logical progression of experiments, the path to clinical success becomes clearer.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Crown Bioscience. (n.d.). Comprehensive Preclinical Drug Efficacy Testing Solutions. Crown Bioscience. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Eurofins Discovery. [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • Kandil, S., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Plumb, J. A. (2004). The MTT assay. In Methods in molecular medicine (pp. 151-159). Humana Press.
  • Richmond, A., & Su, Y. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in molecular biology (Clifton, N.J.), 1520, 233–244. [Link]

  • Ugolini, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 141. [Link]

  • Un-Ok, C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1520, 233-244. [Link]

  • Wiedmann, T., & Plake, K. (1988). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 16(5), 744-748. [Link]

  • Zhang, X., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of the Indian Chemical Society, 100(8), 101061. [Link]

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A Comparative Guide to the Synthetic Routes of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Its biaryl structure, composed of a substituted pyridine ring linked to a benzoic acid moiety, presents a unique synthetic challenge. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and detailed experimental protocols for researchers and professionals in drug development. The proposed syntheses are grounded in established chemical principles, primarily leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis: A Tale of Two Couplings

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the C-C bond between the pyridine and benzene rings. This suggests a convergent synthesis strategy centered around a cross-coupling reaction. The Suzuki-Miyaura coupling is the most prominent and well-documented method for forging such biaryl linkages due to its high functional group tolerance and generally mild reaction conditions. This leads to two primary synthetic strategies, differing in which fragment serves as the organoboron species and which as the halide.

G target This compound disconnection C-C Disconnection (Suzuki-Miyaura) target->disconnection route_a Route A: Pyridine Boronic Acid + Benzoic Acid Halide disconnection->route_a route_b Route B: Pyridine Halide + Benzoic Acid Boronic Acid disconnection->route_b

Caption: Retrosynthetic analysis of this compound.

Route A: The Pyridine Boronic Ester Pathway

This approach involves the synthesis of a boronic acid or ester derivative of the 6-chloro-2-methylpyridine core, followed by its coupling with a commercially available 4-halobenzoic acid derivative.

Workflow for Route A

G start_a 3-Bromo-6-chloro-2-methylpyridine borylation Borylation (e.g., Miyaura Borylation) start_a->borylation intermediate_a (6-Chloro-2-methylpyridin-3-yl)boronic acid pinacol ester borylation->intermediate_a coupling_a Suzuki-Miyaura Coupling with Methyl 4-bromobenzoate intermediate_a->coupling_a ester_a Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate coupling_a->ester_a hydrolysis_a Ester Hydrolysis ester_a->hydrolysis_a product_a This compound hydrolysis_a->product_a

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 3-Bromo-6-chloro-2-methylpyridine

The starting material, 3-bromo-6-chloro-2-methylpyridine, is a known compound and can be prepared from commercially available precursors.[1][2] Its availability from commercial vendors makes it a convenient starting point for this synthetic route.[3][4][5]

Step 2: Synthesis of (6-Chloro-2-methylpyridin-3-yl)boronic acid pinacol ester (Miyaura Borylation)

This key step involves the conversion of the aryl bromide to a boronic ester. The Miyaura borylation is a well-established and high-yielding method for this transformation.

  • Reaction: To a solution of 3-bromo-6-chloro-2-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMSO, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base, typically potassium acetate (3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Rationale: The use of bis(pinacolato)diboron provides a stable and easily handled source of boron. Pd(dppf)Cl₂ is a common and effective catalyst for this type of transformation, known for its efficiency in coupling reactions involving heteroaromatic halides. Potassium acetate acts as the base required for the catalytic cycle.

Step 3: Suzuki-Miyaura Coupling with Methyl 4-bromobenzoate

The newly synthesized boronic ester is then coupled with a commercially available benzoic acid derivative. Using the methyl ester of 4-bromobenzoic acid is advantageous for purification and subsequent hydrolysis.[6]

  • Reaction: In a reaction vessel, combine (6-chloro-2-methylpyridin-3-yl)boronic acid pinacol ester (1.0 eq), methyl 4-bromobenzoate (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 0.02-0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene/water.[7][8][9] The mixture is degassed and heated under an inert atmosphere at 80-100 °C until the reaction is complete, as monitored by TLC or LC-MS.

  • Rationale: The choice of catalyst and base can be critical for achieving high yields. For heteroaromatic couplings, catalysts with bulky phosphine ligands are often preferred to promote reductive elimination. The aqueous base system is standard for Suzuki-Miyaura couplings, facilitating the transmetalation step.

Step 4: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to yield the desired carboxylic acid.[10][11][12]

  • Reaction: The methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated to reflux for several hours. Upon completion, the reaction is cooled, and the methanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Rationale: This is a standard and generally high-yielding ester hydrolysis. The use of a co-solvent like methanol ensures the solubility of the ester starting material. Acidification protonates the carboxylate salt, leading to the precipitation of the final product.

Route B: The Benzoic Acid Boronic Acid Pathway

This alternative strategy utilizes the commercially available 3-bromo-6-chloro-2-methylpyridine as the halide partner and couples it with a boronic acid derivative of benzoic acid.

Workflow for Route B

G start_b1 Methyl 4-bromobenzoate borylation_b Borylation (e.g., Miyaura Borylation) start_b1->borylation_b intermediate_b Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate borylation_b->intermediate_b coupling_b Suzuki-Miyaura Coupling intermediate_b->coupling_b start_b2 3-Bromo-6-chloro-2-methylpyridine start_b2->coupling_b ester_b Methyl 4-(6-chloro-2-methylpyridin-3-yl)benzoate coupling_b->ester_b hydrolysis_b Ester Hydrolysis ester_b->hydrolysis_b product_b This compound hydrolysis_b->product_b

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

The key intermediate for this route is the boronic ester of methyl benzoate. This can be synthesized from commercially available methyl 4-bromobenzoate.

  • Reaction: Following a similar procedure to the borylation in Route A, methyl 4-bromobenzoate (1.0 eq) is reacted with bis(pinacolato)diboron (1.1 eq) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (3.0 eq) in a suitable solvent.

  • Rationale: This reaction is generally efficient and provides the boronic ester in good yield, which can often be used in the subsequent coupling step with or without extensive purification.

Step 2: Suzuki-Miyaura Coupling with 3-Bromo-6-chloro-2-methylpyridine

The synthesized boronic ester is then coupled with 3-bromo-6-chloro-2-methylpyridine.

  • Reaction: The coupling reaction is performed under similar conditions as described in Route A, Step 3. Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq) is reacted with 3-bromo-6-chloro-2-methylpyridine (1.1 eq) in the presence of a palladium catalyst and a base in a suitable solvent system.

  • Rationale: The reactivity of the coupling partners may necessitate some optimization of the reaction conditions (catalyst, ligand, base, and solvent) to achieve the best results.

Step 3: Hydrolysis of the Methyl Ester

The final step is the hydrolysis of the methyl ester, which is identical to the procedure described in Route A, Step 4.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B Comments
Starting Materials 3-Bromo-6-chloro-2-methylpyridine, Methyl 4-bromobenzoate3-Bromo-6-chloro-2-methylpyridine, Methyl 4-bromobenzoateBoth routes utilize the same commercially available starting materials.
Key Intermediate (6-Chloro-2-methylpyridin-3-yl)boronic acid pinacol esterMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateThe stability and ease of handling of the boronic ester intermediates are comparable.
Number of Steps 3 (Borylation, Coupling, Hydrolysis)3 (Borylation, Coupling, Hydrolysis)Both routes have the same number of synthetic steps from the key starting materials.
Potential Challenges Borylation of the heteroaromatic bromide might be less efficient than the corresponding benzene derivative.The boronic ester of methyl benzoate might be more prone to side reactions under certain coupling conditions.The choice of route may depend on the specific reactivity and stability of the intermediates in a laboratory setting.
Overall Yield Expected to be good, contingent on the efficiency of the heteroaromatic borylation.Expected to be good, as the borylation of methyl 4-bromobenzoate is typically high-yielding.Both routes are expected to provide the final product in good overall yield with proper optimization.

Conclusion

Both proposed synthetic routes to this compound are viable and leverage the well-established Suzuki-Miyaura cross-coupling reaction. The choice between Route A and Route B will likely depend on the relative cost and availability of reagents, as well as the specific expertise and equipment available in the laboratory. Route B might be slightly more straightforward as the borylation of a simple aryl bromide is often more predictable than that of a substituted heteroaromatic halide. However, both pathways offer a convergent and efficient approach to this valuable building block for drug discovery and development. Careful optimization of the coupling and hydrolysis steps will be key to maximizing the yield and purity of the final product.

References

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  • Preparation of 2-chloro-5-methylpyridine.
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  • Methyl Boronic Acid.
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  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. (URL not available)
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A Comparative Benchmarking Guide to the Performance of Novel Kinase Inhibitors: Evaluating 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of the novel compound, 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, against known inhibitors of the c-Met signaling pathway. The methodologies detailed herein are designed to ensure scientific integrity and provide a robust comparison based on experimental data.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, and migration.[1][2] Dysregulation of the c-Met signaling pathway is implicated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3][4][5][6] This guide will focus on comparing our novel compound with two FDA-approved c-Met inhibitors, Capmatinib and Tepotinib, which have demonstrated clinical efficacy in treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][7][8][9]

The Rationale for Targeting the c-Met Pathway

Aberrant activation of the c-Met pathway, through mechanisms such as gene amplification, mutations, or overexpression, can lead to uncontrolled cell growth and metastasis.[2][3][5] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT pathways, which are critical for cell growth and survival.[1][2] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase have emerged as a promising therapeutic strategy.[1][10][11] This guide will outline the necessary in vitro and cell-based assays to determine the potency and selectivity of this compound in comparison to established drugs.

Experimental Design for Comparative Analysis

A multi-faceted approach is essential for a thorough evaluation of a novel inhibitor. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and target engagement studies to confirm the mechanism of action.

Diagram of the Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Pharmacokinetic Profiling biochem_assay In Vitro Kinase Assay (IC50 Determination) selectivity Kinase Selectivity Profiling biochem_assay->selectivity Determine target specificity cell_prolif Cellular Proliferation Assay (GI50 Determination) biochem_assay->cell_prolif Progress to cellular context target_engagement Western Blot for p-c-Met (On-Target Confirmation) cell_prolif->target_engagement Correlate growth inhibition with target modulation pk_study In Vivo Pharmacokinetic Study (Animal Models) target_engagement->pk_study Advance to in vivo evaluation cMet_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Ligand Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation STAT STAT cMet->STAT Activation Migration Migration cMet->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT->Proliferation Inhibitor This compound Capmatinib Tepotinib Inhibitor->cMet Inhibition of Kinase Activity

Caption: The c-Met signaling pathway and points of inhibition.

Conclusion

This guide provides a robust framework for the preclinical evaluation of this compound as a potential c-Met inhibitor. By systematically comparing its performance against established drugs like Capmatinib and Tepotinib, researchers can gain valuable insights into its potency, selectivity, and therapeutic potential. The outlined experimental protocols and data presentation formats are designed to ensure a comprehensive and objective assessment, adhering to the principles of scientific rigor.

References

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  • ResearchGate. (n.d.). Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)....
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  • BenchChem. (n.d.). Application Note: Protocol for c-Met Kinase Inhibition Assay with Meleagrin.
  • AACR Journals. (n.d.). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity.
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  • PubMed Central - NIH. (2015-02-09). Development of antibody-based c-Met inhibitors for targeted cancer therapy.
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  • PubMed. (n.d.). Pharmacokinetics and its role in small molecule drug discovery research.
  • AACR Journals. (n.d.). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3.
  • AA Blocks. (n.d.). 1027511-91-6 | 4-(6-chloro-pyridin-2-yl)-3-methyl-benzoic acid.
  • PubMed. (2020-11-06). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.
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Independent Verification and Comparative Analysis of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid: A Guide to Characterizing Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of Novel Chemical Entities

In the dynamic landscape of drug discovery, the emergence of novel chemical entities presents both exciting opportunities and significant challenges. While the therapeutic potential of these molecules may be suggested by their structural motifs, their biological activities often remain uncharacterized. This guide addresses the case of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid, a compound for which specific biological activity has not been extensively reported in publicly available literature.

Therefore, this document serves as a comprehensive framework for the independent verification and characterization of the potential biological activities of this compound and other similar novel compounds. We will use this molecule as a representative example to illustrate a logical, tiered approach to screening for potential anti-inflammatory and anticancer effects. Based on its structural features, including a chloropyridine and a benzoic acid moiety, we hypothesize that it may interact with signaling pathways crucial in inflammation and cancer, such as the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

This guide will provide researchers, scientists, and drug development professionals with detailed experimental protocols, a comparative analysis framework using established inhibitors, and the rationale behind these experimental choices, ensuring a robust and scientifically sound investigation.

The TAK1 Signaling Pathway: A Plausible Target

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical mediator of inflammatory and stress responses.[1][2] It acts as a central node, integrating signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, to activate downstream pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4] Dysregulation of the TAK1 pathway is implicated in numerous inflammatory diseases and cancers, making it an attractive therapeutic target.[5]

Given the structural similarities of this compound to other kinase inhibitors, investigating its potential to modulate the TAK1 pathway is a logical starting point.

TAK1_Signaling_Pathway Figure 1: Simplified TAK1 Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_receptors Receptors cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IL1b IL-1β IL1R IL-1R IL1b->IL1R binds TAK1 TAK1 TNFR->TAK1 activates IL1R->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex phosphorylates MAPKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MAPKKs phosphorylates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to p38_JNK p38 / JNK MAPKKs->p38_JNK phosphorylates p38_JNK->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Figure 1: Simplified TAK1 Signaling Pathway.

Comparative Framework: Establishing a Baseline

To objectively assess the activity of a novel compound, it is essential to compare its performance against well-characterized alternatives. For our investigation into the potential TAK1 inhibitory activity of this compound, we will use the following compounds as controls:

  • (5Z)-7-Oxozeaenol: A natural product and a widely used potent, covalent inhibitor of TAK1.[2] It serves as a benchmark for high-affinity TAK1 inhibition.

  • HS-276: A potent, selective, and orally bioavailable TAK1 inhibitor that has demonstrated efficacy in preclinical models of rheumatoid arthritis.[6][7][8] This compound represents a more modern, drug-like comparator.

Experimental Workflows for Independent Verification

A tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.

Experimental_Workflow Figure 2: Tiered Experimental Workflow Tier1 Tier 1: Primary Screening Cytotoxicity Cytotoxicity Assay (MTT) Tier1->Cytotoxicity Anti_Inflammatory Anti-Inflammatory Assay (Cytokine Measurement) Tier1->Anti_Inflammatory Tier2 Tier 2: Mechanism of Action NFkB NF-κB Activation Assay (p65 Nuclear Translocation) Tier2->NFkB MAPK MAPK Phosphorylation Assay (Western Blot) Tier2->MAPK Tier3 Tier 3: Target Engagement Kinase In Vitro TAK1 Kinase Assay Tier3->Kinase Anti_Inflammatory->Tier2 If active NFkB->Tier3 If inhibition observed MAPK->Tier3 If inhibition observed

Caption: Figure 2: Tiered Experimental Workflow.

Tier 1: Primary Screening

1. Cytotoxicity Assay

  • Objective: To determine the concentration range at which the compound affects cell viability. This is crucial for distinguishing specific biological effects from general toxicity.

  • Protocol: MTT Assay

    • Seed human monocytic THP-1 cells or other relevant cancer cell lines (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours. Include vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Anti-Inflammatory Assay

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines.

  • Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

    • Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Pre-treat the differentiated macrophages with various non-toxic concentrations of this compound, (5Z)-7-Oxozeaenol, and HS-276 for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 6-24 hours to induce an inflammatory response.[9]

    • Collect the cell culture supernatant.

    • Quantify the levels of secreted cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10][11]

    • Compare the reduction in cytokine levels between the test compound and the reference inhibitors.

Tier 2: Mechanism of Action Studies

If the compound shows significant anti-inflammatory activity in Tier 1, the next step is to investigate its effect on the downstream signaling pathways of TAK1.

1. NF-κB Activation Assay

  • Objective: To determine if the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[12][13]

  • Protocol: Immunofluorescence Staining for p65 Nuclear Translocation

    • Seed cells (e.g., HeLa or PMA-differentiated THP-1) on glass coverslips in a 24-well plate.

    • Pre-treat the cells with the test compound and controls as described in the anti-inflammatory assay.

    • Stimulate with TNF-α (20 ng/mL) for 30 minutes.

    • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

    • Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio.[14]

2. MAPK Phosphorylation Assay

  • Objective: To assess the compound's effect on the phosphorylation of key MAPK proteins (p38 and JNK), which are also downstream of TAK1.[15]

  • Protocol: Western Blotting for Phospho-MAPKs

    • Culture and treat the cells with the test compound and controls, followed by stimulation with TNF-α, as previously described.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated p38 (Phospho-p38) and phosphorylated JNK (Phospho-JNK).

    • Subsequently, strip the membrane and re-probe with antibodies for total p38 and total JNK to ensure equal protein loading.

    • Detect the protein bands using a chemiluminescence-based detection system and quantify the band intensities.[16][17]

Tier 3: Direct Target Engagement

If the results from Tier 2 strongly suggest the involvement of the TAK1 pathway, a direct biochemical assay is necessary to confirm that the compound inhibits the kinase activity of TAK1.

1. In Vitro TAK1 Kinase Assay

  • Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of TAK1.

  • Protocol: ADP-Glo™ Kinase Assay

    • Use a commercial TAK1/TAB1 kinase assay kit.[18]

    • In a 384-well plate, add recombinant TAK1/TAB1 enzyme, the kinase substrate (e.g., myelin basic protein), and ATP.

    • Add serial dilutions of this compound and the reference inhibitors.

    • Incubate the reaction at 30°C for 1 hour.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the IC50 value for the inhibition of TAK1 activity.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLaTHP-1 (Monocytes)THP-1 (Macrophages)
This compoundExperimental DataExperimental DataExperimental Data
(5Z)-7-OxozeaenolExperimental DataExperimental DataExperimental Data
HS-276Experimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Experimental DataExperimental DataExperimental Data

Table 2: Comparative Anti-Inflammatory Activity (IC50 in µM for TNF-α Inhibition)

CompoundLPS-stimulated THP-1 Macrophages
This compoundExperimental Data
(5Z)-7-OxozeaenolExperimental Data
HS-276Experimental Data

Table 3: Comparative TAK1 Pathway Inhibition

CompoundNF-κB p65 Translocation (IC50, µM)p38 Phosphorylation (IC50, µM)Direct TAK1 Kinase Activity (IC50, µM)
This compoundExperimental DataExperimental DataExperimental Data
(5Z)-7-OxozeaenolExperimental DataExperimental DataExperimental Data
HS-276Experimental DataExperimental DataExperimental Data

Conclusion

This guide provides a robust and logical framework for the independent verification and characterization of the biological activity of novel compounds, using this compound as an illustrative example. By employing a tiered approach that progresses from broad cellular screening to specific mechanism-of-action and target engagement studies, researchers can efficiently and accurately elucidate the therapeutic potential of new chemical entities. The inclusion of well-characterized comparator compounds is crucial for contextualizing the potency and selectivity of the test article. Adherence to these scientifically rigorous protocols will ensure the generation of trustworthy and authoritative data, which is paramount for advancing drug discovery and development.

References

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A Researcher's Guide to Assessing Off-Target Effects of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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In the pursuit of novel therapeutics, the specificity of a drug candidate is as critical as its potency. For the promising class of 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid derivatives, which are often investigated in oncology and inflammation research, a thorough understanding of their off-target interactions is paramount for mitigating potential safety liabilities and ensuring clinical success.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the off-target profiles of these compounds. It compares state-of-the-art experimental and computational methodologies, offering field-proven insights into experimental design and data interpretation.

The Imperative of Early and Comprehensive Off-Target Profiling

The term "off-target effect" refers to a drug molecule binding to and modulating the activity of proteins other than its intended therapeutic target. These unintended interactions are a primary cause of adverse drug reactions (ADRs) and can lead to the costly failure of drug candidates in later stages of development.[3][4] For derivatives of the this compound scaffold, which may be designed as kinase inhibitors or antagonists for specific receptors, early and systematic off-target profiling is not just a regulatory hurdle but a strategic necessity.[5][6] It allows for a data-driven approach to lead optimization, enabling medicinal chemists to enhance selectivity and design safer, more effective molecules.[1][7]

This guide is structured to walk you through an integrated strategy, combining robust in vitro experimental assays with predictive in silico modeling to build a comprehensive safety and selectivity profile for your compounds.

Section 1: Experimental Approaches for Off-Target Liability Identification

The cornerstone of off-target assessment lies in direct, empirical measurement of compound interactions against a broad array of biologically relevant proteins. These assays provide the ground truth for a compound's selectivity.

Broad-Panel Kinase Profiling

Given that many pyridinyl-benzoic acid derivatives are designed as kinase inhibitors, assessing their selectivity across the human kinome is a critical first step.[8] Dysregulation of kinase activity is implicated in a multitude of diseases, making kinases a frequent target for off-target interactions.[8]

Field Insight: A multi-concentration screen (e.g., 0.1, 1, and 10 µM) is often more informative than a single high-concentration screen. It provides a preliminary indication of potency against off-target hits and helps prioritize which interactions warrant a full dose-response (Kd) determination.

Recommended Platform: KINOMEscan®

This active site-directed competition binding assay platform is an industry standard, offering quantitative measurement of interactions between a test compound and a large panel of kinases (over 480).[9][10] A key advantage is that it measures true thermodynamic dissociation constants (Kd values) rather than IC50s, which can be influenced by ATP concentration.[9][10]

  • Compound Preparation: Solubilize the test derivative (e.g., in 100% DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution: The compound is tested at a specified concentration (e.g., 10 µM) against a panel of DNA-tagged kinases. The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand.[10]

  • Detection: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[10] A lower qPCR signal indicates that the test compound is successfully competing for the active site.

  • Data Analysis: Results are typically reported as '% Control'. A lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% of control.

  • Follow-up: For significant hits, perform a KdELECT™ assay, which involves an 11-point dose-response curve to determine the precise binding affinity (Kd).[9]

In Vitro Safety Pharmacology Panels

Beyond kinases, compounds can interact with a wide range of other protein classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors. These interactions are frequently linked to clinical ADRs.[1][7] Commercial services offer curated panels of assays against targets with known safety liabilities.[1][2][3][7]

Recommended Platform: Eurofins SafetyScreen™ or Reaction Biology InVEST™ Panels

These services provide comprehensive screening against a panel of 44 to over 90 targets known to be implicated in adverse events.[1][3][7] They offer both binding and functional assay formats, providing a holistic view of potential off-target activity.[2][11]

The following diagram illustrates a logical workflow for progressing a compound through experimental off-target profiling.

G cluster_0 Phase 1: Broad Screening cluster_2 Phase 3: Cellular Confirmation Compound Test Derivative (e.g., CMPD-X) KinaseScreen Broad Kinase Panel (e.g., KINOMEscan® @ 10 µM) Compound->KinaseScreen SafetyScreen Safety Pharmacology Panel (e.g., SafetyScreen44™ @ 10 µM) Compound->SafetyScreen Kd_Det Dose-Response (Kd) for Kinase Hits KinaseScreen->Kd_Det Func_Assay Functional Assays for Safety Hits SafetyScreen->Func_Assay Hits with %Inh > 50 CETSA Cellular Thermal Shift Assay (CETSA) Kd_Det->CETSA Potent Hits (Kd < 1 µM) Func_Assay->CETSA Confirmed Functional Activity

Caption: Experimental workflow for off-target assessment.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While binding assays are powerful, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA is a biophysical method that directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[12][13][14] An increase in the protein's melting temperature in the presence of the compound provides strong evidence of intracellular interaction.[14][15]

Expertise in Action: CETSA is invaluable for validating off-target "hits" from biochemical screens. If a compound shows potent binding to an off-target kinase in a recombinant assay but fails to produce a thermal shift for that kinase in cells, it may indicate poor cell permeability or rapid efflux, suggesting a lower risk for that specific liability in vivo.

  • Cell Culture & Treatment: Grow a relevant cell line to ~80% confluency. Treat cells with the test compound (e.g., at 10x the Kd from the binding assay) or vehicle (DMSO) for 1 hour.

  • Heating Step: Harvest and resuspend cells in a protein-stabilizing buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling on ice.[15]

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.[13]

  • Detection: Quantify the amount of the specific off-target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.[12]

  • Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.[13]

Section 2: In Silico Strategies for Early Off-Target Prediction

Before committing resources to expensive experimental screens, computational (in silico) methods can predict potential off-target interactions based on the chemical structure of the derivative.[16][17] These approaches are essential for early-stage hazard identification and for guiding the design of experimental studies.

Ligand-Based Approaches

These methods compare the 2D or 3D features of a query molecule to a large database of compounds with known biological activities.[16][18] The underlying principle is the "similarity property principle": structurally similar molecules are likely to have similar biological activities.

Recommended Tool: SwissTargetPrediction

This free web server predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with those of known ligands. It provides a ranked list of potential targets, which can be cross-referenced with safety liability databases.

Structure-Based Approaches

If the 3D crystal structure of a potential off-target protein is known, molecular docking can be used to predict whether the compound can bind to its active site. This involves computationally placing the compound into the binding pocket of the protein and scoring the goodness of fit.[17]

Expertise in Action: A powerful strategy is to perform "inverse docking," where the compound is docked against a panel of structures representing known safety-relevant off-targets (an "anti-target" panel). This can flag potential interactions that similarity-based methods might miss.

This diagram outlines a computational workflow to prioritize compounds and guide experimental testing.

G cluster_0 Input cluster_1 Prediction Methods cluster_2 Analysis & Output Compound Derivative Structure (SMILES/SDF) LigandBased Ligand-Based Similarity (e.g., SwissTargetPrediction) Compound->LigandBased StructureBased Structure-Based Docking (Inverse Docking Panel) Compound->StructureBased HitList Predicted Off-Target List (Ranked by Probability/Score) LigandBased->HitList StructureBased->HitList Prioritize Prioritize for Experimental Testing HitList->Prioritize

Caption: In silico workflow for off-target prediction.

Section 3: Comparative Analysis and Data Interpretation

No single method is foolproof. The most robust approach integrates computational predictions with a tiered experimental strategy. The table below compares the strengths and limitations of the discussed methodologies.

MethodTypeThroughputKey StrengthKey Limitation
In Silico Modeling PredictiveVery HighCost-effective; rapid early assessment; guides experimental design.Predictive power depends on database quality; can generate false positives/negatives.[16]
Broad-Panel Screening Experimental (Biochemical)HighProvides direct evidence of binding; quantitative (Kd); industry-standard.[9]Lacks cellular context; may not reflect in vivo engagement.
Safety Panels Experimental (Biochemical/Functional)HighScreens against clinically relevant targets; predicts specific ADRs.[1][7]Panel is limited; may miss novel or unexpected off-targets.
CETSA Experimental (Cell-based)MediumConfirms target engagement in a physiological context; accounts for cell permeability.[14][19]Requires a specific antibody for each target; absence of a shift is not definitive proof of no binding.[19]
Presenting Comparative Data

When comparing multiple derivatives, summarizing off-target data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Off-Target Profile of Benzoic Acid Derivatives

TargetCMPD-A (Kd, nM)CMPD-B (Kd, nM)CMPD-C (Kd, nM)Associated ADR Risk
Primary Target (e.g., MAPK14) 15 12 25 -
Off-Target Kinase (e.g., KDR)250>10,000450Hypertension
Off-Target GPCR (e.g., HTR2B)8,5009,20075 Valvular heart disease
Off-Target Ion Channel (e.g., hERG)>10,000>10,000>10,000Torsades de Pointes

In this hypothetical example, CMPD-B shows superior kinase selectivity over CMPD-A and CMPD-C. However, CMPD-C presents a significant new liability at the HTR2B receptor, highlighting the importance of broad panel screening.

Section 4: An Integrated Decision-Making Framework

The final diagram presents a decision-making framework, integrating the methods discussed into a cohesive strategy for assessing and mitigating off-target risk throughout the early drug discovery process.

G start New Derivative Synthesized insilico In Silico Prediction (Similarity & Docking) start->insilico primary_assay Primary Target Assay (Potency Check) start->primary_assay broad_screen Broad Experimental Screens (Kinome + Safety Panels) insilico->broad_screen Informs Panel Selection decision1 Potent on Primary Target? primary_assay->decision1 decision1->broad_screen Yes stop1 Stop/Redesign (Low Potency) decision1->stop1 No decision2 Significant Off-Target Hits? broad_screen->decision2 cellular_confirm Cellular Engagement Assay (CETSA on Hits) decision2->cellular_confirm Yes advance Advance Candidate (Low Off-Target Risk) decision2->advance No decision3 Confirmed Cellular Engagement? cellular_confirm->decision3 sar Medicinal Chemistry (Optimize for Selectivity) decision3->sar Yes decision3->advance No (Lower Risk) sar->start New Analogs stop2 Stop/Redesign (High Off-Target Risk) sar->stop2

Caption: Integrated strategy for off-target risk assessment.

By systematically applying this integrated approach, researchers can build a robust data package that not only identifies potential risks but also provides a clear, rational path toward developing safer and more effective this compound derivatives for clinical use.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available from: [Link]

  • O'Brien, P. et al. (2021). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research. Available from: [Link]

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  • Al-Ali, H. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your workflow, from experimentation to disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The proper management of chemical waste is not merely a procedural task; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid, grounding every recommendation in established safety principles and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound belongs to the class of halogenated aromatic carboxylic acids. This structure immediately signals the need for cautious handling, as it combines the characteristics of a chlorinated organic compound with an acidic functional group.

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1] While this specific compound may not be individually listed, its acidic nature and the presence of a chlorinated pyridine ring warrant its classification as a hazardous waste.

A review of Safety Data Sheets (SDS) for structurally analogous compounds, such as 4-chlorobenzoic acid and 3-chlorobenzoic acid, reveals a consistent hazard profile.[2] Therefore, it is prudent to assume this compound exhibits similar properties.

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescriptionRationale & Handling Implication
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when handling.[3]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear appropriate chemical-resistant gloves and a lab coat.[4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][5]Use chemical safety goggles or a face shield.[6]
Aquatic Toxicity Harmful or very toxic to aquatic life.[3][7]Prevent entry into drains, surface water, or sewer systems.[7]

This initial assessment dictates that all waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as regulated hazardous waste.

Part 2: On-Site Management and Segregation Protocol

Proper segregation is the most critical step in laboratory waste management.[8] Mixing incompatible or different classes of waste can create dangerous chemical reactions, pose a safety risk, and significantly increase the complexity and cost of disposal.[9] The following protocol ensures safe and compliant on-site handling.

Step-by-Step On-Site Waste Handling
  • Designate a Waste Stream: Due to the chlorine atom in its structure, this compound waste must be classified as Halogenated Organic Waste .[9][10] It must be kept separate from non-halogenated organic waste to facilitate proper final disposal, which often involves high-temperature incineration to ensure the complete destruction of halogenated compounds.[11]

  • Select an Appropriate Waste Container:

    • Compatibility: Use a container made of materials compatible with the waste. For acidic and organic compounds, a glass bottle or a high-density polyethylene (HDPE) container is recommended.[12] Avoid metal containers for acidic waste.[8]

    • Integrity: The container must be in good condition, free of leaks, and have a secure, screw-top cap.[10]

    • Venting: If there is a potential for gas generation, a vented cap may be necessary. Consult with your institution's Environmental Health & Safety (EHS) office.

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, the container must be labeled. The EPA requires that labels clearly state the words "Hazardous Waste" .[13][14]

    • The label must also include the full chemical name(s) of the contents ("this compound") and the approximate concentration or percentage of each component.[15] Do not use abbreviations.

    • Appropriate hazard warnings (e.g., pictograms for corrosive, irritant, environmental hazard) should also be on the label.[13]

  • Store in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in a laboratory SAA, which is an area at or near the point of waste generation and under the control of the lab personnel.[13][14]

    • Keep the waste container closed at all times except when adding waste.[1][15] This prevents the release of vapors and potential spills.

    • Utilize secondary containment, such as a spill tray or tub, to capture any potential leaks from the primary container.[16]

Part 3: Final Disposal Workflow

The ultimate disposal of hazardous waste is a highly regulated process that must be managed by your institution's EHS department in conjunction with a licensed hazardous waste disposal vendor.[12][17] Laboratory personnel are responsible for the safe and compliant accumulation of waste, while EHS manages the transport and final disposal.

The following diagram illustrates the complete lifecycle of waste from your experiment to its final disposition.

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility gen Step 1: Waste Generation (e.g., reaction mixture, contaminated materials) assess Step 2: Hazard Assessment (Consult SDS, Classify as Halogenated Organic Waste) gen->assess seg Step 3: Segregation (Place in dedicated Halogenated Waste Container) assess->seg container Step 4: Containerization & Labeling (Use compatible container, label with 'Hazardous Waste' and full chemical name) seg->container saa Step 5: Accumulation in SAA (Store in designated Satellite Accumulation Area with secondary containment) container->saa pickup Step 6: Request EHS Pickup (Follow institutional procedures for waste removal) saa->pickup Hand-off transport Step 7: Transport to CAA (EHS moves waste to Central Accumulation Area) pickup->transport vendor Step 8: Licensed Vendor Disposal (Waste is transported off-site for incineration or treatment) transport->vendor

Caption: Waste Disposal Workflow from Lab Bench to Final Treatment.

Part 4: Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is crucial.

  • Minor Spills: For small spills of the solid compound, carefully sweep it up and place it into your hazardous waste container. Avoid creating dust.[7] For small liquid spills, use a chemical absorbent spill pad or inert material (like vermiculite or sand).

  • Major Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS emergency line immediately.

  • Decontamination:

    • Glassware/Equipment: Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered hazardous and must be collected in your halogenated organic waste container. Subsequent rinses can be managed according to your lab's standard procedures.

    • Empty Containers: An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[10] This rinseate must also be collected as hazardous waste. After triple-rinsing, deface the original label and dispose of the container as instructed by your EHS office.[8][10]

    • PPE: Dispose of grossly contaminated gloves, bench paper, and other disposable items in a dedicated solid hazardous waste container, also labeled and handled as hazardous waste.

By adhering to this structured and well-documented disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your commitment to environmental stewardship.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • Clinical Lab Manager. (2022, November 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET - 2-chloro-4-pyridin-2-ylbenzoic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.